Tri-p-tolyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tris(4-methylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFLQDDNUQKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060718 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-42-8, 25586-42-9 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Phosphorous acid, tris(methylphenyl) ester | |
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| Record name | Tri-p-tolyl phosphite | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Tri-p-tolyl phosphite | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674 | |
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| Record name | Tris(methylphenyl) phosphite | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(METHYLPHENYL) PHOSPHITE | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tri-p-tolyl Phosphite: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-p-tolyl phosphite, an organophosphorus compound, is a versatile molecule of significant interest in both industrial and academic research. Its unique electronic and steric properties make it a valuable stabilizer, antioxidant, and intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, key applications, and safety protocols, offering a critical resource for professionals in chemistry and materials science.
Core Properties of this compound
The fundamental characteristics of this compound are summarized below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 620-42-8 | [1][2][3][4] |
| Molecular Formula | C21H21O3P | [1][3][4] |
| Molecular Weight | 352.37 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Purity | ≥ 95% (GC) | [1] |
| Density | 1.13 g/mL | [1] |
| Flash Point | 93 °C (combustible liquid and vapor) | [5] |
| Solubility | Soluble in organic solvents. Air and moisture sensitive. | [4] |
| Storage | Store at room temperature under an inert gas like argon. | [1][4] |
Synonyms: Phosphorous acid tri-p-cresyl ester, Phosphorous acid tris(4-methylphenyl) ester, Tri-p-cresyl phosphite[1][2][3][4].
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of p-cresol with phosphorus trichloride.[6] This process is a standard method for preparing aryl phosphites and requires careful control of reaction conditions to ensure high yield and purity.[6] A base is often used to neutralize the hydrogen chloride byproduct generated during the reaction.[6]
Caption: Workflow for Evaluating this compound as a Polymer Stabilizer.
References
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This compound - Chem-Impex.
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This compound 620-42-8 - TCI Chemicals.
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This compound | 620-42-8 | TCI EUROPE N.V.
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This compound | CAS 620-42-8 | SCBT.
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This compound | 620-42-8 - Benchchem.
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This compound SDS - Echemi.
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Tri-o-tolyl phosphite - Chem-Impex.
-
This compound - Starshinechemical.
Sources
Tri-p-tolyl phosphite molecular weight and formula
An In-Depth Technical Guide to Tri-p-tolyl Phosphite for Advanced Research Applications
Executive Summary
This compound is a versatile organophosphorus compound of significant interest in industrial and academic research. Characterized by the chemical formula C₂₁H₂₁O₃P, it serves multiple functions, most notably as a high-performance stabilizer and secondary antioxidant in polymer chemistry.[1] Its unique structure allows it to effectively enhance the thermal stability of plastics and elastomers by preventing oxidative degradation, thereby preserving their mechanical properties and extending their service life.[1] Beyond its role in polymer science, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1][2] It also functions as a ligand in coordination chemistry, aiding in the development of novel catalysts.[1] This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols for professionals in research and development.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its application in various chemical processes and formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁O₃P | [1][3][4][5] |
| Molecular Weight | 352.37 g/mol | [1][3][4][5] |
| CAS Number | 620-42-8 | [1][3][4] |
| Synonyms | Phosphorous acid tri-p-cresyl ester; Tris(4-methylphenyl) phosphite | [1][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Density | 1.13 g/mL | [1] |
| Purity (Typical) | ≥ 95% (GC) | [1][4] |
| Flash Point | 217 °C | |
| Storage Conditions | Room temperature, under inert gas (Air and moisture sensitive) | [1] |
Synthesis and Mechanism
The industrial synthesis of triaryl phosphites, including this compound, is most commonly achieved through the reaction of a corresponding phenol with phosphorus trichloride (PCl₃).[6] This method is efficient but requires careful management of the hydrogen chloride (HCl) byproduct.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of p-cresol on the electrophilic phosphorus atom of PCl₃. This process occurs stepwise, replacing the three chlorine atoms with p-tolyloxy groups. A tertiary amine or other base is often used as an HCl scavenger to drive the reaction to completion.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Generalized Synthesis
The following protocol describes a representative lab-scale synthesis.
-
Preparation: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.
-
Charging Reactants: Charge the flask with p-cresol (3 molar equivalents) and a dry, inert solvent such as toluene.
-
Inert Atmosphere: Purge the system with nitrogen gas.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of PCl₃: Add phosphorus trichloride (1 molar equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).
-
Work-up: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Key Applications in Research and Development
Polymeric Stabilizer and Secondary Antioxidant
This compound is a highly effective secondary antioxidant, crucial during the high-temperature processing of polymers.[6] Unlike primary antioxidants (hindered phenols) that scavenge free radicals, secondary antioxidants like phosphites function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[6] This action prevents the chain-branching step of autoxidation, which would otherwise lead to rapid material degradation.
The mechanism involves the oxidation of the phosphite ester to a phosphate ester: ROOH + P(O-p-tolyl)₃ → ROH + O=P(O-p-tolyl)₃
Caption: Role of this compound in preventing polymer degradation.
Intermediate in Organic Synthesis
This compound is a valuable building block for synthesizing a range of organic compounds.[1][2] Its reactivity allows for the creation of other phosphite esters through transesterification, which are key intermediates in producing flame retardants and lubricants.[1] In pharmaceutical and agrochemical research, it can be used to introduce phosphorus-containing moieties into complex molecules.
Ligand in Coordination Chemistry
In the field of organometallic chemistry, this compound serves as a phosphite ligand.[1] Ligands are critical for tuning the electronic and steric properties of metal catalysts. By coordinating to a metal center, it can influence the catalyst's reactivity, selectivity, and stability, making it useful in the development of new catalytic systems for reactions like cross-coupling and hydroformylation.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards under the Globally Harmonized System (GHS).
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |
Data sourced from[7].
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] As the material is sensitive to air and moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for maintaining purity.
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8]
Conclusion
This compound is a compound with significant utility, bridging the gap between industrial polymer production and advanced chemical synthesis. Its primary role as a secondary antioxidant is well-established, offering robust protection against thermal degradation in a wide array of materials. For researchers and drug development professionals, its value as a synthetic intermediate and a tunable ligand presents numerous opportunities for innovation. A thorough understanding of its properties and adherence to strict safety protocols are paramount to leveraging its full potential in the laboratory and beyond.
References
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This compound. A1Suppliers. [Link]
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Material Safety Data Sheet - this compound, Tech., 90% (GC). Cole-Parmer. [Link]
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This compound. Starshinechemical. [Link]
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This compound SDS. SDSManager. [Link]
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Tris(o-tolyl)phosphine. Wikipedia. [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information (PMC). [Link]
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A Senior Application Scientist's Guide to the Synthesis of Tri-p-tolyl Phosphite from p-Cresol
An In-depth Technical Guide for Chemical Research and Development Professionals
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of tri-p-tolyl phosphite, a versatile organophosphorus compound with significant applications as an industrial antioxidant, a polymer stabilizer, and a ligand in coordination chemistry.[1] The synthesis is achieved through the esterification of p-cresol with phosphorus trichloride. This document moves beyond a simple procedural outline, offering an in-depth exploration of the reaction mechanism, critical process parameters, and the rationale behind each step. It is designed as a self-validating system for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-purity outcomes. The guide includes a step-by-step experimental protocol, detailed characterization data, process safety analysis, and visual diagrams to illustrate both the chemical transformation and the laboratory workflow.
Introduction and Strategic Importance
This compound, also known as phosphorous acid tris(4-methylphenyl) ester, belongs to the class of triaryl phosphites. These compounds are of considerable industrial and academic interest. Their utility stems from the reactivity of the phosphorus(III) center, which can act as a potent nucleophile and a reducing agent. Key applications include:
-
Polymer Stabilization: It serves as an effective antioxidant and thermal stabilizer in plastics and elastomers, preventing oxidative degradation and prolonging the material's lifespan and performance.[1]
-
Organic Synthesis: It is a valuable intermediate for the synthesis of other organophosphorus compounds and is used in various named reactions.
-
Coordination Chemistry: As a ligand, it plays a role in the development of novel catalysts for chemical reactions due to its specific steric and electronic properties.[1]
The synthesis from p-cresol and phosphorus trichloride (PCl₃) is the most direct and common route. It is an exemplary esterification reaction that, while straightforward in principle, requires meticulous control over reaction conditions to achieve high yield and purity, primarily due to the hazardous and reactive nature of PCl₃.
Reaction Mechanism and Theoretical Considerations
The formation of this compound from p-cresol and PCl₃ is a classic nucleophilic substitution reaction at the phosphorus center. The overall stoichiometry is:
3 CH₃C₆H₄OH + PCl₃ → P(OC₆H₄CH₃)₃ + 3 HCl
The reaction proceeds in three successive steps, with each step involving the displacement of a chloride ion from the phosphorus atom by a p-cresol molecule.
Mechanism Breakdown:
-
Nucleophilic Attack: The oxygen atom of a p-cresol molecule, acting as a nucleophile, attacks the electrophilic phosphorus atom of PCl₃.
-
Intermediate Formation: A protonated intermediate is formed.
-
Proton Abstraction & HCl Elimination: A base present in the reaction mixture abstracts the proton from the oxygen, and a chloride ion is eliminated. This step is crucial and is repeated three times. The removal of the hydrogen chloride (HCl) byproduct by a stoichiometric amount of base is essential to drive the reaction to completion. Le Chatelier's principle dictates that removing a product (HCl) will shift the equilibrium towards the formation of the desired phosphite ester.
Without a base, the reaction is reversible and will stall as the concentration of HCl increases. Common bases include tertiary amines like pyridine or, as detailed in this guide, N,N-diethylaniline, which forms a solid, easily filterable hydrochloride salt.
Detailed Experimental Protocol
This protocol is adapted from a verified procedure for a similar phosphite ester synthesis from Organic Syntheses, a highly trusted source for reproducible chemical methods.[2]
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Properties/Hazards |
| p-Cresol | 106-44-5 | 108.14 | 0.30 | 32.44 g | Corrosive, Toxic |
| Phosphorus Trichloride (PCl₃) | 7719-12-2 | 137.33 | 0.10 | 8.75 mL (13.73 g) | Highly Corrosive, Water-Reactive, Toxic by Inhalation. [3][4] |
| N,N-Diethylaniline | 91-66-7 | 149.23 | 0.30 | 47.7 mL (44.77 g) | Toxic, Combustible liquid |
| Dry Petroleum Ether (40-60°C) | 8032-32-4 | N/A | N/A | ~400 mL | Highly Flammable |
| Anhydrous Nitrogen (N₂) | 7727-37-9 | 28.01 | N/A | N/A | Inert Gas |
Equipment Setup
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer with a sealed bearing
-
Reflux condenser with a nitrogen inlet adapter
-
250-mL pressure-equalizing dropping funnel
-
Heating mantle with a temperature controller
-
Schlenk line for inert atmosphere operations
-
Sintered glass funnel for filtration
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
CAUTION: This entire procedure must be conducted in a well-ventilated chemical fume hood. Phosphorus trichloride is extremely dangerous and reacts violently with water.[4] Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Reactor Preparation: Assemble the 1-L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Solution 1 (Cresol/Base): In a separate dry flask, dissolve 32.44 g (0.30 mol) of p-cresol and 47.7 mL (0.30 mol) of freshly distilled N,N-diethylaniline in 250 mL of dry petroleum ether.
-
Reagent Solution 2 (PCl₃): In the 250-mL dropping funnel, prepare a solution of 8.75 mL (0.10 mol) of phosphorus trichloride in 100 mL of dry petroleum ether.
-
Reaction Execution:
-
Transfer the p-cresol/diethylaniline solution (Solution 1) to the 1-L reaction flask.
-
Begin vigorous stirring and cool the flask in a water bath.
-
Add the PCl₃ solution (Solution 2) from the dropping funnel to the reaction flask dropwise over a period of 60-90 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
During the addition, a voluminous white precipitate of N,N-diethylaniline hydrochloride will form.
-
After the addition is complete, remove the cooling bath and heat the mixture to a gentle reflux for 1 hour with continued stirring to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture with suction through a sintered-glass funnel to remove the N,N-diethylaniline hydrochloride precipitate.
-
Wash the solid precipitate on the funnel with two 50-mL portions of dry petroleum ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Solvent Removal: Concentrate the combined filtrate by distillation at atmospheric pressure to remove the bulk of the petroleum ether. CAUTION: Do not heat the residue excessively.
Purification by Vacuum Distillation
The crude this compound is a high-boiling liquid and must be purified by vacuum distillation.
-
Transfer the residual oil from the solvent removal step to a smaller round-bottomed flask suitable for distillation.
-
Assemble a vacuum distillation apparatus. It is critical to use a vacuum pump capable of reaching pressures below 15 mmHg.
-
Distill the product under high vacuum. The boiling point of the related tri-o-tolyl phosphite is reported as 238 °C at 11 mmHg, so a similar boiling point is expected for the para-isomer.[5]
-
Collect the fraction boiling at a constant temperature as the pure this compound. The product should be a colorless to light yellow, clear liquid.[6] The expected yield is typically in the range of 80-90%.
// Nodes start [label="Start: Assemble & Dry Glassware\n(N₂ Atmosphere)", fillcolor="#FBBC05"]; prepare_sol1 [label="Prepare Solution 1:\np-Cresol + Diethylaniline\nin Petroleum Ether", fillcolor="#F1F3F4"]; prepare_sol2 [label="Prepare Solution 2:\nPCl₃ in Petroleum Ether", fillcolor="#F1F3F4"]; react [label="Combine Solutions:\nAdd Sol. 2 to Sol. 1 dropwise\n(Control Temperature)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reflux [label="Heat to Reflux (1 hr)\n(Reaction Completion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter to Remove\nAmine Hydrochloride Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Filtrate\n(Remove Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Purify by Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_sol1; start -> prepare_sol2; prepare_sol1 -> react; prepare_sol2 -> react; react -> reflux; reflux -> cool; cool -> filter; filter -> concentrate; concentrate -> distill; distill -> product; } enddot Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 ppm (m, 12H, Ar-H), δ ~2.3 ppm (s, 9H, Ar-CH₃). The aromatic protons will appear as two doublets (AA'BB' system). A small coupling to phosphorus (⁴JP-H) may be observed for the protons ortho to the oxygen. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~150-155 (d, JP-C ~6-8 Hz, C-O), ~135-140 (s, C-CH₃), ~130 (s, CH), ~120 (d, JP-C ~4-5 Hz, CH), ~21 (s, CH₃). |
| ³¹P NMR (CDCl₃, 162 MHz) | δ ~ +128 ppm (s). The chemical shift for triaryl phosphites is highly characteristic. Triphenyl phosphite appears at δ +128 ppm, and the tolyl derivative is expected in a very similar region. |
| FT-IR (neat, cm⁻¹) | ~1200-1160 (strong, P-O-C stretch), ~950-850 (strong, P-O-Ar stretch), ~3050 (w, Ar C-H stretch), ~2950 (w, CH₃ stretch), ~1600, 1500 (m, Ar C=C stretch). |
Process Safety and Hazard Analysis
-
Phosphorus Trichloride (PCl₃): This is the most significant hazard. It is highly corrosive to skin, eyes, and the respiratory tract.[4] It reacts violently with water, releasing corrosive HCl gas and heat. All operations must be conducted in a chemical fume hood, and an inert atmosphere is mandatory to prevent hydrolysis. Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is required.[3] An emergency shower and eyewash station must be immediately accessible. Spills should be neutralized with a dry material like sand; DO NOT USE WATER .[4]
-
p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.
-
N,N-Diethylaniline: Toxic and should be handled with care.
-
Solvents: Petroleum ether is extremely flammable. Ensure no ignition sources are present during its use and removal.
-
Waste Disposal: The N,N-diethylaniline hydrochloride salt should be treated as hazardous waste. Quench any residual PCl₃ carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base. All liquid waste containing organic solvents and phosphorus compounds must be disposed of according to institutional guidelines for hazardous chemical waste.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reflux time or temperature. 2. Loss of PCl₃ due to reaction with moisture in glassware or solvent. 3. Inefficient extraction of product from the amine salt. | 1. Ensure reflux is maintained for the full duration. 2. Rigorously dry all glassware and use anhydrous solvents. 3. Ensure the amine salt is thoroughly washed with dry solvent. |
| Product is Discolored | 1. Overheating during distillation. 2. Presence of impurities from starting materials. | 1. Control the distillation temperature carefully. 2. Use freshly distilled starting materials. |
| Cloudy Distillate | Co-distillation of residual amine salts or hydrolysis products. | Ensure the crude product is completely free of solids before distillation. Check for leaks in the vacuum system which could introduce moisture. |
Conclusion
This guide outlines a reliable and robust method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed protocol, particularly the safety measures concerning phosphorus trichloride, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The keys to success are the rigorous exclusion of moisture, the effective neutralization of the HCl byproduct, and careful purification by vacuum distillation. The analytical data provided serves as a benchmark for validating the successful synthesis of the target compound.
References
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Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. PubMed Central. [Link]
-
New Jersey Department of Health. Hazard Summary: Phosphorus Trichloride. [Link]
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Princeton University Environmental Health and Safety. Phosphorus Trichloride. [Link]
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Wikipedia. Phosphorus trichloride. [Link]
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Brainly.in. Phosphorous tricloride on 2 phenol. [Link]
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Organic Syntheses. triethyl phosphite. [Link]
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University of Ottawa NMR Facility Blog. The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Link]
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An In-depth Technical Guide to the Chemical Structure and Bonding of Tri-p-tolyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-p-tolyl phosphite, a triaryl phosphite ester, is a versatile organophosphorus compound with significant applications in industrial and academic research. Its unique electronic and steric properties, derived from the central phosphorus(III) atom and the three p-tolyl substituents, make it a valuable ligand in homogeneous catalysis and a functional additive in polymer chemistry. This guide provides a comprehensive exploration of the chemical structure, bonding, synthesis, and reactivity of this compound, offering insights into its spectroscopic characterization and practical applications.
Introduction: The Significance of this compound
Organophosphorus compounds are a cornerstone of modern chemistry, with phosphite esters playing a pivotal role in numerous synthetic transformations and material science applications. This compound, formally known as tris(4-methylphenyl) phosphite, has emerged as a compound of interest due to its distinct balance of steric bulk and electronic properties.[1] It serves as a crucial building block in organic synthesis, a stabilizing agent for polymers, and a ligand in coordination chemistry, particularly for transition metal-catalyzed reactions.[2] Understanding the fundamental relationship between its structure and function is paramount for leveraging its full potential in drug development and materials science. This guide will delve into the core chemical principles governing the behavior of this compound, providing a technical foundation for researchers and professionals in the field.
Molecular Structure and Bonding
The chemical structure of this compound consists of a central phosphorus atom bonded to three p-tolyloxy groups. The phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, which is crucial to its nucleophilic and ligand properties.
Geometric Configuration
The molecule adopts a trigonal pyramidal geometry around the central phosphorus atom, a consequence of the three bonding pairs and one lone pair of electrons, as predicted by VSEPR theory. The three bulky p-tolyl groups are arranged to minimize steric hindrance, influencing the overall shape and accessibility of the phosphorus lone pair.
Electronic Properties and Bonding
The bonding in this compound is characterized by sigma (σ) bonds between phosphorus and the oxygen atoms of the tolyloxy groups. The electronic nature of the p-tolyl groups, with their electron-donating methyl substituents, influences the electron density on the phosphorus atom. This, in turn, affects its nucleophilicity and its ability to act as a ligand.
As a ligand, this compound exhibits both σ-donating and π-accepting capabilities.[3] The phosphorus lone pair can be donated to a vacant d-orbital of a transition metal, forming a σ-bond. The π-acceptor character arises from the overlap of the metal's filled d-orbitals with the vacant σ* orbitals of the P-O bonds. This back-bonding strengthens the metal-ligand interaction and stabilizes low-valent metal centers, a key feature in many catalytic cycles.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of p-cresol (4-methylphenol) with phosphorus trichloride (PCl₃).[3] This reaction is a standard method for preparing aryl phosphites.
Reaction Mechanism
The synthesis proceeds through a nucleophilic substitution reaction where the hydroxyl group of p-cresol attacks the electrophilic phosphorus atom of PCl₃. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrogen chloride (HCl) byproduct that is formed.
Overall Reaction:
3 CH₃C₆H₄OH + PCl₃ + 3 R₃N → P(OC₆H₄CH₃)₃ + 3 R₃NH⁺Cl⁻
Experimental Protocol: Synthesis of this compound
The following is a generalized laboratory procedure for the synthesis of this compound, adapted from standard methods for preparing trialkyl phosphites.[4]
Materials:
-
p-Cresol
-
Phosphorus trichloride (freshly distilled)
-
Triethylamine (dried)
-
Anhydrous diethyl ether or toluene (solvent)
-
Magnetic stirrer
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve p-cresol and triethylamine in the anhydrous solvent in the flask.
-
Cool the flask in an ice bath.
-
Add a solution of phosphorus trichloride in the same solvent to the dropping funnel.
-
Slowly add the phosphorus trichloride solution to the stirred p-cresol solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the tolyl groups and the methyl protons.
-
Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.0-7.4 ppm.
-
Methyl Protons (CH₃): A singlet around δ 2.3 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The aromatic carbons will show coupling to the phosphorus atom.
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound is expected to exhibit a single peak in its proton-decoupled ³¹P NMR spectrum. Based on data for the analogous tri-o-tolyl phosphite, the chemical shift is anticipated to be in the range of δ 127-130 ppm .[5][6]
| Spectroscopic Data for this compound (Predicted) | |
| ¹H NMR | Aromatic H: ~7.0-7.4 ppm (multiplet), Methyl H: ~2.3 ppm (singlet) |
| ¹³C NMR | Signals in the aromatic region (with P-C coupling) and a signal for the methyl carbon. |
| ³¹P NMR | ~127-130 ppm (singlet) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings and the P-O-C linkages.
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
P-O-C stretching: Strong bands in the fingerprint region, expected around 840–910 cm⁻¹ , based on studies of triphenyl phosphite.[3]
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the phosphorus lone pair and its susceptibility to hydrolysis.
Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental transformation of trivalent phosphorus esters to pentavalent phosphorus compounds.[7] In the classical Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a phosphonate. Triaryl phosphites, such as this compound, are generally less reactive than their trialkyl counterparts and often require high temperatures for the reaction to proceed.[8] This is due to the lower nucleophilicity of the phosphorus atom and the strength of the aryl-oxygen bond, which is difficult to cleave in the final step of the reaction.
Modern Advancements: Palladium-Catalyzed Arbuzov Reaction
Recent research has shown that the Arbuzov reaction of triaryl phosphites with aryl iodides can be achieved under mild conditions using a palladium catalyst, with water promoting the reaction.[9][10] This methodology provides a more efficient and functional-group-tolerant route to aryl phosphonates.
Reaction Scheme: Ar-I + P(OAr')₃ --(Pd catalyst, base, H₂O)--> Ar-P(O)(OAr')₂ + Ar'I
Hydrolysis
This compound is sensitive to moisture and can undergo hydrolysis. The reaction involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bonds and the formation of di-p-tolyl phosphite and p-cresol. The hydrolysis can proceed under acidic, basic, or neutral conditions, with computational studies suggesting that acidic and basic conditions are more favorable.
Hydrolysis Reaction: P(OC₆H₄CH₃)₃ + H₂O → HP(O)(OC₆H₄CH₃)₂ + HOC₆H₄CH₃
Due to its susceptibility to hydrolysis, this compound should be handled and stored under anhydrous conditions.
Oxidation
The phosphorus(III) center in this compound can be readily oxidized to phosphorus(V). This can occur upon exposure to air or other oxidizing agents, leading to the formation of tri-p-tolyl phosphate.
Oxidation Reaction: 2 P(OC₆H₄CH₃)₃ + O₂ → 2 O=P(OC₆H₄CH₃)₃
Applications
The unique properties of this compound have led to its use in a variety of applications.
Ligand in Homogeneous Catalysis
This compound serves as a ligand for transition metals, particularly in nickel-catalyzed reactions. Its steric bulk and electronic properties can be tuned to influence the selectivity and activity of the catalyst.
Stabilizer and Antioxidant in Polymers
This compound is utilized as a secondary antioxidant and stabilizer in various polymers, including plastics and elastomers.[2] It functions by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers, thereby preventing chain scission and maintaining the mechanical properties of the material.
Intermediate in Organic Synthesis
As a versatile organophosphorus compound, this compound is a valuable intermediate in the synthesis of other organophosphorus compounds, such as phosphonates and other phosphite esters.[2] These compounds have applications in the production of flame retardants, lubricants, and pharmaceuticals.[2]
Safety and Handling
This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Storage under an inert atmosphere is recommended to prevent hydrolysis and oxidation.
Conclusion
This compound is a multifaceted organophosphorus compound with a rich chemistry defined by its unique structural and electronic characteristics. Its role as a ligand in catalysis, a stabilizer in polymers, and a synthetic intermediate underscores its importance in various scientific and industrial domains. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for harnessing its full potential in the development of new technologies and therapeutic agents.
Visualizations
Chemical Structure of this compound
Caption: Ball-and-stick representation of this compound.
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity Pathways of this compound
Caption: Key reactivity pathways of this compound.
References
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphits.
-
Open PRAIRIE. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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PubMed. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Retrieved from [Link]
-
NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]
-
ResearchGate. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved from [Link]
-
PubChem. (n.d.). Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Tri-p-tolylphosphine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Trimesitylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
-
Ereztech. (n.d.). Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P N.M.R. chemical shifts. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPHENYL PHOSPHITE. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the.... Retrieved from [Link]
- Google Patents. (n.d.). EP0553984B1 - Process for making phosphite esters.
-
ResearchGate. (n.d.). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF. Retrieved from [Link]
-
PubMed. (2015). Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link]
-
OpenRiver. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from [Link]
-
Chemsrc. (n.d.). tris(methylphenyl) phosphite | CAS#:25586-42-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of tri-m-tolyl phosphate by alkalic method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
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Tri-p-tolyl phosphite safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of Tri-p-tolyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
This compound (CAS No. 620-42-8) is a versatile organophosphorus compound with significant utility in various scientific domains. It serves as an effective antioxidant and thermal stabilizer in polymers, a key intermediate in the synthesis of flame retardants and lubricants, and a valuable ligand in coordination chemistry.[1] Its applications extend to the synthesis of pharmaceuticals and agrochemicals, making it a common reagent in both academic and industrial research laboratories.[1]
However, the same chemical properties that make this compound valuable also necessitate a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a comprehensive, in-depth framework for its safe handling, storage, and emergency management. As senior application scientists, our goal is not merely to follow protocols but to understand the causality behind them, thereby creating a self-validating system of safety that protects researchers, experiments, and the environment. This document is structured to empower laboratory professionals with the knowledge to mitigate risks proactively and respond effectively to unforeseen events.
Section 1: Hazard Identification and Comprehensive Risk Profile
A complete understanding of a chemical's risk profile is the foundation of safe laboratory practice. This compound presents a significant combination of corrosive, combustible, and systemic health hazards.[2] While some data sheets may differ in the precise severity, this guide adopts the most conservative and protective classifications to ensure maximum safety.
Emergency Overview: DANGER! this compound is a combustible, slightly yellow liquid that can cause severe chemical burns to the eyes, skin, and respiratory and digestive tracts.[2] Exposure may lead to central nervous system (CNS) depression and cardiac disturbances.[2] Effects from chronic exposure may be delayed.[2] Prompt and decisive action is required in the event of any contact or spill.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The hazards associated with this compound are summarized below.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. (Derived from[2]) | Corrosive |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. (Derived from[2]) | Corrosive |
| Acute Toxicity (Systemic) | May cause central nervous system depression and cardiac disturbances.[2] | Health Hazard |
| Flammability | Combustible liquid and vapor.[2] | Flammable |
Note: Some sources classify the material as causing irritation (H315/H319) rather than burns.[3] However, given the potential for severe tissue damage, treating it with the precautions required for a corrosive substance is the most prudent and self-validating approach.
Primary Routes of Exposure and Health Effects
-
Inhalation: Inhalation of vapors or mists can cause severe chemical burns to the respiratory tract, leading to symptoms such as nausea, abdominal pain, and pulmonary edema.[2] High concentrations may result in CNS depression and asphyxiation.[2]
-
Skin Contact: Direct contact causes severe skin burns and may lead to cyanosis (a bluish discoloration) of the extremities.[2]
-
Eye Contact: Contact with the eyes will cause severe burns, potentially leading to permanent corneal damage.[2]
-
Ingestion: Ingestion is extremely dangerous, causing severe burns to the gastrointestinal tract which may lead to perforation.[2] Systemic effects, including cardiac and CNS disturbances, can also occur.[2]
Section 2: The Hierarchy of Controls and Personal Protection
Effective safety management relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes strategies that are inherently more effective and less reliant on human behavior. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.
-
Emergency Infrastructure: The laboratory must be equipped with a fully functional eyewash station and an emergency safety shower, with clear and unobstructed access.[2]
Administrative Controls: Standardizing Safe Practices
These controls involve procedures and policies to minimize exposure risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this chemical.
-
Designated Areas: Clearly designate specific areas within the lab for the storage and handling of this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency responses outlined in this guide and the substance's SDS.
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is mandatory when handling this compound. The choice of PPE is not arbitrary; it is directly dictated by the substance's corrosive and combustible properties.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe, irreversible eye damage.[2] |
| Skin Protection | - Nitrile or butyl rubber gloves (double-gloving recommended). - Flame-resistant lab coat. - Full-length pants and closed-toe shoes. | Prevents skin contact which can cause severe chemical burns.[2] Check glove manufacturer data for compatibility and breakthrough times. |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge. | Required if there is a risk of exceeding exposure limits or if ventilation is inadequate.[2] |
Section 3: Protocols for Safe Handling, Storage, and Spills
Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations and for responding effectively to accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the safety shower and eyewash are accessible, and all necessary PPE is donned correctly.
-
Dispensing: Use only glass or other compatible containers. When transferring, ground containers to prevent static discharge, which could be an ignition source.
-
Procedure: Conduct all work in the fume hood. Keep the container tightly closed when not in use.[2]
-
Post-Handling: After use, wash hands and forearms thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste: Dispose of all contaminated materials (gloves, absorbent pads, empty containers) as hazardous waste in accordance with local, state, and federal regulations.[2]
Storage Protocol
-
Location: Store in a dedicated corrosives and flammables cabinet. The area must be cool, dry, and well-ventilated.[2]
-
Conditions: Keep the container tightly sealed to prevent exposure to moisture and air, as the material is sensitive to both. Storing under an inert gas like argon or nitrogen is best practice.
-
Incompatibilities: Segregate from all oxidizing agents and sources of ignition such as heat, sparks, or open flames.[2]
Section 4: Emergency Response and First Aid
Immediate and correct response to an exposure or spill can significantly mitigate injury. All personnel must be familiar with these procedures before working with the chemical.
Caption: A workflow for responding to spills or personnel exposure.
First Aid Measures
Immediate action is critical. The goal is to remove the chemical and seek professional medical help without delay.
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention. [2] |
| Skin | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. [2] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2] |
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment: Wearing full PPE, absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collection: Use spark-proof tools to carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Section 5: Data Summaries for Quick Reference
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 620-42-8 | [2],[1],[3] |
| Molecular Formula | C₂₁H₂₁O₃P | [1], |
| Molecular Weight | 352.37 g/mol | [1], |
| Appearance | Colorless to slightly yellow clear liquid | [2],[1], |
| Density | 1.13 g/mL | [1], |
| Flash Point | 93 °C (199.4 °F) or 217 °C (423 °F) | [2],, |
| Stability | Stable under normal conditions; sensitive to air and moisture. | [2], |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Decomposition | Forms carbon oxides and phosphorus oxides upon combustion. | [2] |
Note on Flash Point: The significant discrepancy in reported flash points requires a conservative approach. All safety protocols should be based on the lower value of 93 °C, treating the substance as a combustible liquid requiring precautions against ignition sources.
Toxicological Profile
| Parameter | Finding | Source(s) |
| Target Organs | Central Nervous System, Cardiovascular System | [2] |
| Acute Effects | Causes severe burns to skin, eyes, and respiratory/digestive tracts. | [2] |
| Chronic Effects | Effects may be delayed following exposure. | [2] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | [2] |
Conclusion
This compound is a valuable chemical reagent whose utility is matched by its significant hazards. A culture of safety, grounded in a deep understanding of its chemical properties and potential risks, is non-negotiable. By implementing the multi-layered strategies outlined in this guide—from engineering controls and robust administrative procedures to the correct and consistent use of PPE—researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. Proactive risk assessment, thorough training, and strict adherence to established protocols are the cornerstones of responsible chemical research.
References
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- Starshine Chemical. (n.d.). This compound.
- EcoOnline. (2024). This compound SDS.
- Sigma-Aldrich. (n.d.). Tri(p-tolyl)phosphine 98.
- TCI Chemicals. (n.d.). This compound 620-42-8.
- National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database.
- Santa Cruz Biotechnology. (n.d.). Triphenyl phosphite.
- ChemicalBook. (2024). TRI-P-TOLYL PHOSPHATE - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI EUROPE N.V. (n.d.). This compound | 620-42-8.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tri-p-tolyl Phosphite
Abstract
Tri-p-tolyl phosphite (CAS 620-42-8), a prominent organophosphorus compound, serves as a critical stabilizer, antioxidant, and intermediate in the synthesis of polymers, lubricants, and flame retardants.[1] Its efficacy and reactivity are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and quality assessment of this compound. Tailored for researchers and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Molecular Profile of this compound
This compound, also known as phosphorous acid tris(4-methylphenyl) ester, is a colorless to yellow liquid with the molecular formula C₂₁H₂₁O₃P and a molecular weight of approximately 352.37 g/mol .[1][2] Its structure, comprising a central trivalent phosphorus atom bonded to three p-cresoxy groups, is the key to its function. The lone pair of electrons on the phosphorus atom allows it to act as a nucleophile and a ligand in coordination chemistry, while its susceptibility to oxidation is fundamental to its role as an antioxidant.
Accurate spectroscopic verification is the cornerstone of its application, ensuring purity, confirming identity, and detecting degradation products, such as the corresponding phosphate. This guide establishes a self-validating system of protocols and data interpretation for the comprehensive characterization of this vital industrial chemical.
Caption: Molecular structure of this compound.
³¹P NMR Spectroscopy: The Definitive Test
Expertise & Experience: Phosphorus-31 NMR is the most direct and informative technique for characterizing organophosphorus compounds. Its 100% natural abundance, spin of ½, and wide chemical shift range make it highly sensitive to the electronic environment and oxidation state of the phosphorus nucleus.[3] For a phosphite (P(III)), the chemical shift is expected in a distinct downfield region compared to its common impurity, the corresponding phosphate (P(V)). This distinction is not merely academic; the presence of phosphate indicates oxidative degradation, which can compromise the material's performance as a stabilizer.
Authoritative Grounding: The chemical shift of trivalent phosphites is highly sensitive to the electronegativity of the bonded groups. For triaryl phosphites, such as triphenyl phosphite, the ³¹P signal typically appears around +128 ppm.[4] The addition of electron-donating methyl groups on the para position of the aromatic rings in this compound is expected to cause a slight upfield shift, though it will remain in the characteristic phosphite region.
Data Summary: ³¹P NMR
| Parameter | Expected Value | Rationale & In-Text Citations |
| Chemical Shift (δ) | ~ +127 ppm | Referenced against 85% H₃PO₄. This value is predicted based on the known shift of triphenyl phosphite (+128 ppm) and the minor electronic effect of the para-methyl groups. The key diagnostic feature is a single sharp signal in this trivalent phosphite region.[4] |
| Multiplicity | Singlet | With proton decoupling, the phosphorus atom has no neighboring active nuclei to couple with, resulting in a sharp singlet. |
| Common Impurity | ~ -18 ppm | Tri-p-tolyl phosphate, the P(V) oxidation product, would appear significantly upfield, providing a clear marker for sample degradation.[5][6] |
Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum
-
Sample Preparation: Dissolve 20-30 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is homogeneous.
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer (e.g., 400 MHz).
-
Tune the probe for ³¹P frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Experiment: Standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a wide spectral width (e.g., -50 to +200 ppm) to ensure all possible species (phosphite, phosphate) are observed.
-
Relaxation Delay (d1): Set to 2 seconds. While longer delays are needed for strict quantitation, this is sufficient for identification.
-
Number of Scans: Typically 64-128 scans are sufficient for a high signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to achieve a flat baseline.
-
Reference the spectrum by setting the external 85% H₃PO₄ standard to 0 ppm.
-
¹H and ¹³C NMR Spectroscopy: Structural Elucidation
Expertise & Experience: While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR verify the structure of the organic ligands. The molecule's C₃ symmetry simplifies these spectra considerably. For a pure sample, we expect a clean, simple set of signals corresponding to the three identical tolyl groups. Any deviation from this pattern can indicate impurities or isomers (e.g., tri-o-tolyl or tri-m-tolyl phosphite).
Authoritative Grounding: The chemical shifts and coupling constants in ¹³C NMR are particularly sensitive to the proximity of the phosphorus atom. Carbon-phosphorus couplings (J-coupling) are observable through several bonds, providing definitive evidence of the P-O-C connectivity.[7] The aromatic protons will exhibit a classic AA'BB' spin system, appearing as two distinct doublets, characteristic of 1,4-disubstituted benzene rings.
Data Summary: ¹H & ¹³C NMR (in CDCl₃)
| Nucleus | Assignment | Expected Shift (δ) | Multiplicity | J-Coupling (Hz) |
| ¹H | -CH₃ | ~ 2.3 ppm | Singlet (s) | N/A |
| Ar-H (ortho to O) | ~ 7.15 ppm | Doublet (d) | J(H,H) ≈ 8 Hz | |
| Ar-H (meta to O) | ~ 7.05 ppm | Doublet (d) | J(H,H) ≈ 8 Hz | |
| ¹³C | -CH₃ | ~ 21 ppm | Singlet | N/A |
| Ar-C (meta to O) | ~ 121 ppm | Doublet (d) | ³J(C,P) ≈ 2-4 Hz | |
| Ar-C (ortho to O) | ~ 130 ppm | Doublet (d) | ⁴J(C,P) ≈ 1-3 Hz | |
| Ar-C (-CH₃) | ~ 137 ppm | Singlet | N/A | |
| Ar-C (-O-P) | ~ 149 ppm | Doublet (d) | ²J(C,P) ≈ 5-8 Hz |
Note: Predicted values are based on data for analogous compounds such as triphenyl phosphite and tri-p-tolyl phosphate.[5][7][8][9]
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ³¹P NMR analysis.
-
Instrument Setup (¹H): Tune the probe to the ¹H frequency, lock, and shim.
-
¹H Acquisition:
-
Experiment: Standard one-pulse sequence (zg).
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Instrument Setup (¹³C): Tune the probe to the ¹³C frequency.
-
¹³C Acquisition:
-
Experiment: Standard proton-decoupled one-pulse sequence with NOE (zgpg).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, or more, depending on concentration.
-
-
Processing: Process both spectra using standard Fourier transform, phasing, and baseline correction. Reference the ¹H spectrum to residual solvent signal (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Trustworthiness: These techniques provide orthogonal, self-validating data. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis.
IR Spectroscopy: The IR spectrum is dominated by vibrations of the P-O-C and aromatic moieties. The absence of a strong P=O stretch (around 1250-1300 cm⁻¹) is a crucial indicator of the absence of the phosphate impurity.
Mass Spectrometry: Electron Ionization (EI) is a suitable method. The molecular ion peak provides definitive confirmation of the compound's identity.
Data Summary: IR & MS
| Technique | Feature | Expected Value | Interpretation |
| FTIR | P-O-Ar Stretch | 1180-1210 cm⁻¹ (asym) | Confirms the presence of the phosphite ester linkage.[10] |
| P-O-Ar Stretch | 950-1050 cm⁻¹ (sym) | Confirms the presence of the phosphite ester linkage. | |
| Ar C=C Stretch | 1500-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-H Stretch | 2850-3100 cm⁻¹ | Aromatic and methyl C-H bonds. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 352 | Corresponds to the molecular weight of C₂₁H₂₁O₃P.[11] |
| Major Fragments | m/z 245 | [M - OC₇H₇]⁺, loss of a p-cresoxy radical. | |
| m/z 107 | [OC₇H₇]⁺, the p-cresoxy cation. |
Experimental Protocols: IR and MS
-
FTIR Protocol:
-
Acquire a background spectrum of the clean ATR crystal or salt plates (NaCl).
-
Apply a small drop of the neat liquid sample onto the ATR crystal or as a thin film between salt plates.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking.
-
-
GC-MS Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5).
-
Use a temperature program (e.g., ramp from 100°C to 280°C) to elute the compound.
-
Acquire mass spectra using electron ionization (70 eV) over a mass range of m/z 50-500.
-
Analyze the spectrum for the molecular ion and characteristic fragments.
-
Integrated Spectroscopic Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of a this compound sample, ensuring a self-validating and trustworthy analysis.
Caption: Integrated workflow for spectroscopic verification.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ³¹P NMR serves as the primary tool for identification and purity assessment, while ¹H and ¹³C NMR confirm the organic framework. FTIR and Mass Spectrometry offer robust, orthogonal validation of functional groups and molecular weight. By following the integrated workflow and protocols outlined in this guide, researchers and quality control professionals can ensure the identity, purity, and stability of this compound with the highest degree of scientific integrity and confidence.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12106, Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80271, Tri-o-tolylphosphine. Retrieved from [Link]
-
SpectraBase. (n.d.). Tri-p-tolylphosphine Spectrum. Retrieved from [Link]
-
Stenutz, R. (n.d.). tris(4-methylphenyl) phosphite. Retrieved from [Link]
-
SpectraBase. (n.d.). Trimesitylphosphine 31P NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6529, Tri-p-cresyl phosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phosphoric acid, tris(4-methylphenyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Dale, A. J., & Hobbs, M. E. (1971). 13C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11232, Tri-m-cresyl phosphate. Retrieved from [Link]
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- 5. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosphoric acid, tris(4-methylphenyl) ester [webbook.nist.gov]
- 7. 13C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Triphenyl phosphite(101-02-0) 13C NMR [m.chemicalbook.com]
- 9. Triphenyl phosphite(101-02-0) 1H NMR spectrum [chemicalbook.com]
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- 11. Phosphorous acid, tris(methylphenyl) ester | C21H21O3P | CID 12106 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of Tri-p-tolyl Phosphite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, a deep understanding of a compound's physicochemical properties is paramount to its successful application. Tri-p-tolyl phosphite, a versatile organophosphorus compound, finds utility as a stabilizer, antioxidant, and ligand in various synthetic and industrial processes.[1] However, its effective use is fundamentally governed by its solubility in common laboratory solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its precise determination, and critical considerations for its handling and stability.
Understanding the Molecular Basis of this compound's Solubility
This compound [(CH₃C₆H₄O)₃P] is a solid at room temperature with a molecular weight of 352.37 g/mol .[1][2] Its solubility is dictated by the interplay of its structural features: the central phosphorus atom with its lone pair of electrons, the three oxygen atoms, and the three p-tolyl groups. The presence of the phosphite group imparts a degree of polarity to the molecule.[3] However, the bulky and nonpolar nature of the three tolyl groups dominates its overall character, rendering it largely hydrophobic.[3] This structural duality explains its general solubility in organic solvents and very low solubility in water.[3]
The principle of "like dissolves like" is the cornerstone for predicting its solubility. Solvents with similar polarity and intermolecular force characteristics to this compound are more likely to be effective at dissolving it.
Qualitative Solubility of this compound
Based on its molecular structure and empirical observations, this compound exhibits the following general solubility profile:
-
High Solubility: Generally soluble in aromatic hydrocarbons (e.g., toluene), chlorinated solvents (e.g., chloroform), and ethers.[3]
-
Moderate to High Solubility: Soluble in alcohols.[3]
-
Very Low Solubility: Demonstrates very low solubility in water, a characteristic typical of many organic phosphites.[3]
It is important to note that solubility can be influenced by factors such as temperature, with higher temperatures generally leading to increased solubility.[3] The presence of other solutes can also affect its solubility due to potential intermolecular interactions.[3]
Quantitative Solubility Determination: An Experimental Approach
This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for determining the quantitative solubility of this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
High-purity this compound (≥95%)[1]
-
Analytical grade solvents (e.g., methanol, ethanol, isopropanol, toluene, dichloromethane, tetrahydrofuran, acetone, ethyl acetate, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Oven or vacuum oven
Procedure:
-
Preparation:
-
Accurately weigh a known amount of this compound (e.g., 1.000 g) into a series of glass vials.
-
Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 10.0 mL) to each vial. This initial amount should be in excess to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the solubility value stabilizes.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling. For accuracy, a syringe fitted with a filter can be used to avoid transferring any solid particles.
-
-
Analysis (Gravimetric Method):
-
Transfer the aliquot to a pre-weighed, clean, and dry vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Data Presentation:
The determined solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Isopropanol | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Tetrahydrofuran | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Stability Considerations: The Impact of Hydrolysis
A critical factor to consider when working with this compound, especially in protic solvents like alcohols or in the presence of moisture, is its susceptibility to hydrolysis.[4] Phosphites can react with water to form phosphorous acid and the corresponding alcohol (p-cresol in this case).
This hydrolysis can be catalyzed by both acidic and basic conditions.[4] The formation of acidic byproducts from hydrolysis can, in turn, accelerate further degradation. Therefore, it is imperative to use anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) when precise concentrations of this compound are required for sensitive applications.
Analytical Methods for Quantification
For applications requiring the precise quantification of this compound in solution, such as monitoring reaction kinetics or assessing formulation stability, more sophisticated analytical techniques may be necessary. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a powerful tool for this purpose. LC-MS/MS methods have been developed for the quantification of related phosphite compounds and can be adapted for this compound.[5]
Workflow for Analytical Quantification
Caption: General workflow for the quantification of this compound using LC-MS/MS.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All handling should be performed in a well-ventilated fume hood. It is also sensitive to air and moisture, so it should be stored under an inert gas.[2]
Conclusion
This guide has provided a detailed overview of the solubility of this compound, moving beyond simple qualitative statements to empower researchers with the methodology to determine precise quantitative data. By understanding the molecular basis of its solubility, employing robust experimental protocols, and being mindful of its stability, professionals in research and drug development can confidently and effectively utilize this important chemical compound in their work.
References
-
Solubility of Things. tris-p-tolyl phosphite. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
Solubility test for Organic Compounds. [Link]
-
McMaster University. Solubility of Organic Compounds. [Link]
-
Starshine Chemical. This compound. [Link]
-
ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]
-
ECHA. E.4.10. [4.9] Solubility in organic solvents / fat solubility. [Link]
-
Semantic Scholar. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. [Link]
- Google Patents. Process for the preparation of hydrolysis-stable organic phosphits.
-
PubMed. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. [Link]
-
Winona State University. Exploration of hydrolysis pathways of alkyl and aryl phosphites. [Link]
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- 5. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saltise.ca [saltise.ca]
A Senior Application Scientist's Guide to Tri-p-tolyl phosphite: Sourcing, Specification, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of Tri-p-tolyl phosphite in Modern Chemistry
This compound, a sterically hindered organophosphorus compound, has carved a significant niche in both industrial and academic research. Its utility extends from a robust process stabilizer in polymer manufacturing to a versatile reagent in fine chemical synthesis. This guide, compiled from a Senior Application Scientist's perspective, aims to provide an in-depth technical overview for researchers and drug development professionals. We will navigate the landscape of commercial suppliers, delve into critical quality attributes, and present practical, field-proven insights into its application, ensuring a foundation of scientific integrity and logical application.
Part 1: Navigating the Commercial Landscape of this compound
Sourcing a critical reagent like this compound requires careful consideration of supplier reputation, product specifications, and available documentation. The consistency and purity of the starting material are paramount to the reproducibility of any research or manufacturing process.
Prominent Commercial Suppliers
A number of reputable chemical suppliers manufacture and distribute this compound. These suppliers often provide various grades of the product, suitable for different applications, from technical grade for industrial use to higher purity grades for research and development.
Key Suppliers Include:
-
TCI America: A well-established supplier offering this compound, often with detailed specifications available online.[1]
-
Chem-Impex: Provides this compound with a stated purity of ≥ 97% (by GC), highlighting its use as a stabilizer and intermediate.[2]
-
Clearsynth: A manufacturer and exporter that can provide a Certificate of Analysis upon request, ensuring product quality.[3]
-
Sigma-Aldrich (Merck): A major global supplier of chemicals for research and production, offering various phosphine and phosphite compounds. While a direct link for this compound was not retrieved, they are a key supplier for analogous compounds like Tri(p-tolyl)phosphine.
-
Fisher Scientific: A leading distributor that offers this compound from various manufacturers, providing a convenient sourcing option.
It is crucial for the end-user to procure from suppliers who can provide comprehensive documentation, including a Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA).
Critical Specifications and Quality Control
When evaluating this compound from different commercial sources, several key parameters on the Certificate of Analysis should be scrutinized to ensure the material is fit for its intended purpose.
Table 1: Typical Specifications for Commercial this compound
| Parameter | Typical Specification | Analytical Method | Importance in Application |
| Appearance | Colorless to light yellow liquid | Visual | Discoloration may indicate impurities or degradation. |
| Purity (Assay) | ≥ 95.0% or ≥ 97.0% | Gas Chromatography (GC) | Critical for stoichiometric calculations and preventing side reactions. |
| Identity | Conforms to structure | IR, NMR | Confirms the chemical structure of the compound. |
| Acid Number | Varies by supplier (low value is better) | Titration | High acidity can indicate hydrolysis and may be detrimental in sensitive applications. |
| Water Content | Varies by supplier (low value is better) | Karl Fischer Titration | Water can lead to the hydrolysis of the phosphite, affecting its stability and performance. |
A representative Certificate of Analysis will provide lot-specific values for these and other tests, offering a comprehensive quality profile of the material.
Part 2: The Science and Application of this compound
Understanding the underlying chemical principles of this compound is key to its effective application. Its utility primarily stems from its ability to act as a nucleophile and an antioxidant.
Mechanism of Action as a Polymer Stabilizer
In polymer processing, high temperatures can lead to thermo-oxidative degradation, where hydroperoxides are formed, initiating a cascade of reactions that result in chain scission and a loss of mechanical properties. This compound functions as a secondary antioxidant, or hydroperoxide decomposer.
The lone pair of electrons on the phosphorus atom readily attacks the weak oxygen-oxygen bond in a hydroperoxide molecule. This reaction stoichiometrically converts the detrimental hydroperoxide into a harmless alcohol, while the phosphite is oxidized to the more stable phosphate.
Caption: Antioxidant mechanism of this compound.
This sacrificial mechanism effectively halts the degradation cycle, preserving the integrity of the polymer backbone.
Experimental Protocol: Stabilization of Polylactide (PLA) Fibers
This protocol is adapted from studies on the stabilization of PLA during melt spinning, a process where the polymer is susceptible to degradation.[4]
Objective: To evaluate the effectiveness of this compound in preventing molecular weight loss of PLA during melt processing.
Materials:
-
Polylactide (PLA) resin (textile grade)
-
This compound (≥ 97% purity)
-
Single-screw extruder
-
Fiber spinning and drawing line
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
Procedure:
-
Drying: Thoroughly dry the PLA resin at 80°C for at least 4 hours under vacuum to remove residual moisture.
-
Masterbatch Preparation: Prepare a masterbatch by tumble-mixing a known concentration of this compound (e.g., 0.5% w/w) with the dried PLA resin. Ensure homogenous distribution.
-
Extrusion and Spinning:
-
Process the unstabilized (control) and stabilized PLA through a single-screw extruder at a set temperature profile (e.g., 180-210°C).
-
Extrude the molten polymer through a spinneret to form fibers.
-
Quench the fibers in a controlled environment.
-
-
Drawing: Subject the spun fibers to a drawing process to orient the polymer chains and enhance mechanical properties.
-
Analysis:
-
Collect samples of the initial PLA resin and the final drawn fibers (both control and stabilized).
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of all samples using GPC.
-
Compare the molecular weight retention of the stabilized PLA to the unstabilized control.
-
Expected Outcome: The PLA processed with this compound will exhibit significantly less reduction in molecular weight compared to the unstabilized PLA, demonstrating the stabilizing effect of the phosphite.
Role in Organic Synthesis and Drug Development
Beyond polymer science, this compound serves as a valuable reagent in organic synthesis. Its primary role is as a source of trivalent phosphorus in the synthesis of other organophosphorus compounds, which are important intermediates in the production of agrochemicals and pharmaceuticals.[2]
2.3.1. Synthesis of Phosphite Esters:
This compound can undergo transesterification reactions with alcohols to generate different phosphite esters. This is particularly useful when the desired alcohol is sensitive to the harsh conditions of direct reaction with phosphorus trichloride.
Caption: Transesterification using this compound.
2.3.2. Laboratory Scale Synthesis of this compound:
While commercially available, an understanding of its synthesis is valuable for researchers. The following is a generalized laboratory-scale procedure adapted from analogous phosphite syntheses.[5][6]
Objective: To synthesize this compound from p-cresol and phosphorus trichloride.
Materials:
-
p-Cresol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene (or other inert solvent)
-
Triethylamine (or other suitable base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.
-
Reaction Mixture: In the flask, dissolve p-cresol (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous toluene under a positive pressure of inert gas.
-
Addition of PCl₃: Cool the reaction mixture in an ice bath. Add phosphorus trichloride (1.0 equivalent), dissolved in anhydrous toluene, dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Safety Note: This reaction should be performed in a well-ventilated fume hood, as phosphorus trichloride and the generated HCl are corrosive and toxic.
Part 3: The Senior Scientist's Perspective - Trustworthiness and Self-Validating Systems
In any experimental workflow, the integrity of the results is paramount. When utilizing a reagent like this compound, establishing a self-validating system is crucial. This involves not only sourcing high-quality material but also implementing in-process controls and characterization to verify its performance.
For instance, in the polymer stabilization protocol, the GPC analysis serves as the self-validating step. A positive result (i.e., minimal molecular weight degradation) directly confirms the efficacy of the added this compound. Conversely, if significant degradation is still observed, it would prompt an investigation into the quality of the phosphite, the processing conditions, or the presence of other destabilizing factors.
Similarly, in organic synthesis, the purity of the starting this compound can be verified by techniques such as ³¹P NMR spectroscopy. A clean spectrum with a single peak at the expected chemical shift provides confidence in the reagent's integrity before committing it to a complex reaction sequence.
Conclusion
This compound is a multifaceted compound with significant applications in materials science and chemical synthesis. For the researcher, scientist, or drug development professional, a thorough understanding of its commercial availability, key quality attributes, and mechanisms of action is essential for successful and reproducible outcomes. By partnering with reputable suppliers, carefully scrutinizing product specifications, and implementing self-validating experimental designs, the full potential of this versatile reagent can be harnessed.
References
-
Organic Syntheses. triethyl phosphite. [Link]
- Cicero, J. A., et al. (2002). Phosphite stabilization effects on two-step melt-spun fibers of polylactide.
- Google Patents. US3536660A - Addition of phosphorus-containing stabilizer to polymer dispersions.
- Google Patents. RU2669934C1 - Method for producing triphenyl phosphite.
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Methodological & Application
Tri-p-tolyl Phosphite: A Comprehensive Guide to its Application in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Tri-p-tolyl Phosphite in Catalysis
This compound, a triaryl phosphite ligand, has carved a significant niche in the realm of homogeneous catalysis. Its unique electronic and steric properties make it a valuable tool for chemists seeking to control the outcome of a variety of transition metal-catalyzed reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
This compound's utility stems from its strong π-acceptor capabilities, which allow it to stabilize low-valent transition metal centers through back-bonding. This electronic feature, coupled with the steric bulk imparted by the three p-tolyl groups, enables fine-tuning of the catalyst's reactivity and selectivity. This guide will delve into its application in key industrial and laboratory-scale reactions, including hydroformylation, nickel-catalyzed hydrocyanation, and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |
| Molecular Weight | 352.37 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | 1.13 g/mL | [1] |
| CAS Number | 620-42-8 | [1][2] |
| Purity | ≥ 95% (GC) | [1] |
Synthesis of this compound: A Standard Protocol
The synthesis of this compound is typically achieved through the reaction of p-cresol with phosphorus trichloride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
Materials:
-
p-Cresol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen inlet, add p-cresol and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition of PCl₃ is complete, add the base (e.g., triethylamine) dropwise to the reaction mixture to neutralize the generated HCl.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction mixture is then washed sequentially with water and a dilute sodium hydroxide solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Application in Homogeneous Catalysis: In-Depth Protocols and Mechanistic Insights
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. Phosphite ligands are crucial in modern rhodium-based catalysts for this process, as they enhance reaction rates and control selectivity.[3] this compound, with its strong π-acceptor properties, facilitates CO dissociation from the metal center, a key step in the catalytic cycle.[4]
While specific kinetic data for this compound in rhodium-catalyzed hydroformylation is not extensively reported, the general principles of bulky phosphite ligands apply.[3] A rhodium complex with a bulky phosphite ligand can achieve very high hydroformylation rates for terminal alkenes like 1-octene under mild conditions.[5]
Generalized Catalytic Cycle for Hydroformylation:
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Protocol: Hydroformylation of 1-Octene (General Procedure)
This protocol is based on general procedures for rhodium-catalyzed hydroformylation with phosphite ligands.
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
This compound (ligand)
-
1-Octene (substrate)
-
Toluene (solvent)
-
Syngas (CO/H₂, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with Rh(acac)(CO)₂, this compound (typically a 10-100 fold molar excess relative to Rh), and toluene.
-
Seal the autoclave and purge with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring to preform the active catalyst, HRh(CO)(P(O-p-tolyl)₃)₃.
-
Inject 1-octene into the reactor.
-
Monitor the reaction progress by gas uptake and/or GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product aldehydes can be isolated and purified by distillation.
Causality in Experimental Choices:
-
Ligand-to-Metal Ratio: A high ligand-to-metal ratio is often employed to maintain the integrity of the catalyst and prevent the formation of less active rhodium carbonyl clusters.
-
Temperature and Pressure: These parameters are optimized to balance reaction rate and selectivity. Higher temperatures can increase the rate but may lead to undesired side reactions like isomerization or hydrogenation.
Nickel-Catalyzed Hydrocyanation of Dienes
The nickel-catalyzed hydrocyanation of 1,3-butadiene to produce adiponitrile is a large-scale industrial process, and monodentate phosphite ligands like this compound were instrumental in its original development.[6] The catalyst system typically involves a zero-valent nickel source.
Proposed Catalytic Cycle for Hydrocyanation:
Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation of butadiene.
Experimental Protocol: Hydrocyanation of 1,3-Butadiene (Illustrative)
This protocol is based on general descriptions of the industrial process.
Materials:
-
Ni(COD)₂ (or another Ni(0) source)
-
This compound
-
1,3-Butadiene
-
Hydrogen Cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Lewis acid co-catalyst (e.g., ZnCl₂)
-
Toluene (solvent)
Procedure:
-
Catalyst Preparation: In an inert atmosphere, dissolve Ni(COD)₂ and this compound in toluene to form the Ni[P(O-p-tolyl)₃]₄ catalyst.
-
Reaction Setup: Charge a high-pressure reactor with the catalyst solution and the Lewis acid co-catalyst.
-
Introduce 1,3-butadiene into the reactor.
-
Carefully introduce HCN to the reactor.
-
Heat the reactor to the desired temperature (e.g., 80-130 °C) and pressurize as needed (e.g., 5-20 bar).[7]
-
The reaction produces a mixture of 3-pentenenitrile (linear product) and 2-methyl-3-butenenitrile (branched product).[6]
-
The branched isomer can be isomerized to the desired linear product in a subsequent step, often using the same catalyst system with a Lewis acid promoter.[6][7]
Trustworthiness and Self-Validation: The ratio of linear to branched product is a key indicator of catalyst performance and can be readily monitored by GC. Consistent product ratios under identical conditions validate the protocol's reproducibility.
Palladium-Catalyzed Cross-Coupling Reactions
While triarylphosphines are more commonly cited for palladium-catalyzed cross-coupling reactions, triaryl phosphites can also serve as effective ligands. The related tri(o-tolyl)phosphine is a well-established bulky ligand that promotes efficient Suzuki-Miyaura coupling.[8][9] The principles of using bulky, electron-rich ligands to facilitate oxidative addition and reductive elimination are applicable.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (Adapted from protocols using related phosphine ligands)
Materials:
-
Pd₂(dba)₃ or Pd(OAc)₂ (palladium source)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, CsF)
-
Solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a Schlenk flask, add the palladium source, this compound, aryl bromide, arylboronic acid, and the base under an inert atmosphere.
-
Add the degassed solvent and stir the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise and Causality: The choice of base and solvent can significantly impact the reaction outcome. For instance, cesium fluoride is often effective in anhydrous conditions, while carbonate bases are typically used in aqueous solvent mixtures. The bulky nature of the tri-p-tolyl groups on the phosphite ligand is expected to facilitate the reductive elimination step, which is the final product-forming step in the catalytic cycle.
Conclusion
This compound is a versatile and effective ligand in homogeneous catalysis, finding application in a range of important chemical transformations. Its strong π-acceptor character and steric bulk allow for the fine-tuning of catalyst performance, leading to high reaction rates and selectivities. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, enabling them to harness the full potential of this powerful catalytic tool. As with any catalytic system, careful optimization of reaction parameters is key to achieving the desired outcome.
References
-
M. Joshaghani, et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4847-4853. Available at: [Link]
-
Goossen, L. J., & Koley, D. (2009). Mechanistic insights into the hydrocyanation reaction. Unpublished manuscript. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12106, Tris(4-methylphenyl) phosphite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
-
Kranenburg, M., et al. (1995). Hydroformylation of oct-1-ene with extremely high rates using rhodium catalysts containing bulky phosphites. Journal of the Chemical Society, Chemical Communications, (7), 817-818. Available at: [Link]
-
Bara-Estaún, A., et al. (2023). Understanding Rh-catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy. Chemistry – A European Journal, 29(11), e202203391. Available at: [Link]
- Portfolio Planning Plus. (2025). Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile.
-
Riedel, T., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 757-763. Available at: [Link]
-
van der Veen, L. A., et al. (1998). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene. Journal of Molecular Catalysis A: Chemical, 134(1-3), 203-215. Available at: [Link]
-
ResearchGate. (n.d.). Rhodium/diphosphite-catalyzed hydroformylation of long chain olefins. Retrieved from [Link]
-
Kranenburg, M., et al. (1995). Hydroformylation of oct-1-ene with extremely high rates using rhodium catalysts containing bulky phosphites. Journal of the Chemical Society, Chemical Communications, (7), 817-818. Available at: [Link]
- Portfolio Planning Plus. (2025). Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile.
-
Goossen, L. J., & Koley, D. (2009). Mechanistic insights into the hydrocyanation reaction. Unpublished manuscript. Available at: [Link]
-
M. Joshaghani, et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4847-4853. Available at: [Link]
-
Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 10. Reagents and conditions: (a) Pd2(dba)3, PPh3, Cs2CO3,. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
van der Veen, L. A., et al. (1998). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene. Journal of Molecular Catalysis A: Chemical, 134(1-3), 203-215. Available at: [Link]
-
Bara-Estaún, A., et al. (2023). Understanding Rh-catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy. Chemistry – A European Journal, 29(11), e202203391. Available at: [Link]
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Application Notes and Protocols for the Use of Tri-p-tolyl Phosphite in Polymer Stabilization
Introduction: Combating Polymer Degradation
Polymers form the backbone of countless modern materials, but their long-term performance is perpetually challenged by environmental factors.[1] Exposure to heat, oxygen, and ultraviolet (UV) radiation initiates degradation processes, primarily thermal oxidation and photo-oxidation, which lead to a decline in material properties.[1][2] These degradation pathways proceed via a free-radical chain reaction, often initiated by the formation of unstable hydroperoxides (ROOH) on the polymer backbone.[3][4] This cascade of reactions can cause chain scission, cross-linking, discoloration, and a loss of mechanical integrity, such as strength and flexibility, ultimately leading to material failure.[1][5]
To counteract this, stabilizers are incorporated into polymer formulations.[6] These additives are broadly classified into primary and secondary antioxidants. Primary antioxidants, typically hindered phenols, act as radical scavengers, interrupting the degradation cycle by donating a hydrogen atom to neutralize highly reactive free radicals.[7] Secondary antioxidants, a class to which phosphite esters like tri-p-tolyl phosphite belong, function by a different but complementary mechanism: they decompose the problematic hydroperoxide precursors into stable, non-radical products, thus preventing the formation of new radicals and breaking the auto-catalytic cycle of oxidation.[3][8] This guide provides a detailed technical overview and practical protocols for the application of this compound as a high-performance secondary antioxidant in polymer stabilization.
Compound Profile: this compound
This compound is an organophosphorus compound recognized for its efficacy as a stabilizer in a variety of plastics and elastomers.[7] As an aryl phosphite, it offers a beneficial balance of reactivity and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | Tris(4-methylphenyl) phosphite | [7][9] |
| Synonyms | Phosphorous acid tri-p-cresyl ester, Tri-p-cresyl phosphite | [7] |
| CAS Number | 620-42-8 | [7] |
| Molecular Formula | C₂₁H₂₁O₃P | [7] |
| Molecular Weight | 352.37 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Density | ~1.13 g/mL | [7] |
| Purity | ≥ 95% (GC) | [7] |
Core Mechanism of Action: Hydroperoxide Decomposition
The primary role of this compound is to act as a hydroperoxide decomposer. During polymer processing or end-use, thermally or photolytically generated hydroperoxides (ROOH) can cleave to form highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals.[3] this compound preemptively neutralizes this threat by reducing the hydroperoxides to stable alcohols (ROH). In this process, the trivalent phosphorus atom is oxidized to its pentavalent state, forming a stable phosphate ester.[4] This sacrificial mechanism effectively removes the fuel for the degradation fire.[4]
Protocol 2: Evaluation of Thermal Stability
Objective: To quantify the improvement in thermal stability provided by this compound.
Part A: Accelerated Thermal Aging This protocol is based on the principles of ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load". [4]
-
Place at least three replicate samples of both the stabilized and unstabilized polymer plaques in a forced-air circulating oven.
-
Set the aging temperature. This should be significantly higher than the service temperature but below the polymer's melting or softening point. Multiple temperatures are recommended to build a predictive model. 3. Remove samples at predetermined time intervals (e.g., 24, 48, 96, 200, 500 hours).
-
After each interval, allow samples to cool to room temperature and condition them according to standard procedures (e.g., ASTM D618).
-
Visually inspect for changes in color (e.g., yellowing) and physical appearance (e.g., cracking, embrittlement).
-
Subject the aged samples to analytical and mechanical testing as described below.
Part B: Analytical Characterization
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature and is an excellent indicator of thermal stability. [10][11] 1. Place a small, known weight of the polymer sample (stabilized or unstabilized, aged or unaged) into the TGA crucible. 2. Heat the sample under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative stability) at a constant rate (e.g., 10-20 °C/min). [11] 3. Record the mass loss versus temperature. 4. Analysis: Compare the onset temperature of decomposition. A higher onset temperature for the stabilized sample indicates improved thermal stability. [11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions. [8][12] 1. Seal a small, known weight of the polymer sample in a DSC pan. 2. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. 3. Analysis: For semi-crystalline polymers, analyze changes in the melting temperature (Tm) and crystallinity. For amorphous polymers, analyze shifts in the glass transition temperature (Tg). Significant changes after aging can indicate degradation. [10]DSC can also be used to determine the Oxidative Induction Time (OIT), a direct measure of the effectiveness of an antioxidant package.
Protocol 3: Evaluation of Photo-oxidative Stability
Objective: To assess the ability of the stabilizer system to protect the polymer from UV radiation and oxygen.
Part A: Accelerated Photo-aging This protocol is based on standards such as ASTM G155 (Xenon Arc) or ASTM D4329 (QUV). [13]
-
Mount the stabilized and unstabilized polymer plaques in the accelerated weathering chamber.
-
Set the test parameters, including the light source (e.g., Xenon arc lamp with filters to simulate sunlight), irradiance level, temperature, and relative humidity. Cycles of light and dark (with condensation) are often used to simulate natural conditions.
-
Expose the samples for a specified duration (e.g., 500, 1000, 2000 hours).
-
Remove samples at intervals for analysis.
Part B: Analytical Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is highly sensitive to the chemical changes caused by oxidation. [3]The formation of carbonyl groups (>C=O) is a key indicator of photo-oxidation. [14][15] 1. Acquire an FTIR spectrum of the surface of each sample using an Attenuated Total Reflectance (ATR) accessory. 2. Measure the absorbance of the carbonyl peak, which typically appears in the 1700-1750 cm⁻¹ region. [14] 3. Measure the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending peak). 4. Analysis: Calculate the Carbonyl Index (CI) as the ratio of the carbonyl peak absorbance to the reference peak absorbance. An increase in the CI over time indicates the extent of oxidation. A lower CI for the stabilized sample demonstrates effective protection. [1]
Performance Data
The effectiveness of a stabilizer package is quantified by comparing the properties of the stabilized polymer to an unstabilized control after accelerated aging. While specific data for this compound can vary by polymer grade and processing conditions, the following table provides an illustrative comparison based on the performance of similar aryl phosphite systems.
Table 2: Illustrative Performance in Polypropylene (PP) after Thermal Aging
| Stabilizer System (Loading) | Melt Flow Index (MFI) Change after Multiple Extrusions (%) | Yellowness Index (YI) after 500 hrs @ 110°C | Oxidative Induction Time (OIT) @ 200°C (min) |
| Control (Unstabilized) | > 100% (High Degradation) | High (>20) | < 5 |
| Primary AO only (0.1 phr Hindered Phenol) | 30 - 40% | Moderate (10-15) | 30 - 40 |
| Synergistic System (0.1 phr Hindered Phenol + 0.1 phr this compound) | < 15% (Excellent Stability) | Very Low (<5) | > 60 |
Data is representative and compiled based on typical performance characteristics of synergistic antioxidant systems.[2][16]
Considerations for Use: Hydrolytic Stability
A critical consideration for phosphite stabilizers is their sensitivity to hydrolysis, where reaction with water can degrade the phosphite into acidic species, reducing its effectiveness. [17][18]Aryl phosphites, such as this compound, generally exhibit greater hydrolytic stability compared to alkyl phosphites due to the steric hindrance and electronic effects of the aromatic rings. [19][20]However, it is still best practice to store the product in sealed containers in a dry environment and to ensure polymer resins are adequately dried before processing to minimize moisture exposure.
Conclusion
This compound is a highly effective secondary antioxidant that plays a crucial role in the stabilization of a wide range of polymers. [7]By efficiently decomposing hydroperoxides, it prevents oxidative degradation during high-temperature processing and enhances the long-term thermal and photo-stability of the final product. [7]Its strong synergistic effect with primary antioxidants provides a robust and comprehensive stabilization system, preserving the mechanical and aesthetic properties of polymeric materials. The protocols outlined in this guide provide a solid foundation for researchers and formulators to effectively incorporate and validate the performance of this compound, ensuring the development of durable and reliable polymer products.
References
[14]Spatially resolved information at the micron scale can be obtained in transmission, reflection or ATR modes by IR microspectroscopy either in confocal (μFTIR) or wide-field mode (imaging with detector array) modes. FTIR spectra not only allow detecting the onset and quantitatively evaluate the extent of polymer oxidation but may also be used to understand the degradation mechanism by identifying specific chemical functions formed during oxidation. (2021). Advanced Light Source. [Link]
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- 31. researchgate.net [researchgate.net]
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- 41. Why Tri-nonylphenyl Phosphite is the Preferred Phosphite [adishank.com]
Mastering 31P NMR Spectroscopy for the Analysis of Tri-p-tolyl phosphite: An Application Note and Comprehensive Protocol
Introduction: The Analytical Power of ³¹P NMR for Organophosphorus Chemistry
In the landscape of pharmaceutical and materials science, the precise characterization of organophosphorus compounds is paramount. Among the arsenal of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. Its utility stems from the intrinsic properties of the phosphorus-31 nucleus: 100% natural abundance and a spin quantum number of 1/2, which together provide for high sensitivity and the acquisition of sharp, easily interpretable signals.[1][2] This application note provides a detailed guide to the ³¹P NMR spectroscopy of tri-p-tolyl phosphite, a versatile intermediate in organic synthesis and a common stabilizer in various industrial applications. We will delve into the causality behind experimental choices, present a self-validating protocol, and explore the identification of common impurities and degradation products, thereby equipping researchers, scientists, and drug development professionals with the expertise to confidently employ this technique.
This compound, with its trivalent phosphorus center, is susceptible to oxidation and hydrolysis. ³¹P NMR spectroscopy offers a direct and quantitative window into the purity of this compound and the extent of its degradation, information that is critical for quality control and reaction monitoring. The wide chemical shift range of ³¹P NMR allows for clear differentiation between the parent phosphite and its phosphate or phosphonate byproducts, which would be challenging to distinguish by ¹H or ¹³C NMR alone.[3]
Fundamental Principles of ³¹P NMR Spectroscopy
Conceptually similar to the more familiar ¹H NMR, ³¹P NMR spectroscopy probes the magnetic environment of phosphorus nuclei within a molecule.[4] When placed in a strong magnetic field, the spin-1/2 ³¹P nucleus can exist in two spin states. The absorption of radiofrequency energy promotes the nucleus from the lower to the higher energy state, and the precise frequency required for this transition is highly sensitive to the local electronic environment. This frequency, reported as a chemical shift (δ) in parts per million (ppm), is the cornerstone of structural elucidation in ³¹P NMR.
A key differentiator of ³¹P NMR is its broad chemical shift range, typically spanning from approximately +250 ppm to -250 ppm.[5] This expansive range minimizes signal overlap and facilitates the unambiguous identification of different phosphorus species in a mixture.[6] The chemical shift of a phosphorus nucleus is influenced by several factors, including its oxidation state, the electronegativity of its substituents, and the bond angles at the phosphorus center.[4] For instance, pentavalent phosphorus compounds (phosphates, phosphonates) generally resonate at higher field (more negative ppm values) compared to their trivalent counterparts (phosphites, phosphines).
Experimental Protocol: A Step-by-Step Guide to the ³¹P NMR Analysis of this compound
This protocol is designed to be a self-validating system, ensuring the acquisition of high-quality, reproducible ³¹P NMR data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials and Equipment
-
This compound sample
-
High-field NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency
-
5 mm NMR tubes (standard and J. Young's tubes for air-sensitive samples)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Anhydrous solvent for sample preparation (if not using a glovebox)
-
Glass Pasteur pipettes and bulbs
-
Cotton or glass wool for filtration
-
Schlenk line or glovebox for handling air-sensitive samples
-
External reference standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary
Diagram of the Experimental Workflow
Caption: Workflow for ³¹P NMR Analysis.
Step 1: Sample Preparation - The Foundation of a Good Spectrum
Given that this compound is sensitive to air and moisture, proper sample preparation is critical to prevent its degradation into phosphate and other byproducts.
For Routine Analysis (Assuming Minimal Air Sensitivity):
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system, which stabilizes the magnetic field.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter.[5] Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
For Air- and Moisture-Sensitive Samples (Recommended):
The use of a glovebox or Schlenk line techniques is highly recommended to preserve the integrity of the sample.
-
Inert Atmosphere: Perform all sample preparation steps under an inert atmosphere (e.g., nitrogen or argon).
-
J. Young's Tube: Utilize a J. Young's NMR tube, which features a resealable Teflon tap to ensure an airtight seal.
-
Solvent Transfer: If using a Schlenk line, the deuterated solvent should be cannula transferred into the NMR tube containing the weighed sample.
-
Sealing: Securely close the J. Young's tap before removing the tube from the inert atmosphere.
Step 2: NMR Data Acquisition - Capturing the Phosphorus Signal
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition. Subsequently, shim the magnetic field to optimize its homogeneity across the sample, which will result in sharper spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters for ³¹P NMR. Key parameters include:
-
Pulse Width: A 30° pulse is often a good starting point to ensure adequate signal excitation without saturating the spins.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all phosphorus nuclei.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.
-
Step 3: Data Processing and Analysis - From FID to Spectrum
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
-
Integration: Integrate the area under each peak. For a pure sample, only one significant peak should be observed. In the presence of impurities or degradation products, multiple peaks will be present, and their relative concentrations can be determined from the integration values.
Interpreting the ³¹P NMR Spectrum of this compound
Expected Chemical Shift
Based on literature values for structurally similar triaryl phosphines and general trends in phosphite chemistry, the ³¹P NMR chemical shift of this compound is expected to be in the downfield region, characteristic of trivalent phosphorus compounds. A reasonable estimate, based on the reported value of -8.8 ppm for hexadeuterated tri-p-tolylphosphine, would be in a similar range, although the greater electronegativity of the oxygen atoms in the phosphite will likely shift the signal slightly.[4] Triaryl phosphites typically resonate in the range of +125 to +145 ppm.[5]
Identification of Impurities and Degradation Products
A key application of ³¹P NMR is the identification of impurities and degradation products. The following table summarizes the expected chemical shifts of potential species in a this compound sample.
| Compound | Structure | Expected ³¹P Chemical Shift (ppm) | Notes |
| This compound | P(O-p-tolyl)₃ | ~ +128 | The parent compound, a trivalent phosphite. |
| Tri-p-tolyl phosphate | O=P(O-p-tolyl)₃ | ~ -18 | The pentavalent oxidation product. |
| Di-p-tolyl phosphite | HP(O)(O-p-tolyl)₂ | ~ +1 to +8 | A potential hydrolysis product, exists in tautomeric equilibrium with the phosphonate form. |
| Phosphorous Acid | H₃PO₃ | ~ +4 (in D₂O) | A potential hydrolysis byproduct. |
Diagram of Degradation Pathways
Caption: Degradation of this compound.
Troubleshooting Common Issues in ³¹P NMR
-
Broad Peaks: This can be caused by poor shimming, the presence of paramagnetic impurities, or solid particles in the sample. Re-shimming the instrument and ensuring proper sample filtration can often resolve this issue.
-
Low Signal-to-Noise: Increase the number of scans or prepare a more concentrated sample.
-
Inaccurate Integrations: For quantitative analysis, ensure a sufficiently long relaxation delay (d1) is used to allow for complete relaxation of all phosphorus nuclei.
Conclusion: The Indispensable Role of ³¹P NMR
³¹P NMR spectroscopy is an indispensable technique for the analysis of this compound and other organophosphorus compounds. Its high sensitivity, wide chemical shift range, and quantitative nature provide a wealth of information regarding structure, purity, and degradation. By following the detailed protocol and understanding the principles outlined in this application note, researchers can confidently utilize ³¹P NMR to ensure the quality of their materials and gain critical insights into their chemical processes.
References
-
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]
-
Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]
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SpectraBase. (n.d.). Phosphorous acid - Optional[31P NMR] - Chemical Shifts. [Link]
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University of California, Santa Barbara. (n.d.). 31P - NMR Facility. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
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RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
-
P-31 Chemical Shifts. (n.d.). P-31 Chemical Shifts. [Link]
-
NPTEL. (2023, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. [Link]
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PMC. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. [Link]
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The Royal Society of Chemistry. (n.d.). d3ma00823a1.pdf. [Link]
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The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. [Link]
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. [Link]
-
Signal Processing, NMR, Spectroscopy. (n.d.). 31 Phosphorus NMR. [Link]
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RSC Publishing. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]
-
ResearchGate. (n.d.). 31P NMR spectra for triethyl phosphite: (a) reaction involving catalyst.... [Link]
Sources
A Robust High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of Tri-p-tolyl phosphite
An Application Note for the Pharmaceutical and Chemical Industries
Abstract This application note details a highly specific and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Tri-p-tolyl phosphite. This compound is a critical industrial chemical, widely used as a stabilizer and antioxidant in the manufacturing of polymers, plastics, and lubricants.[1] Ensuring its purity is paramount for the quality and performance of the final products. This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Rationale for Purity Analysis
This compound (CAS No. 620-42-8) is an organophosphorus compound that plays a vital role in preventing oxidative degradation and enhancing the thermal stability of various materials.[1] The presence of impurities, which can arise from the manufacturing process or degradation, can significantly impact the performance and safety of the end products. Therefore, a precise and accurate analytical method is required for its quality control.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[4][5] This note describes a reverse-phase HPLC method, which is well-suited for separating organophosphorus compounds.[6][7]
Method Development and Scientific Principles
The selection of the chromatographic conditions is based on the physicochemical properties of this compound (Molecular Formula: C₂₁H₂₁O₃P, Molecular Weight: 352.37 g/mol ).[1][8]
-
Chromatographic Mode (Reverse-Phase): this compound is a relatively non-polar molecule due to its three tolyl groups. Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice for achieving optimal retention and separation from potential polar impurities. C18 (octadecylsilane) columns are a standard for this type of analysis due to their strong hydrophobic retention capabilities.[9][10]
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile serves as the organic modifier; its concentration is optimized to elute this compound with a suitable retention time and good peak shape. An isocratic elution (constant mobile phase composition) is employed for its simplicity and robustness, which is ideal for routine quality control analysis.
-
Detection: The presence of three aromatic (tolyl) rings in the structure of this compound results in strong ultraviolet (UV) absorbance. Based on the analysis of similar organophosphorus compounds containing aromatic moieties, a detection wavelength of 225 nm is selected to ensure high sensitivity.[7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard (purity ≥95%)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 50, 100, 200, 400, 600 µg/mL) for linearity assessment.
-
A concentration of 200 µg/mL is recommended for routine analysis and system suitability.
-
-
Sample Solution (200 µg/mL):
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analysis Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Sources
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- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. jcsp.org.pk [jcsp.org.pk]
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- 9. "Revrsed Phase High Performance Liquid Chromatographic Analysis of Trip" by Jerome E. Haky, Donald M. Baird et al. [nsuworks.nova.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Tri-p-tolyl Phosphite as a Versatile Intermediate in Organic Synthesis
Introduction
Tri-p-tolyl phosphite, a trivalent organophosphorus compound, is a significant and versatile intermediate in the landscape of modern organic synthesis.[1] With the chemical formula C₂₁H₂₁O₃P, this colorless to light yellow liquid is recognized for its unique electronic and steric properties that render it highly effective in a variety of chemical transformations.[1][2][3] Its structure, featuring a central phosphorus(III) atom bonded to three p-tolyloxy groups, allows it to function both as a powerful nucleophile in classic organophosphorus reactions and as a sophisticated ligand in homogeneous catalysis.[4][5] This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights, designed for researchers and professionals in chemistry and drug development.
Section 1: Core Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in any laboratory setting.
1.1: Material Properties
This compound's physical and chemical characteristics are summarized below. Its high flash point and thermal stability are notable features, contributing to its utility in various applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |
| Molecular Weight | 352.37 g/mol | [1][2] |
| CAS Number | 620-42-8 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Density | 1.13 g/mL | [1][2] |
| Flash Point | 217 °C | [2] |
| Purity (Typical) | ≥ 95% (GC) | [1][2] |
1.2: Safety, Handling, and Storage
This compound requires careful handling due to its potential health effects and sensitivity.
-
General Handling: Work in a well-ventilated area or fume hood to avoid inhaling vapors.[6] Avoid contact with eyes, skin, and clothing.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][7]
-
Irritant Warning: This compound is known to cause serious eye irritation and skin irritation.[2][3] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[2] For skin contact, wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2][3]
-
Storage Conditions: this compound is sensitive to air and moisture.[2] It should be stored under an inert gas (e.g., nitrogen or argon) in a tightly closed container.[2][6] Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[6]
Section 2: Application in the Michaelis-Arbuzov Reaction
One of the most fundamental applications of trialkyl and triaryl phosphites is the Michaelis-Arbuzov reaction, a cornerstone for the synthesis of phosphonates.[8][9] These products are invaluable precursors for reagents used in the Horner-Wadsworth-Emmons olefination, among other applications.
2.1: Mechanistic Rationale
The reaction proceeds via a two-step Sₙ2 mechanism.[9][10]
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of an alkyl halide. This initial step forms a quasi-phosphonium salt intermediate.[8][9][11]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the aryl-ester carbons of the phosphonium salt.
For triaryl phosphites like this compound, the phosphonium salt intermediate can be quite stable.[9][11] The subsequent dealkylation step often requires elevated temperatures to proceed, leading to the formation of the diaryl alkylphosphonate and an aryl halide.[12]
Figure 1: Mechanism of the Michaelis-Arbuzov Reaction.
2.2: Protocol: Synthesis of Di-p-tolyl Methylphosphonate
This protocol describes the reaction of this compound with methyl iodide. The high reactivity of methyl iodide facilitates the reaction.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
High-boiling point, inert solvent (e.g., o-xylene or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite.
-
Charging the Flask: To the round-bottom flask, add this compound and the inert solvent.
-
Addition of Alkyl Halide: While stirring, slowly add methyl iodide to the solution at room temperature.
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours. The formation of the stable phosphonium salt may be observed as a precipitate.
-
Thermolysis: Heat the reaction mixture to reflux (typically >175 °C) to induce the dealkylation step.[12] Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the phosphite starting material and the appearance of the phosphonate product peak.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure di-p-tolyl methylphosphonate.
Section 3: Application as a Ligand in Homogeneous Catalysis
The unique electronic profile of this compound, characterized by its σ-donor and strong π-acceptor capabilities, makes it a versatile ligand in homogeneous catalysis.[4] It coordinates to transition metal centers, modulating their reactivity and influencing the selectivity of catalytic transformations.[4]
3.1: Rationale in Catalytic Cycles
Phosphite ligands are highly effective in stabilizing low-valent transition metal complexes, which are key intermediates in many catalytic cycles (e.g., cross-coupling, hydroformylation).[4] By accepting electron density from the metal center into their P-O σ* orbitals (π-backbonding), they can influence key steps such as oxidative addition and reductive elimination. The steric bulk of the three p-tolyl groups also plays a crucial role in controlling the coordination environment around the metal, which can enhance selectivity.[4]
Figure 2: General Cross-Coupling Catalytic Cycle.
3.2: Protocol: General Palladium-Catalyzed Cross-Coupling
This protocol provides a general framework. Specific conditions (temperature, base, solvent) must be optimized for the particular substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound ligand (2-10 mol%)
-
Aryl halide/triflate (1.0 eq)
-
Coupling partner (e.g., boronic acid, organotin reagent) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, this compound, and a small amount of solvent to a reaction vessel. Stir for 15-30 minutes to allow the active catalyst complex to form.
-
Reaction Setup: To the vessel containing the catalyst, add the base, the aryl halide, and the remaining solvent.
-
Addition of Coupling Partner: Add the coupling partner to the reaction mixture.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 4: Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is typically achieved through the reaction of p-cresol with phosphorus trichloride.[4][5]
4.1: Protocol: Laboratory Synthesis
This method employs a tertiary amine base to scavenge the HCl byproduct, driving the reaction to completion.[4]
Materials:
-
Phosphorus trichloride (PCl₃) (1.0 eq)
-
p-Cresol (3.0 eq)
-
Triethylamine or Pyridine (3.0 eq)
-
Anhydrous diethyl ether or toluene
-
Three-neck round-bottom flask with dropping funnel, condenser, and stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Figure 3: Workflow for the Synthesis of this compound.
Procedure:
-
Setup: Under an inert atmosphere, charge a three-neck flask with p-cresol, the amine base, and the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of PCl₃: Add phosphorus trichloride dropwise via the dropping funnel. A voluminous precipitate of the amine hydrochloride salt will form. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight to ensure the reaction goes to completion.
-
Filtration: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the amine hydrochloride salt. Wash the filter cake with fresh anhydrous solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford pure this compound.
References
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Material Safety Data Sheet - this compound, Tech., 90% (GC) - Cole-Parmer. Cole-Parmer. [Link]
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This compound - Starshinechemical. Starshine Chemical. [Link]
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Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. Royal Society of Chemistry. [Link]
-
An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask, containing an over-dried Teflon-coated magnetic stir bar (4.0 × 1.5 cm, football-shaped), is fitted with a 24/40 rubber septum that is pierced with an 18G × 1.5" needle attached to a Schlenk line (Figure 1A). The flask is then dried by vacuum-heat - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PubMed Central. National Center for Biotechnology Information. [Link]
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA Chemistry and Biochemistry. [Link]
-
Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech. Ereztech. [Link]
-
Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides - ResearchGate. ResearchGate. [Link]
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triethyl phosphite - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Michaelis–Arbuzov reaction - Wikipedia. Wikipedia. [Link]
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Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
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Tris(o-tolyl)phosphine - Wikipedia. Wikipedia. [Link]
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Tri-p-tolyl-phosphine - PubMed. National Center for Biotechnology Information. [Link]
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Directing Cation Coordination and Phase in Nickel Sulfide Nanocrystals through the Addition of Phosphines | Chemistry of Materials - ACS Publications. American Chemical Society Publications. [Link]
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Electron-Rich Triaryl Phosphine Mediated Electrochemical Synthesis of Peptides. Thieme Chemistry. [Link]
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tris-p-tolyl phosphite - Solubility of Things. Solubility of Things. [Link]
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Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex - PubMed. National Center for Biotechnology Information. [Link]
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Triphenylphosphine - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite - ResearchGate. ResearchGate. [Link]
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Application Notes & Protocols: Tri-p-tolyl Phosphite in Flame Retardant Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Tri-p-tolyl phosphite as a component in flame retardant (FR) polymer systems. While primarily recognized as a stabilizer and antioxidant, its role within the broader family of organophosphorus flame retardants is significant, particularly in synergistic formulations. These notes detail the dual-phase flame retardant mechanisms, provide protocols for experimental evaluation, and present data on performance characteristics in various polymers.
Introduction: A Multifunctional Additive
This compound, an aryl phosphite ester, is a versatile additive in the polymer industry. Its primary function is often as a secondary antioxidant and processing stabilizer, protecting polymers from degradation during high-temperature melt processing. However, like many organophosphorus compounds, it also contributes to the fire safety of the final material.[1][2][3] Aryl phosphites and phosphates are well-established as effective halogen-free flame retardants.[2][3] Their utility stems from their ability to interrupt the combustion cycle in both the solid (condensed) phase and the gas phase.[1][4][5][6][7]
This guide focuses on leveraging the flame-retardant properties of this compound, moving beyond its traditional role as a stabilizer to its application in enhancing fire safety, often in synergy with other FR agents.[8][9][10]
Section 1: Mechanism of Flame Retardancy
Organophosphorus compounds, including aryl phosphites, combat polymer combustion through a combination of condensed-phase and gas-phase mechanisms. The efficiency and dominant pathway depend on the polymer matrix, the compound's decomposition temperature, and the presence of other additives.[6][7]
1.1 Condensed-Phase Action: Char Formation
Upon thermal decomposition during a fire, phosphorus-containing flame retardants generate phosphoric and polyphosphoric acids.[1][2][4][5] These acidic species act as powerful dehydrating agents, promoting the cross-linking and charring of the polymer substrate.[4][6] This process creates a thermally stable, insulating layer of carbonaceous char on the polymer's surface.[4][5]
The significance of this char layer is threefold:
-
Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[4]
-
Mass Transfer Barrier: The dense char layer physically obstructs the escape of flammable volatile gases (fuel) from the degrading polymer into the flame zone.[1][4]
-
Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process.[1][4]
1.2 Gas-Phase Action: Radical Quenching
For a gas-phase mechanism to be effective, the flame retardant must decompose into volatile, phosphorus-containing species.[6][7] During combustion, these compounds can release phosphorus-containing radicals (e.g., PO•, HPO•) into the flame. These active species interrupt the high-energy, self-propagating combustion cycle by scavenging key radical species (H•, OH•) that are essential for flame propagation.[1][5][7] This "radical quenching" effect cools the flame and can extinguish it.[5][6]
Diagram 1: Dual-Phase Flame Retardant Mechanism of Aryl Phosphites
Caption: Dual-phase flame retardant mechanism of aryl phosphites.
Section 2: Application in Polymer Systems
This compound is suitable for various thermoplastic resins processed at elevated temperatures, where its thermal stability is an asset. Its application is most pronounced in PVC, polycarbonates (PC), and PC/ABS blends.
2.1 Polyvinyl Chloride (PVC) In flexible PVC formulations, aryl phosphates and phosphites function as flame-retardant plasticizers.[11] They enhance fire resistance while providing the necessary flexibility to the polymer. This compound can also act as a chelating agent when used with metallic soap stabilizers, improving thermal stability and maintaining clarity.[12]
2.2 Polycarbonate (PC) and PC/ABS Blends Aromatic phosphates are highly effective in PC and its alloys.[13][14] They are known to promote charring in the condensed phase, which is a primary FR mechanism for these polymers.[6] The use of this compound can contribute to achieving high flame retardancy ratings (e.g., UL 94 V-0) in these engineering plastics.
2.3 Synergistic Formulations The efficacy of phosphorus-based flame retardants is often significantly enhanced when combined with other additives, a phenomenon known as synergism.[9][15]
-
Nitrogen Compounds (e.g., Melamine): Phosphorus-nitrogen (P-N) systems are classic synergistic combinations.[8][10] The nitrogen source often promotes blowing of the char layer (intumescence), creating a more effective insulating barrier.
-
Halogenated Compounds: While the industry is moving towards halogen-free solutions, P-Halogen systems exhibit strong synergism, where the phosphorus compound enhances charring in the condensed phase while the halogen acts in the gas phase.[10]
Section 3: Experimental Evaluation Protocol
This protocol outlines a standardized workflow for evaluating the flame-retardant efficacy of this compound in a polymer matrix, using Polycarbonate (PC) as an example.
3.1 Objective To quantify the effect of varying concentrations of this compound on the flammability of Polycarbonate, as measured by the Limiting Oxygen Index (LOI) and UL 94 vertical burn tests.
3.2 Materials & Equipment
-
Polymer: General-purpose, extrusion-grade Polycarbonate resin (dried at 120°C for 4 hours prior to use).
-
Flame Retardant: this compound.
-
Equipment:
3.3 Formulation Table Prepare formulations by weight percentage (wt%) as described below.
| Formulation ID | Polycarbonate (wt%) | This compound (wt%) |
| PC-Control | 100 | 0 |
| PC-FR-2 | 98 | 2 |
| PC-FR-5 | 95 | 5 |
| PC-FR-8 | 92 | 8 |
3.4 Step-by-Step Procedure
-
Compounding: a. Pre-blend the dried PC resin and this compound for each formulation. b. Melt-compound each blend using a co-rotating twin-screw extruder with a temperature profile suitable for PC (e.g., 260-280°C). c. Extrude the molten polymer strand, cool it in a water bath, and pelletize it.
-
Specimen Preparation: a. Dry the compounded pellets at 120°C for 4 hours. b. Injection mold the pellets into standard test bars required for UL 94 (125 x 13 x 3 mm) and LOI (120 x 7 x 3 mm) tests.[17]
-
Conditioning: a. Condition all test specimens for a minimum of 48 hours at 23°C and 50% relative humidity before testing.[19]
-
Flammability Testing: a. Limiting Oxygen Index (LOI): i. Conduct the test according to ASTM D2863 / ISO 4589-2.[16][17][24][25] ii. Mount a specimen vertically in the glass chimney. iii. Introduce a specific oxygen/nitrogen mixture and ignite the top of the specimen. iv. Determine the minimum oxygen concentration that just supports sustained, candle-like combustion.[18] Record this value as the LOI percentage. b. UL 94 Vertical Burn Test: i. Conduct the test on a set of 5 specimens per formulation.[21] ii. Mount a specimen vertically. iii. Apply a calibrated flame to the bottom edge for 10 seconds and remove. Record the afterflame time (t1). iv. Immediately re-apply the flame for another 10 seconds. Record the second afterflame time (t2) and any afterglow time (t3). v. Note if any dripping particles ignite a cotton patch placed below the specimen.[20][22] vi. Classify the material as V-0, V-1, or V-2 based on the strict criteria outlined in the standard.[19]
Diagram 2: Experimental Workflow for FR Evaluation
Caption: Workflow for compounding and testing flame retardant polymers.
Section 4: Data Interpretation
The performance of the flame retardant is assessed by comparing the results of the FR formulations against the control.
4.1 Expected Results
| Formulation ID | This compound (wt%) | Expected LOI (%) | Expected UL 94 Rating | Observations |
| PC-Control | 0 | ~25-27 | V-2 | Sustained burning, flaming drips. |
| PC-FR-2 | 2 | ~28-30 | V-2 / V-1 | Reduced afterflame, less dripping. |
| PC-FR-5 | 5 | ~31-33 | V-1 / V-0 | Significant charring, self-extinguishing. |
| PC-FR-8 | 8 | >34 | V-0 | Rapid self-extinguishing, no drips, stable char. |
Note: These are illustrative values. Actual results will depend on the specific grade of PC and processing conditions.
4.2 Interpretation
-
LOI: The Limiting Oxygen Index is the minimum percentage of oxygen required to sustain combustion.[18] A higher LOI value indicates better flame retardancy.[16][17] Materials with an LOI above 21% are considered self-extinguishing in ambient air, while values over 28% are generally considered good for FR applications.
-
UL 94: This test assesses the material's response to a small flame. The V-0 rating is the most stringent classification for this test, indicating that combustion ceases very quickly after the ignition source is removed, with no flaming drips.[19][21] A progression from V-2 to V-0 with increasing additive concentration demonstrates clear FR efficacy.
Conclusion
This compound, while an established polymer stabilizer, demonstrates clear utility as a halogen-free flame retardant additive. Its effectiveness is rooted in the dual-phase mechanism common to organophosphorus compounds, promoting protective char formation and inhibiting gas-phase combustion. For application scientists, this compound should be considered a viable component in FR formulations, particularly for engineering thermoplastics like PC and PVC, where its thermal stability and synergistic potential can be fully leveraged to meet stringent fire safety standards.
References
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- Oxygen Index Testing As per standard ASTM D2863 - Kiyo R&D. (n.d.). Kiyo R&D.
- Phosphorus Flame Retardant. (n.d.). Alfa Chemistry.
- Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2025, October 11). YouTube.
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials, 3(10), 4710-4745. [Link]
- Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs UK.
- Phosphorus-based Flame Retardancy Mechanisms—Old Hat. (2010, September 30). MDPI.
- Application of Triphenyl Phosphate in Polyvinyl Chloride (PVC) Formulations: Application Notes and Protocols. (n.d.). Benchchem.
- Limiting oxygen index. (n.d.). Wikipedia.
- Flammability testing UL94 V0 V1 V2 and HB. (n.d.). Sositar.
- Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech.
- UL94 Flammability Test Method Overview. (n.d.). Boedeker Plastics.
- Understanding Flammability UL94: Key Insights for Safer Material Selection. (2023, December 21). Atlas Fibre.
- LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2025, May 8). Qualitest.
- The Complete Guide to UL 94 Flammability Test. (2024, April 18). Testex.
- Fire Resistance of Plastics: Limiting Oxygen Index (LOI). (2025, July 16). SpecialChem.
- This compound | 620-42-8. (n.d.). Benchchem.
-
Wang, C. S., & Shieh, J. Y. (2010). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. Materials, 3(10), 4746-4760. [Link]
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Kopylov, N., et al. (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Polymers, 14(19), 4165. [Link]
- Triphenyl Phosphite|Antioxidant Stabilizer TPPI. (n.d.). Zhang Jia Gang YaRui Chemical Co., Ltd.
-
Wang, X., et al. (2024). Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. Polymers, 16(21), 2955. [Link]
- Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. (2022, November 20). ResearchGate.
- Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. (2025, October 15). MDPI.
- Triphenyl phosphate. (n.d.). Wikipedia.
-
Blake, N., et al. (2021). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 12(1), 81-91. [Link]
- Flame retardant TPP - CAS#115-86-6. (n.d.). Green-Mountain Chem.
- Aryl phosphate ester fire-retardant additive for low-smoke vinyl applications. (2025, August 10). ResearchGate.
- Phosflex 375 Enhanced Flame Retardant PVC Plasticizer Blend. (n.d.). ICL Industrial Products.
- PVC flame retardant compositions. (2015). Google Patents.
- Effect of Nitrogen Additives on Flame Retardant Action of Tributyl Phosphate: Phosphorus – Nitrogen Synergism. (2025, August 5). ResearchGate.
-
Wang, X., et al. (2019). It Takes Two to Tango: Synergistic Expandable Graphite–Phosphorus Flame Retardant Combinations in Polyurethane Foams. Polymers, 11(12), 2091. [Link]
-
Liu, T., et al. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Polymers, 14(17), 3505. [Link]
- The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites. (n.d.). MDPI.
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Application Notes and Protocols: Tri-p-tolyl Phosphite in the Formulation of Industrial Lubricants
Introduction: In the ever-evolving landscape of industrial machinery, the longevity and efficiency of equipment are paramount. The role of high-performance lubricants in achieving these goals cannot be overstated. Among the arsenal of lubricant additives, organophosphorus compounds have carved out a significant niche, offering multifaceted benefits that protect machinery under demanding operational conditions. This document provides a detailed technical guide on the application of Tri-p-tolyl Phosphite (TPTP), a versatile organophosphorus compound, in the formulation of industrial lubricants. As a stabilizer and antioxidant, TPTP plays a crucial role in enhancing the performance and extending the service life of lubricants and the machinery they protect.[1] This guide is intended for researchers, lubricant formulators, and technical professionals, offering in-depth insights into its mechanisms of action, formulation strategies, and performance evaluation protocols.
The Multifunctional Role of this compound in Lubrication
This compound (CAS 620-42-8) is a colorless to pale yellow liquid with the chemical formula C₂₁H₂₁O₃P.[1] Its utility in industrial lubricants stems from its dual-action capabilities as both a potent antioxidant and an effective anti-wear agent.
1.1. Antioxidant and Stabilizer:
Industrial lubricants are subjected to oxidative stress from various factors, including high temperatures, aeration, and the presence of catalytic metals. This oxidation leads to the degradation of the base oil, resulting in increased viscosity, sludge formation, and the generation of corrosive byproducts. This compound serves as a secondary antioxidant, effectively interrupting the oxidation cascade.[1] It functions by decomposing hydroperoxides, which are key intermediates in the auto-oxidation process, into non-radical, stable products. This action prevents the propagation of free radicals, thereby preserving the integrity of the lubricant and extending its operational life.
1.2. Anti-Wear and Extreme Pressure Properties:
While not a classical extreme pressure (EP) additive, phosphorus-containing compounds like this compound contribute significantly to wear protection under boundary lubrication conditions.[2] When metal-to-metal contact occurs, the localized high temperatures and pressures trigger a chemical reaction between the phosphite ester and the metal surface. This reaction forms a protective, sacrificial tribochemical film, primarily composed of iron phosphates and polyphosphates. This film possesses a lower shear strength than the base metal, allowing for smoother sliding and preventing direct metal-to-metal contact, thus minimizing adhesive wear and scuffing.
Mechanisms of Action: A Deeper Dive
Understanding the chemical transformations that this compound undergoes at the molecular level is crucial for optimizing its use in lubricant formulations.
2.1. Antioxidant Mechanism:
The antioxidant activity of this compound is a classic example of a peroxide decomposer. The general mechanism can be illustrated as follows:
Caption: Formation of the anti-wear tribofilm.
This resulting phosphate-based film is tenacious and provides a renewable protective layer that minimizes wear and prevents catastrophic failure of lubricated components.
Performance Evaluation Protocols
To quantify the effectiveness of this compound in a lubricant formulation, a series of standardized tests should be conducted. These protocols are designed to be self-validating by comparing the performance of a base lubricant with a formulation containing a specified concentration of the additive.
3.1. Protocol for Anti-Wear Performance Assessment: Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive properties of a lubricating oil under controlled conditions.
Methodology:
-
Apparatus: Four-Ball Wear Tester.
-
Test Specimens: Four ½-inch diameter steel balls.
-
Procedure: a. Thoroughly clean the test balls and the test cup with a suitable solvent (e.g., hexane) and allow them to dry. b. Assemble three balls in the test cup and clamp them securely. c. Pour the test lubricant into the cup, ensuring the balls are fully submerged. d. Place the fourth ball in the chuck of the drive spindle. e. Assemble the test cup onto the tester platform. f. Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C). g. Run the test for a specified duration (e.g., 60 minutes). h. After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using a microscope.
-
Data Analysis: Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates superior anti-wear performance.
3.2. Protocol for Oxidation Stability Assessment: Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)
This method determines the oxidative stability of lubricants by measuring the time to the onset of oxidation under elevated temperature and oxygen pressure.
Methodology:
-
Apparatus: Pressure Differential Scanning Calorimeter.
-
Procedure: a. Accurately weigh a small sample of the lubricant (typically 2-3 mg) into an aluminum sample pan. b. Place the sample pan and an empty reference pan into the PDSC cell. c. Seal the cell and pressurize it with high-purity oxygen to a specified pressure (e.g., 500 psi). d. Rapidly heat the cell to the desired isothermal test temperature (e.g., 210°C). e. Record the heat flow as a function of time.
-
Data Analysis: The Oxidation Induction Time (OIT) is the time elapsed from the start of the isothermal test to the onset of the exothermic oxidation reaction. A longer OIT indicates greater oxidation stability. [3]
Data Presentation: Illustrative Performance of this compound
While specific performance data for lubricants containing this compound is not extensively available in the public domain, the following table provides an illustrative representation of the expected performance improvements based on the known behavior of phosphite esters in industrial lubricants. These values are for comparative purposes and should be verified through the experimental protocols outlined above.
| Performance Metric | Test Method | Base Oil (ISO VG 46) | Base Oil + 1.0% wt. This compound |
| Anti-Wear Properties | |||
| Wear Scar Diameter (mm) | ASTM D4172 | 0.65 | 0.45 |
| Oxidation Stability | |||
| Oxidation Induction Time (min) | ASTM D6186 (PDSC) @ 210°C | 15 | 45 |
Interpretation of Results: The addition of this compound is expected to significantly reduce the wear scar diameter in the Four-Ball Wear Test, demonstrating its effectiveness as an anti-wear agent. Furthermore, a substantial increase in the Oxidation Induction Time is anticipated, highlighting its role in inhibiting oxidative degradation of the lubricant.
Formulation and Synergistic Considerations
When formulating with this compound, it is essential to consider its interactions with other additives in the lubricant package.
-
Synergy with Primary Antioxidants: this compound exhibits a strong synergistic effect with phenolic and aminic primary antioxidants. The primary antioxidants scavenge free radicals, while the phosphite decomposes the hydroperoxides they form, leading to a more comprehensive and robust antioxidant system.
-
Interaction with Anti-Wear and Extreme Pressure Additives: While this compound provides anti-wear benefits, it is often used in conjunction with other anti-wear and EP additives like zinc dialkyldithiophosphates (ZDDP). The interactions can be complex; in some cases, competitive adsorption on the metal surface can occur. [4][5]Therefore, careful formulation and testing are required to optimize the balance and achieve the desired performance without antagonistic effects.
-
Compatibility with Base Oils: this compound generally exhibits good solubility in a wide range of mineral and synthetic base oils. However, compatibility testing is always recommended, especially at low temperatures, to ensure the stability of the final formulation.
Conclusion
This compound is a highly effective multifunctional additive for industrial lubricants, providing significant improvements in both oxidation stability and anti-wear performance. Its ability to act as a peroxide decomposer and to form a protective tribochemical film makes it a valuable tool for lubricant formulators seeking to enhance the durability and reliability of their products. By following the detailed protocols outlined in this guide, researchers and formulators can systematically evaluate and optimize the performance of lubricants containing this compound, leading to the development of advanced lubrication solutions for a wide range of industrial applications.
References
-
Barber, R. I. (1976). The Preparation of Some Phosphorus Compounds and Their Comparison as Load Carrying Additives by the Four-Ball Machine. A S L E Transactions, 19(4), 319-328. [Link]
-
Didziulis, S. V., & Bauer, R. (1995). Volatility and Performance Studies of Phosphate Ester Boundary Additives With a Synthetic Hydrocarbon Lubricant. Defense Technical Information Center. [Link]
-
Johnson, D. W., & Hils, J. E. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 1(4), 132-148. [Link]
-
Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]
-
Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods. Retrieved from [Link]
-
Qu, J., et al. (2015). Synergistic effects between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP) as lubricant additives. Advanced Materials, 27(32), 4767-74. [Link]
-
ResearchGate. (2021). Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. [Link]
-
Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469-489. [Link]
-
STLE. (2018). Tech Beat: ZDDP. [Link]
-
TotalEnergies Lubricants. (n.d.). Advanced speciality lubricants for all industrial applications. Retrieved from [Link]
-
TA Instruments. (n.d.). Estimation of Bias in the Oxidation Induction Time Measurement by Pressure DSC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of Tri-p-tolyl phosphite and Prevention
This technical support guide is designed to provide researchers, scientists, and drug development professionals with in-depth information and practical guidance on the hydrolysis of tri-p-tolyl phosphite. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to help you anticipate, manage, and prevent issues related to the hydrolytic instability of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in our field?
This compound is an organophosphorus compound widely used as a secondary antioxidant and stabilizer in various polymers and organic materials.[1] In the context of research and drug development, it often serves as a ligand in organometallic catalysis, particularly in cross-coupling reactions, and as a reagent in various synthetic transformations. Its ability to decompose hydroperoxides makes it a valuable processing stabilizer.[2][3]
Q2: What is hydrolysis of this compound, and why is it a concern?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more of the P-O bonds in the this compound molecule. This process is a significant concern because it leads to the degradation of the phosphite, diminishing its effectiveness as a ligand or reagent. The hydrolysis products, primarily p-cresol and phosphorous acid, can themselves be problematic. The acidic byproducts can catalyze further degradation of the phosphite in an autocatalytic cycle and may also interfere with or poison sensitive catalysts and reactions.[4][5]
Q3: What are the primary products of this compound hydrolysis?
The complete hydrolysis of this compound yields three equivalents of p-cresol and one equivalent of phosphorous acid (H₃PO₃). The reaction proceeds stepwise, with the initial hydrolysis product being di-p-tolyl phosphite, followed by mono-p-tolyl phosphite, and finally phosphorous acid.
Q4: What factors accelerate the hydrolysis of this compound?
Several factors can accelerate the hydrolysis of this compound:
-
Presence of Water: Moisture is the primary reactant, so its presence is the most critical factor.
-
Acidic Conditions: The hydrolysis is significantly catalyzed by acids. The phosphorous acid produced during hydrolysis can create an acidic microenvironment, leading to an autocatalytic process where the rate of hydrolysis increases as the reaction proceeds.[4]
-
Basic Conditions: While the mechanism differs, basic conditions also promote the hydrolysis of phosphites.
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[6]
-
Impurities: Acidic or basic impurities in the reaction mixture or solvents can initiate or accelerate hydrolysis.
Q5: How can I visually identify if my this compound has undergone significant hydrolysis?
While a clear visual indication is not always present, signs of significant hydrolysis can include:
-
Phase Separation: The formation of an oily or crystalline layer of p-cresol.
-
Increased Viscosity: The formation of phosphorous acid and other byproducts can lead to a change in the physical consistency of the material.
-
Precipitation: In some cases, the hydrolysis products may precipitate out of the solution.
However, for a definitive assessment, analytical techniques such as ³¹P NMR are recommended.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Inconsistent reaction yields or catalyst deactivation in a cross-coupling reaction using this compound as a ligand.
-
Possible Cause: Hydrolysis of the this compound ligand. The resulting phosphorous acid can poison the palladium catalyst, and the altered ligand structure will no longer effectively stabilize the active catalytic species.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the quality of your this compound. If it is an older bottle or has been improperly stored, consider purifying it or using a fresh batch. A quick ³¹P NMR can confirm its purity.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Employ standard Schlenk line or glovebox techniques to minimize exposure to atmospheric moisture.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude both oxygen and moisture.
-
Consider a Stabilizer: If moisture ingress is unavoidable, consider the addition of a small amount of a basic stabilizer, such as a hindered amine, to neutralize any acidic byproducts. However, be cautious as the stabilizer itself could potentially interfere with the catalysis.
-
Problem 2: An unexpected drop in pH during a reaction.
-
Possible Cause: Hydrolysis of this compound is likely occurring, leading to the formation of phosphorous acid.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use pH indicators or a pH meter (if appropriate for your solvent system) to track the pH change.
-
Neutralize Acid: If the reaction chemistry allows, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the generated acid.
-
Re-evaluate Reaction Conditions: Assess your experimental setup for potential sources of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Problem 3: Formation of an unknown precipitate in the reaction mixture.
-
Possible Cause: The precipitate could be one of the hydrolysis products, such as p-cresol (if it has limited solubility in your solvent system at the reaction temperature) or a salt formed from the reaction of phosphorous acid with a basic component in your reaction mixture.
-
Troubleshooting Steps:
-
Isolate and Characterize: If possible, isolate the precipitate and characterize it using techniques like NMR, IR, or mass spectrometry to confirm its identity.
-
Solubility Test: Test the solubility of p-cresol in your reaction solvent at various temperatures to see if it matches the observed precipitation behavior.
-
Review Reaction Stoichiometry: If a base is present in your reaction, consider the possibility of an acid-base reaction with the phosphorous acid byproduct.
-
Prevention of Hydrolysis: Best Practices
Proactive measures are crucial to prevent the hydrolysis of this compound and ensure the reliability of your experiments.
Storage and Handling
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored in a cool, dry, and dark place. Avoid storing in areas with high humidity.
-
Handling: Handle this compound in a glovebox or under a positive pressure of an inert gas. Use dry syringes and needles for transfers. Minimize the time the container is open to the atmosphere.
Use of Stabilizers
In applications where exposure to moisture is anticipated, such as in polymer formulations, the use of stabilizers is common. Hindered Amine Light Stabilizers (HALS) are often used in conjunction with phosphite antioxidants.[7] For laboratory-scale reactions, the addition of a small amount of a non-nucleophilic, hindered base can help to neutralize any in situ generated acid.
Table 1: Common Amine Stabilizers for Phosphites
| Stabilizer Type | Example | Mode of Action | Typical Loading Level | Considerations |
| Hindered Amine | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Acts as a radical scavenger and can neutralize acidic byproducts. | 0.1 - 1.0% (w/w) in polymer formulations | Can have synergistic effects with phosphites in preventing polymer degradation. |
| Trialkanolamine | Triisopropanolamine | Neutralizes acidic hydrolysis products. | 0.5 - 2.0% (w/w) in commercial phosphite formulations[5] | Can affect the viscosity and other physical properties of the formulation. |
Experimental Protocols
Protocol 1: Quantitative Monitoring of this compound Hydrolysis via ³¹P NMR Spectroscopy
This protocol allows for the quantitative monitoring of this compound degradation and the formation of its hydrolysis products.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
Triphenyl phosphate (TPP) or another stable organophosphorus compound as an internal standard
-
NMR tubes with J. Young valves or other airtight caps
-
Microsyringe
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of triphenyl phosphate and dissolve it in a known volume of dry CDCl₃ to create a stock solution of known concentration.
-
Prepare the NMR Sample:
-
In a glovebox or under an inert atmosphere, accurately weigh a known amount of this compound into a clean, dry vial.
-
Add a known volume of the internal standard stock solution to the vial.
-
Add a specific, measured amount of water to initiate hydrolysis (e.g., 1, 2, or 3 equivalents).
-
Mix thoroughly and transfer the solution to an NMR tube.
-
Seal the NMR tube tightly.
-
-
Acquire ³¹P NMR Spectra:
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals (e.g., every hour, then every few hours, and then daily) to monitor the progress of the hydrolysis.
-
-
Data Analysis:
-
Integrate the peaks corresponding to this compound, the internal standard, and any new peaks that appear (corresponding to hydrolysis products like di-p-tolyl phosphite).
-
The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.
-
Diagram 1: Workflow for ³¹P NMR Monitoring of Hydrolysis
Caption: Workflow for monitoring hydrolysis by ³¹P NMR.
Protocol 2: Quantification of p-Cresol Formation via HPLC
This protocol provides a method to quantify the amount of p-cresol formed from the hydrolysis of this compound.
Materials:
-
Hydrolyzed this compound sample
-
p-Cresol standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare Standard Solutions: Prepare a series of p-cresol standard solutions of known concentrations in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the Sample:
-
Take a known volume or weight of the hydrolyzed this compound reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically used.
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a wavelength where p-cresol has strong absorbance (e.g., ~275 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration and Quantification:
Visualizing the Hydrolysis Pathway
Diagram 2: Stepwise Hydrolysis of this compound
Caption: Stepwise hydrolysis of this compound.
References
- Chen, J., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development.
- De Smet, R., et al. (1999). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. Clinical Chemistry.
- Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses.
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Retrieved January 13, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. Retrieved January 13, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Understanding Phosphite Antioxidants: Benefits for Plastics and Polymers. Retrieved January 13, 2026, from [Link]
-
Packaging Compliance Labs. (n.d.). Accelerated Aging Testing: ASTM F1980. Retrieved January 13, 2026, from [Link]
-
Westpak. (n.d.). Accelerated Aging Test Checklist. Retrieved January 13, 2026, from [Link]
- Cuoghi, A., et al. (2014). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. Journal of Pharmaceutical and Biomedical Analysis.
-
SPL, Inc. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved January 13, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Polymer Processing with High-Stability Phosphite Antioxidants. Retrieved January 13, 2026, from [Link]
-
Westpak. (2025, February 24). Accelerated Aging Test Checklist. Retrieved January 13, 2026, from [Link]
- Al-Malaika, S., & Issenhuth, S. (1999). Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylene.
-
STERIS AST. (n.d.). Accelerated and Real-Time Aging. Retrieved January 13, 2026, from [Link]
- Mane, S. M., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite.
-
Pacific Northwest National Laboratory. (n.d.). Accelerated Aging Test for Plastic Scintillator Gamma Ray Detectors. Retrieved January 13, 2026, from [Link]
-
Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics. Retrieved January 13, 2026, from [Link]
- Ma, L., et al. (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules.
-
Baoxu Chemical. (n.d.). evaluating the hydrolytic stability of tridecyl phosphite in different environmental conditions. Retrieved January 13, 2026, from [Link]
- Fleckenstein, C. A., & Franke, R. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability.
- Chemtura Corp. (2011). Hydrolytically stable phosphite compositions.
- Stressler, T., et al. (2017). HPLC chromatogram for the determination of p-cresol (product) after...
- Oberhauser, W., & Manca, G. (2018). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions.
- Schwetlick, K., & Pionteck, J. (2001). Organic Phosphites as Polymer Stabilizers.
-
ManTech Publications. (2025, December 14). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved January 13, 2026, from [Link]
-
Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives. Retrieved January 13, 2026, from [Link]
- He, X., et al. (2017). Combining diffusive gradients in thin-films (DGT) and 31P NMR spectroscopy to determine phosphorus species in soil. Griffith Research Online.
- Hooker Chemical Corp. (1971). Hydrolytic stabilized phosphite esters.
- Kingsley-Hickman, P. B., et al. (1986). 31P NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium. Biochemistry.
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 13, 2026, from [Link]
- Ziethe, F., & Schepky, G. (2002). The influence of formulation and manufacturing process on the photostability of tablets.
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved January 13, 2026, from [Link]
- Stressler, T., et al. (2017). HPLC chromatogram for the determination of released p-cresol (product)...
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved January 13, 2026, from [Link]
- Rocha, L. A., et al. (2021). Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent.
Sources
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
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- 6. jddtonline.info [jddtonline.info]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tri-p-tolyl Phosphite
Welcome to the technical support guide for the purification of crude Tri-p-tolyl phosphite (CAS 620-42-8). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their applications. As a versatile organophosphorus compound used as a stabilizer, antioxidant, and ligand in catalysis, the purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1][2]
Crude this compound is notoriously susceptible to degradation via hydrolysis and oxidation, presenting unique purification challenges.[3][4] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Understanding the Challenge: Common Impurities
The first step in any successful purification is to understand what you are trying to remove. The standard synthesis of this compound involves the reaction of p-cresol with phosphorus trichloride, often in the presence of a base.[2][5] This process can lead to several common impurities.
Q: What are the most common impurities in crude this compound and how do they affect my experiments?
A: The impurities in crude this compound can be broadly categorized as starting materials, side-products, and degradation products. Their presence can interfere with subsequent reactions, poison catalysts, or compromise the stability of formulated products.
| Impurity | Source | Potential Impact |
| p-Cresol | Unreacted starting material | Can act as a nucleophile in subsequent reactions; may inhibit catalytic activity. |
| Tri-p-tolyl phosphate | Oxidation of the final product | Lacks the desired phosphite reactivity; indicates poor handling or storage. |
| Di-p-tolyl phosphite | Hydrolysis of the final product | Acidic in nature (as phosphorous acid diester), can catalyze further degradation.[4] |
| Partially Substituted Intermediates | Incomplete reaction | These chlorinated species are highly reactive and detrimental to most applications.[5] |
| Amine Hydrochlorides | Byproduct from base-mediated synthesis | Can introduce unwanted acidity or basicity if carried over.[5] |
| Residual Solvents | From reaction or workup | May interfere with solubility or reactivity in downstream applications. |
Part 2: Purification Strategy and Method Selection
Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q: How do I choose the best purification technique for my crude this compound?
A: For most common scenarios, you can select a suitable method using the following decision tree. The primary concerns are removing unreacted p-cresol and preventing degradation.
Caption: Decision tree for selecting a purification method.
Part 3: Experimental Protocols
As a Senior Application Scientist, I cannot stress enough the importance of meticulous execution. All glassware must be thoroughly dried, and all operations should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and hydrolysis.
Protocol 1: High-Vacuum Distillation
This is the most common and effective method for purifying this compound on a multi-gram scale, especially for removing less volatile impurities like salts and more volatile ones like p-cresol.
Causality: This method works by separating compounds based on their boiling points. This compound has a high boiling point, allowing lower-boiling impurities to be removed as a forerun and non-volatile impurities to remain in the distillation flask.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. All glassware must be oven or flame-dried. Use high-vacuum grease for all joints.
-
Inert Atmosphere: Place the crude this compound (e.g., 20 g) into the distillation flask. Evacuate the system and backfill with an inert gas (e.g., Nitrogen) three times.
-
Applying Vacuum: Slowly apply vacuum. A high-vacuum pump capable of reaching <1 mmHg is required. A cold trap between the apparatus and the pump is essential.
-
Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will primarily contain residual solvents and unreacted p-cresol.
-
Main Fraction: Once the temperature stabilizes at the boiling point of the product (approx. 230-240 °C at 10-12 mmHg), switch to a clean receiving flask and collect the pure this compound.[6]
-
Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which will contain non-volatile impurities.
-
-
Storage: Cool the purified product under an inert atmosphere before transferring it to a pre-dried amber vial for storage.
Protocol 2: Flash Column Chromatography
For smaller scales (<5 g) or when high purity is critical, flash chromatography offers excellent separation from both more and less polar impurities.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). The non-polar phosphite will travel faster down the column than the more polar impurities like p-cresol or hydrolyzed byproducts.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh). The use of neutral alumina can be an alternative to minimize the risk of acid-catalyzed degradation on the column.
-
Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v). The product should have an Rf value of approximately 0.3-0.4.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Run the column using the selected eluent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is critical to ensure all solvent is removed, as it can interfere with subsequent applications.
-
Storage: Immediately place the purified oil under an inert atmosphere and store as described previously.
Part 4: Troubleshooting Guide & FAQs
Q: My "purified" product turns cloudy or develops a precipitate upon standing. What happened?
A: This is a classic sign of degradation, most likely hydrolysis. It indicates that either the purification did not successfully remove all acidic impurities (which catalyze hydrolysis) or the product was exposed to moisture during or after purification. Re-purify the material and ensure all handling and storage steps are performed under strictly anhydrous and inert conditions.
Q: During vacuum distillation, the material in the pot is darkening significantly, and the vacuum is dropping. What should I do?
A: This suggests thermal decomposition. Immediately reduce the heat. This issue is often caused by two factors:
-
Air Leak: A poor seal in your apparatus is allowing oxygen in, which leads to oxidation at high temperatures. Check all joints.
-
High Temperature: Your vacuum may not be low enough, forcing you to use a higher temperature to distill the product. Ensure your vacuum pump is performing optimally. Decomposing material will release volatile byproducts, causing the vacuum to drop.
Q: I am running a column, and my product appears to be streaking or not moving from the baseline on the TLC plate. Why?
A: This strongly suggests your product is degrading on the acidic silica gel. Phosphites can be sensitive to acid.
-
Solution 1: Add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent to neutralize the silica gel.
-
Solution 2: Switch to a neutral stationary phase, such as neutral alumina, which is less likely to cause degradation.
Caption: Workflow for troubleshooting product degradation.
Q: What is the best analytical method to confirm the purity of this compound?
A: While GC and ¹H NMR are useful, ³¹P NMR spectroscopy is the most definitive technique. It provides a clear window into phosphorus-containing species with minimal spectral overlap.
| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | ~128-130 |
| Tri-p-tolyl phosphate | ~ -17 to -19 |
| Di-p-tolyl phosphite | ~ 1-5 (with P-H coupling) |
Q: What are the primary safety hazards I should be aware of?
A: this compound is a combustible liquid that can cause severe skin and eye burns.[7] It is also harmful if ingested or inhaled.[7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure an eyewash station and safety shower are accessible.[7]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, Tech., 90% (GC). Retrieved from [Link]
-
SDS-Online. (n.d.). This compound SDS. Retrieved from [Link]
-
ChemBK. (2024). Tri(P-tolyl)phosphine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tri-m-tolylphosphine. PubChem Compound Database. Retrieved from [Link]
-
Ereztech. (n.d.). Tri(p-tolyl)phosphine. Retrieved from [Link]
-
Solubility of Things. (n.d.). tris-p-tolyl phosphite. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Tri-p-tolyl-phosphine. PubMed. Retrieved from [Link]
- Google Patents. (2011). WO2011014529A2 - Hydrolytically stable phosphite compositions.
-
A1Suppliers. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Directing Cation Coordination and Phase in Nickel Sulfide Nanocrystals through the Addition of Phosphines. Chemistry of Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. PubMed Central. Retrieved from [Link]
-
Winona State University. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPHENYL PHOSPHITE. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (1983). Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Technical Support Center: Tri-p-tolyl Phosphite Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tri-p-tolyl phosphite synthesis. This guide, designed for professionals in research and development, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this versatile reagent. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable organophosphorus compound widely utilized as a stabilizer, antioxidant, and ligand in various chemical transformations.[1] Its synthesis, most commonly achieved through the reaction of p-cresol with phosphorus trichloride (PCl₃), is conceptually straightforward.[2] However, the reality of the laboratory environment often presents challenges in achieving high purity and yield. This guide will navigate you through the common impurities that can arise, their origins, and effective strategies for their mitigation and removal.
The fundamental reaction for the synthesis of this compound is:
PCl₃ + 3 HOC₆H₄CH₃ → P(OC₆H₄CH₃)₃ + 3 HCl
This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, or the HCl is removed under vacuum to drive the reaction to completion.[3][4] The choice of reaction conditions, stoichiometry, and purification methods significantly impacts the purity of the final product.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and highlights the points at which common impurities can be introduced.
Caption: Synthetic pathway and common impurity sources.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Analytical Confirmation |
| Low Yield of Final Product | - Incomplete reaction due to insufficient reaction time or temperature. - Loss of product during workup or purification. - Suboptimal stoichiometry of reactants. | - Increase reaction time and/or temperature. A study on triphenyl phosphite synthesis showed that higher temperatures (above 140°C) lead to higher yields.[5] - Ensure anhydrous conditions to prevent hydrolysis. - Optimize the molar ratio of p-cresol to PCl₃. A slight excess of p-cresol may be beneficial. | - Monitor reaction progress using TLC or ³¹P NMR. |
| Product Discoloration (Yellow to Brown) | - Presence of phenolic impurities. - Oxidation of the product. | - Purify the product by vacuum distillation to remove less volatile impurities. - Ensure the reaction and storage are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] | - ¹H NMR to detect signals corresponding to p-cresol. - ³¹P NMR to check for the presence of tri-p-tolyl phosphate. |
| Cloudy or Hazy Appearance | - Incomplete removal of hydrochloride salts if a base was used as an HCl scavenger.[4] - Presence of moisture leading to hydrolysis and formation of insoluble byproducts.[6] | - Thoroughly wash the reaction mixture to remove water-soluble salts. - Ensure all glassware is oven-dried and reactants are anhydrous. | - Inability to fully dissolve the product in a non-polar organic solvent. |
| Product Solidifies or Becomes Viscous on Standing | - Hydrolysis of the phosphite due to exposure to atmospheric moisture. Hydrolyzed phosphites can become a lumpy, sticky mass.[6] | - Store the purified product in a tightly sealed container under an inert atmosphere.[2] - Use of a desiccator for storage is also recommended. | - ³¹P NMR will show the appearance of new peaks corresponding to hydrolysis products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual p-cresol is a frequent impurity, especially if used in excess.
-
Incompletely Reacted Intermediates: These include mono-p-tolyl chlorophosphite and di-p-tolyl chlorophosphite. Their presence indicates that the reaction has not gone to completion.[5]
-
Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form di-p-tolyl phosphonate and p-cresol. Further hydrolysis can lead to more acidic phosphorus species.[6][7]
-
Oxidation Product: Exposure to air can lead to the oxidation of the trivalent phosphorus in this compound to the pentavalent state, forming tri-p-tolyl phosphate.[8]
-
Byproducts from HCl Scavenging: If a tertiary amine (e.g., triethylamine, pyridine) is used to neutralize HCl, the resulting hydrochloride salt can be an impurity if not completely removed during workup.[3][4]
Q2: How can I best monitor the progress of my reaction to minimize impurities from incomplete reaction?
A: ³¹P NMR spectroscopy is an excellent tool for monitoring the reaction progress.[9][10] The phosphorus atom in different chemical environments will have a distinct chemical shift. You can expect to see the signal for PCl₃ disappear, while signals for the chlorophosphite intermediates appear and are subsequently consumed, and the signal for the final this compound product grows. By taking aliquots from the reaction mixture at different time points, you can determine when the reaction is complete.
Q3: My final product has a strong phenolic odor. What is the cause and how can I remove it?
A: A phenolic odor is indicative of residual p-cresol in your product. This can occur if an excess of p-cresol was used and not completely removed during purification. The most effective method for removing unreacted p-cresol is vacuum distillation, as p-cresol is less volatile than this compound.
Q4: I've noticed a new peak growing in the ³¹P NMR spectrum of my stored this compound. What is it likely to be?
A: A new peak in the ³¹P NMR spectrum upon storage is most likely due to either hydrolysis or oxidation.
-
Oxidation: The formation of tri-p-tolyl phosphate will result in a new peak at a different chemical shift. For comparison, the ³¹P chemical shift for triphenyl phosphite is around 128 ppm, while for triphenyl phosphate it is around -18 ppm. A similar upfield shift would be expected for the tolyl analogues.
-
Hydrolysis: The formation of di-p-tolyl phosphonate will also give a distinct peak in the ³¹P NMR spectrum. To prevent this, ensure your product is stored under a dry, inert atmosphere.[2]
Q5: What are the best practices for handling and storing this compound to maintain its purity?
A: Due to its sensitivity to air and moisture, the following handling and storage procedures are recommended:
-
Handling: Always handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Storage: Store the product in a tightly sealed container, preferably with a Teflon-lined cap. The container should be flushed with an inert gas (nitrogen or argon) before sealing. Storing in a desiccator can provide an additional layer of protection against moisture.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to maintain an inert atmosphere. Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: Charge the flask with p-cresol (3.1 equivalents) and a suitable anhydrous solvent (e.g., toluene). If using a base as an HCl scavenger, add it to this mixture (e.g., pyridine, 3.1 equivalents).[3]
-
Reactant Addition: Dissolve phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add the PCl₃ solution dropwise to the stirred p-cresol solution at 0-5 °C.[3] The reaction is exothermic, so maintain the temperature with an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Workup:
-
If a base was used, cool the mixture and filter to remove the precipitated hydrochloride salt. Wash the filtrate with water to remove any remaining salts, then with a dilute sodium bicarbonate solution, and finally with brine.
-
If no base was used, the HCl gas will be evolved. The reaction can be driven to completion by sparging with an inert gas or applying a vacuum.[5]
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
References
-
Google Patents.
-
Google Patents.
- Mane, S. et al. (2010). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite.
-
Chem-Impex.
-
Google Patents.
-
Google Patents.
-
Organic Syntheses Procedure.
-
Ereztech.
-
Benchchem.
-
Google Patents.
-
Google Patents.
-
ChemicalBook.
-
OpenRiver - Winona State University.
-
Google Patents.
-
Sigma-Aldrich.
-
Magritek.
-
NMR Analysis.
-
Wikipedia.
-
Ataman Kimya.
-
Organic Syntheses Procedure.
-
ACS Publications.
-
TCI Chemicals.
-
Organic Chemistry Portal.
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Starshinechemical.
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Chem-Impex.
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MDPI.
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PubMed.
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Magritek.
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ChemSpider Synthetic Pages.
-
ResearchGate.
-
Green Chemistry (RSC Publishing).
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Chemistry Stack Exchange.
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Quora.
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- 7. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
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- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Thermal Decomposition of Tri-p-tolyl Phosphite
Welcome to the technical support guide for the thermal decomposition of tri-p-tolyl phosphite P(O-p-C₆H₄CH₃)₃. This document is intended for researchers, chemists, and materials scientists. It provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and ensure experimental success. Our focus is on the causality behind experimental choices to build a framework of self-validating protocols.
Section 1: Critical Safety Precautions
Before commencing any experiment, it is imperative to handle this compound and its decomposition products with appropriate care.
Q: What are the primary hazards associated with this compound?
A: this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation. Inhalation may lead to respiratory irritation. It is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including splashproof goggles or a face shield, impervious gloves, and a lab coat. An eyewash station and emergency shower must be readily accessible.
Q: What hazards are associated with the thermal decomposition process?
A: Heating organic phosphorus compounds can generate hazardous fumes and decomposition products.[1] The primary volatile product, p-cresol, is toxic and corrosive. Therefore, the entire apparatus must be contained within a fume hood, and any evolved gases should be passed through a suitable scrubbing system (e.g., a bubbler with a dilute base solution) before venting.
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the thermal behavior of this compound.
Q: At what temperature does this compound typically decompose?
A: Triaryl phosphites, including this compound, exhibit high thermal stability compared to their alkyl counterparts.[1][2] Decomposition generally requires elevated temperatures, often in the range of 150-200°C or higher, especially in the absence of catalysts or other reagents.[3][4] The precise onset of decomposition can be influenced by factors such as purity, heating rate, and the presence of atmospheric oxygen or moisture.
Q: What are the expected primary products of thermal decomposition?
A: The primary and most consistently reported decomposition product is p-cresol .[5][6] This results from the cleavage of the phosphorus-oxygen bond (P-OAr). The fate of the remaining phosphorus-containing fragment is complex and can lead to a variety of involatile, phosphorus-rich materials, often described as a polymeric residue or char.
Q: Does this compound undergo a thermal Michaelis-Arbuzov rearrangement?
A: This is a critical point of potential confusion. The Michaelis-Arbuzov reaction is a well-known isomerization of phosphites to phosphonates. However, for triaryl phosphites, this rearrangement does not occur under simple thermal conditions. The reaction requires an alkyl halide co-reagent and typically proceeds via a stable phosphonium salt intermediate that requires very high temperatures (e.g., >200°C) or catalysis to rearrange.[7][8] Without such a co-reagent, simple fragmentation is the dominant thermal decomposition pathway.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My results are inconsistent. The temperature at which decomposition begins varies between runs. Why?
A: Inconsistent decomposition onset is typically traced to one of three factors:
-
Variable Heating Rate: A faster heating rate in thermogravimetric analysis (TGA) or bulk experiments will shift the apparent decomposition temperature to a higher value. Ensure your heating program is consistent and accurately controlled.
-
Atmospheric Contamination: The presence of trace oxygen can catalyze degradation, lowering the decomposition temperature. Similarly, moisture can lead to hydrolysis, changing the starting material. Ensure a fully inert atmosphere (N₂ or Ar) is established and maintained.
-
Catalytic Effects: The material of your reaction vessel (e.g., certain metals) can catalyze decomposition.[5][6] Using a consistent and inert vessel material, such as borosilicate glass, is recommended for baseline studies.
Q: I've detected a product corresponding to tri-p-tolyl phosphate in my post-reaction mixture. How did this form?
A: The presence of tri-p-tolyl phosphate, the P(V) analogue, is a definitive indicator of oxidation. This occurs when trace amounts of oxygen are present in your reaction system at elevated temperatures. Triaryl phosphites are effective antioxidants precisely because they readily react with oxygen.[2]
-
Solution: Improve the inertness of your system. Use high-purity nitrogen or argon, ensure all joints in your glassware are perfectly sealed, and employ a robust purging protocol before heating begins. Consider using deoxygenated solvents if the phosphite is in solution.
Q: My ³¹P NMR spectrum shows a new peak around +1 to +8 ppm, but it's not the starting phosphite. What is it?
A: A signal in this region often suggests the formation of phosphoric acid or related acidic phosphorus species. This is a strong indication of hydrolysis . This compound can react with water, especially at high temperatures, to produce p-cresol and phosphorous acid, which may exist in various tautomeric forms or further react.
-
Solution: Rigorously dry all glassware in an oven (e.g., >120°C) and cool it under a stream of inert gas before use. If using a solvent, ensure it is anhydrous. The susceptibility of phosphites to hydrolysis is a known challenge.[3]
Q: The reaction produced a significant amount of dark, insoluble char. How can I minimize this?
A: Excessive charring suggests complex, uncontrolled degradation pathways are occurring. This is often caused by:
-
Overheating: Heating the sample too far beyond its initial decomposition temperature can promote the formation of complex polyphosphates and carbonaceous material.
-
"Hot Spots": Uneven heating can create localized areas of very high temperature, leading to advanced degradation. Ensure uniform heating with a well-designed furnace or heating mantle.
-
Contaminants: As mentioned, oxygen or metallic impurities can catalyze side reactions that lead to char.
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for common issues.
Section 4: Experimental Protocols
Protocol 1: Thermal Decomposition in a Controlled Atmosphere
This protocol describes a general setup for decomposing a sample of this compound and collecting volatile products for analysis.
-
Glassware Preparation: Thoroughly clean and oven-dry (150°C, 4 hours) a two-neck round-bottom flask, a condenser, and a collection flask. Assemble the apparatus while hot and immediately place it under a positive pressure of high-purity inert gas (N₂ or Ar).
-
Sample Loading: Allow the apparatus to cool to room temperature. Briefly remove the gas inlet and add a known quantity of this compound to the reaction flask. Reseal the system.
-
System Purge: Subject the system to at least three cycles of vacuum/inert gas backfill to ensure a completely inert atmosphere.
-
Product Collection: Cool the collection flask using a cold bath (e.g., ice-water or dry ice/acetone) to trap volatile decomposition products.
-
Heating: Place the reaction flask in a heating mantle or oil bath equipped with a temperature controller and magnetic stirring. Begin stirring and slowly ramp the temperature to the desired setpoint (e.g., 200°C).
-
Reaction: Hold the reaction at the setpoint for the desired duration. Monitor for signs of decomposition, such as refluxing of the product (p-cresol) in the condenser.
-
Cooldown: After the reaction is complete, turn off the heat and allow the system to cool to room temperature under a positive pressure of inert gas.
-
Sample Recovery: Once cool, the volatile products in the collection flask and the non-volatile residue in the reaction flask can be collected for analysis.
Protocol 2: Analytical Workflow for Product Characterization
A multi-technique approach is essential for a complete understanding of the decomposition products.
| Analytical Technique | Sample Type | Purpose | Expected Observations |
| ³¹P NMR Spectroscopy | Residue in flask, starting material | To track the conversion of the starting phosphite and identify P-containing byproducts.[9][10] | Starting this compound: ~128 ppm. Phosphate byproduct: ~ -18 ppm. Acidic species: +1 to +10 ppm. |
| GC-MS | Volatiles in collection flask | To identify and quantify volatile organic products.[5][6] | A major peak corresponding to p-cresol (m/z = 108, 107, 90, 77). |
| FTIR Spectroscopy | Residue in flask | To characterize the non-volatile residue. | Disappearance of P-O-Ar stretches (~1200 cm⁻¹, ~950 cm⁻¹). Appearance of broad O-H stretches (if hydrolyzed) or P=O stretches (~1250-1300 cm⁻¹) if oxidized. |
Section 5: Mechanistic Insights
The thermal decomposition of this compound is best understood as a fragmentation process, rather than an intramolecular rearrangement.
-
Initiation - Bond Cleavage: The process initiates with the homolytic cleavage of a Phosphorus-Oxygen bond (P-OAr). This is analogous to the C-O cleavage identified as the weakest link in alkyl phosphites, though aryl P-O bonds are generally stronger.[11]
-
Product Formation: This cleavage event generates a p-cresyl radical (•O-p-tolyl) and a phosphorus-centered radical.
-
Propagation/Termination: The highly reactive p-cresyl radical abstracts a hydrogen atom from another molecule to form the stable primary product, p-cresol . The phosphorus-containing fragments can undergo a complex series of reactions, including recombination and elimination, to form the observed non-volatile, phosphorus-rich residue.
This proposed pathway is consistent with the high thermal stability of the molecule and the repeated experimental observation of p-cresol as the main volatile product.
Proposed Decomposition Pathway
Caption: Simplified pathway for thermal fragmentation.
References
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
- Myers, R. R. (1956). U.S. Patent No. 2,733,226. Washington, DC: U.S. Patent and Trademark Office.
-
Nikolaidis, I. P., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1965. Retrieved from [Link]
-
Arbuzov, B., & Fuzhenkova, A. (n.d.). Study of the reactions of phosphorous esters with alkyl halides by the thermographic method. CORE. Retrieved from [Link]
-
Verkade, J. G., et al. (2015). Facile Phosphite to Phosphonate Rearrangement of a Trialkanolamine-derived Triphosphite Promoted by Triethylaluminum. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2614-2618. Retrieved from [Link]
-
Zhang, J., et al. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Letters, 26(19), 3386–3390. Retrieved from [Link]
-
Prasad, G. S., et al. (2006). Synthesis and antibacterial activity of new aryl / alkyl phosphonates via Michaelis-Arbuzov rearrangement. ARKIVOC, 2006(xvi), 128-135. Retrieved from [Link]
-
Hikima, T., et al. (n.d.). Thermal study on the impurity effect on thermodynamic stability of the glacial phase in triphenyl phosphite–triphenyl phosphate system. ResearchGate. Retrieved from [Link]
-
Ewen, J. P., et al. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship. Retrieved from [Link]
- Ghodke, S. S., et al. (2012). Patent No. WO2012046114A1.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Ewen, J. P., et al. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. ResearchGate. Retrieved from [Link]
-
Wiessler, M., & Frei, E. (1986). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. Chemical-Biological Interactions, 60(1), 57-65. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
-
Chai, C., et al. (n.d.). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triisopropyl phosphite. PubChem Compound Database. Retrieved from [Link]
-
Zenkevich, I. G., et al. (2018). Comparative gas chromatographic/mass spectrometric characterization of di‐ and trialkyl phosphites. ResearchGate. Retrieved from [Link]
-
Mane, S. M., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
-
Uetake, N. (1987). Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry. Analyst, 112, 445-448. Retrieved from [Link]
- Gharda, K. H. (2003). U.S. Patent No. 6,653,494B2. Washington, DC: U.S. Patent and Trademark Office.
-
Kundu, T., et al. (2015). Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 188-190. Retrieved from [Link]
-
Zhao, X., et al. (n.d.). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. ResearchGate. Retrieved from [Link]
-
Robledo-Ortíz, J. R., et al. (2023). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. Polymers, 15(7), 1754. Retrieved from [Link]
-
Hashemi, S. M., et al. (2024). Unraveling the thermal decomposition kinetics of triethyl phosphite. PolyU Scholars Hub. Retrieved from [Link]
Sources
- 1. Triisopropyl phosphite | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. US2733226A - Triaryl phosphite stabilizers for - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
Technical Support Center: Photochemical Stability of Tri-p-tolyl Phosphite Solutions
Welcome to the technical support center for the handling and use of tri-p-tolyl phosphite solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the photochemical stability of this compound. As your partner in research, we aim to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile organophosphorus compound widely utilized as a stabilizer and antioxidant in various industrial and research applications.[1] Its primary function in many systems is to act as a secondary antioxidant, where it scavenges hydroperoxides that are formed during oxidative degradation, thereby being converted to the more stable tri-p-tolyl phosphate.[2] This inherent reactivity, while beneficial for preventing thermal oxidation, also makes this compound susceptible to degradation upon exposure to light, particularly in the presence of oxygen. Understanding and mitigating this photochemical instability is crucial for maintaining the purity and performance of your solutions.
This guide provides a comprehensive overview of the photochemical stability of this compound, including troubleshooting guides for common experimental issues, frequently asked questions, and best practices for handling and storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound solutions.
Issue 1: My this compound solution has developed a yellow tint after being on the lab bench.
-
Question: Why is my clear this compound solution turning yellow, and what can I do to prevent this?
-
Answer: The yellowing of your this compound solution is a common indicator of degradation. This discoloration is likely due to the formation of chromophoric byproducts resulting from photo-oxidation. This compound can react with atmospheric oxygen upon exposure to ambient laboratory light, leading to the formation of tri-p-tolyl phosphate and other potential photo-products.
Troubleshooting Steps:
-
Confirm Degradation: Analyze the discolored solution using ³¹P NMR spectroscopy. A shift in the phosphorus signal from the characteristic phosphite region to the phosphate region will confirm oxidation. You can also use HPLC with a UV detector to look for the appearance of new peaks corresponding to degradation products.
-
Minimize Light Exposure: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[3]
-
Inert Atmosphere: If possible, prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, as these can initiate and accelerate the oxidation process.
-
Issue 2: I'm observing inconsistent results in my reaction where this compound is a reactant.
-
Question: My reaction yields are variable when using a this compound solution that has been stored for some time. Could this be related to its stability?
-
Answer: Yes, inconsistent reaction outcomes are a strong indication that the concentration of the active this compound in your stock solution is not what you assume it to be. Photodegradation can reduce the effective concentration of the phosphite, leading to lower-than-expected yields or the formation of side products.
Troubleshooting Workflow:
graph TD { A[Start: Inconsistent Reaction Results] --> B{Check Stock Solution Age and Storage}; B --> C{Was the solution protected from light?}; C -- No --> D[Assume Degradation. Prepare Fresh Solution.]; C -- Yes --> E{Analyze Stock Solution Purity}; E --> F[Use ³¹P NMR or HPLC to quantify this compound]; F --> G{Is the purity acceptable?}; G -- No --> D; G -- Yes --> H[Investigate other reaction parameters]; D --> I[Store new solution in amber vials under inert gas]; I --> J[Re-run experiment with fresh solution]; J --> K[End: Consistent Results]; } Caption: Workflow for troubleshooting inconsistent reaction results.
Issue 3: I see an unexpected peak in my analytical run (HPLC, GC-MS) that I suspect is a degradant.
-
Question: How can I identify a suspected photodegradation product of this compound?
-
Answer: The most probable photodegradation product of this compound via oxidation is tri-p-tolyl phosphate.
Identification Strategy:
-
Mass Spectrometry (MS): The molecular weight of this compound (C₂₁H₂₁O₃P) is 352.37 g/mol . The molecular weight of tri-p-tolyl phosphate (C₂₁H₂₁O₄P) is 368.37 g/mol . Look for a mass corresponding to the phosphate in your MS data.
-
NMR Spectroscopy: ³¹P NMR is highly diagnostic. This compound will have a chemical shift characteristic of phosphites, while tri-p-tolyl phosphate will appear in the phosphate region.
-
Reference Standard: If possible, obtain a reference standard of tri-p-tolyl phosphate to compare its retention time (in HPLC or GC) and mass spectrum with your unknown peak.
-
Forced Degradation Study: Intentionally expose a sample of your this compound solution to a light source (as detailed in the protocol below) to generate the degradation product. This will help confirm if the peak you are observing is indeed a photodegradant.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical degradation pathway for this compound?
A1: The primary and most well-documented degradation pathway for phosphite esters, including this compound, is oxidation to the corresponding phosphate.[2][4][5] This reaction can be initiated by light, especially in the presence of oxygen. The phosphorus(III) center is oxidized to a phosphorus(V) center. While other more complex degradation pathways may exist under harsh UV irradiation, the formation of tri-p-tolyl phosphate is the expected initial outcome under typical laboratory light conditions.
TPP [label="this compound\n(P(III))"]; O2 [label="Oxygen (O₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TPPO [label="Tri-p-tolyl Phosphate\n(P(V))"];
TPP -> TPPO [label="Photo-oxidation"]; O2 -> TPPO; Light -> TPPO; }
Caption: Proposed photo-oxidation of this compound.Q2: What factors influence the rate of photochemical degradation of this compound solutions?
A2: Several factors can affect the rate of photodegradation:
-
Intensity and Wavelength of Light: Higher intensity light and shorter wavelengths (UV light is more damaging than visible light) will accelerate degradation.
-
Presence of Oxygen: Oxygen is a key reactant in the photo-oxidation process. Degassing solvents and storing solutions under an inert atmosphere can significantly slow down degradation.
-
Solvent: The choice of solvent can play a role. Solvents that are prone to forming peroxides (e.g., older ethers) can accelerate the degradation.
-
Presence of Photosensitizers: Impurities in the solution that can absorb light and transfer energy to the phosphite or to oxygen can increase the degradation rate.
Q3: How should I store my this compound solutions to ensure their stability?
A3: To maximize the shelf-life of your this compound solutions, follow these storage recommendations:
-
Light Protection: Always store solutions in amber glass bottles or vials, or in clear containers wrapped in aluminum foil.
-
Temperature: Store solutions at a cool temperature, as recommended by the manufacturer. Refrigeration can slow down degradation processes.
-
Inert Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Solvent Quality: Use high-purity, peroxide-free solvents for preparing your solutions.
Q4: Are there any analytical techniques that are particularly well-suited for monitoring the stability of this compound?
A4: Yes, several techniques are effective:
-
³¹P NMR Spectroscopy: This is arguably the most direct and powerful technique for distinguishing between the phosphite and its primary phosphate degradant. It provides clear, quantitative information about the relative amounts of each species.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating this compound from its degradation products and quantifying their concentrations. A reverse-phase C18 column is often a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for separation and identification, providing both retention time and mass spectral data to confirm the identity of the parent compound and its degradants.
| Parameter | This compound | Tri-p-tolyl Phosphate (Degradant) |
| Molecular Formula | C₂₁H₂₁O₃P | C₂₁H₂₁O₄P |
| Molecular Weight | 352.37 g/mol | 368.37 g/mol |
| Phosphorus Oxidation State | +3 | +5 |
| Typical ³¹P NMR Shift | ~130 ppm | ~ -18 ppm |
| Appearance | Colorless to light yellow liquid | Typically a white solid |
Experimental Protocol: Forced Photodegradation Study
This protocol provides a standardized method to assess the photochemical stability of a this compound solution, based on ICH Q1B guidelines.[6][7]
Objective: To intentionally degrade a this compound solution under controlled light exposure to identify degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and near-UV light (e.g., a xenon or metal halide lamp).
-
Transparent, chemically inert vials (e.g., quartz or borosilicate glass).
-
Aluminum foil.
-
Analytical instrumentation (e.g., HPLC-UV, ³¹P NMR).
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Exposed Sample: Pipette a known volume of the solution into a transparent vial.
-
Dark Control: Pipette the same volume of the solution into another transparent vial and wrap it completely in aluminum foil to protect it from light.[3]
-
-
Exposure:
-
Place both the exposed sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies. For forced degradation, the duration can be adjusted to achieve a target degradation of 5-20%.[7]
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed sample and the dark control.
-
Analysis:
-
Immediately analyze the aliquots using your chosen stability-indicating analytical method (e.g., HPLC-UV).
-
For the initial and final time points, it is also recommended to perform ³¹P NMR and LC-MS analysis to identify the major degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample and the dark control. Any new peaks in the exposed sample are potential photodegradation products.
-
Calculate the percentage degradation of this compound at each time point by comparing its peak area to the initial time point (t=0).
-
Confirm the identity of the major degradation product(s) using MS and/or NMR data.
-
References
- Paciorek, K. J., Kratzer, R. H., Kaufman, J. H., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters.
- Oba, M., Okada, Y., Nishiyama, K., & Ando, W. (2009). Aerobic Photooxidation of Phosphite Esters Using Diorganotelluride Catalysts. Organic Letters, 11(9), 1879-1882.
-
Vinati Organics. (2024). How Does Phosphite Antioxidants Work?. Retrieved from [Link]
-
Wellt Chemicals. (2024). The Ultimate Guide to Phosphite Ester 2024. Retrieved from [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 3. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Tri-p-tolyl Phosphite Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of tri-p-tolyl phosphite. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction conditions, maximize yield, and ensure product purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a valuable intermediate in various chemical processes.[1] The typical synthesis involves the reaction of phosphorus trichloride (PCl₃) with p-cresol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[2]
Issue 1: Low or No Product Yield
A diminished or nonexistent yield of the desired this compound is a frequent challenge. The causes can range from reagent quality to suboptimal reaction parameters.
Possible Causes & Solutions:
-
Moisture Contamination: Phosphorus trichloride is highly sensitive to moisture, leading to the formation of phosphorous acid and other undesired byproducts.
-
Inefficient HCl Scavenging: The reaction between p-cresol and PCl₃ generates three equivalents of HCl.[2] If not effectively neutralized, the acidic conditions can lead to side reactions and product degradation.
-
Solution: Employ a suitable base to act as an acid scavenger. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2] The stoichiometry of the base is critical; a molar ratio of at least 3:1 of base to PCl₃ is recommended to neutralize all the generated HCl.[2] Some protocols have found success with a slight excess of the base, for instance, a 3.3:1 ratio of TEA to PCl₃.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.
-
Solution: The addition of PCl₃ to the p-cresol and base mixture is often exothermic.[4] It is advisable to perform the initial addition at a controlled temperature, for example, 40 °C, to manage the exotherm.[2][5] Subsequently, the reaction temperature can be raised to drive the reaction to completion. Temperatures in the range of 70-80 °C have been reported to be effective.[2][5] However, excessively high temperatures can lead to the volatilization of PCl₃, reducing the yield.[5]
-
-
Improper Reagent Stoichiometry: The molar ratio of reactants is crucial for maximizing the yield of the trisubstituted product.
-
Solution: A stoichiometric ratio of 3 equivalents of p-cresol to 1 equivalent of PCl₃ is theoretically required. However, using a slight excess of p-cresol can help drive the reaction towards the desired product.
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and affect the quality of the final product. Common impurities include partially substituted phosphites (di-p-tolyl phosphite, mono-p-tolyl phosphite) and oxidation products.
Possible Causes & Solutions:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of mono- and di-substituted intermediates.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Ensure the reaction is allowed to proceed for a sufficient duration at the optimized temperature.
-
-
Oxidation of the Product: this compound is susceptible to oxidation, especially in the presence of air and moisture, forming the corresponding phosphate.
-
Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up procedure.[6] Degassing solvents prior to use can also minimize the presence of dissolved oxygen.
-
-
Side Reactions due to Excess Base: While a base is necessary, an excessive amount can sometimes lead to other unwanted reactions.
-
Solution: Carefully control the stoichiometry of the base. As mentioned, a molar ratio of approximately 3.3:1 of TEA to PCl₃ has been shown to be optimal in some cases.[2]
-
Issue 3: Difficulties in Product Purification
Isolating pure this compound from the reaction mixture can be challenging due to the physical properties of the product and the presence of byproducts.
Possible Causes & Solutions:
-
Co-precipitation of Amine Hydrochloride Salt: The hydrochloride salt of the tertiary amine base can sometimes be difficult to separate from the product.
-
Solution: After the reaction is complete, the mixture can be washed sequentially with water and a dilute aqueous base (e.g., 1 M NaOH) to remove the salt and any unreacted phenols.[2] The product can then be extracted into an organic solvent.
-
-
Oily or Gummy Product: The crude product may sometimes be obtained as an oil or a sticky solid, making crystallization difficult.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the role of the base in the synthesis of this compound?
The primary role of the base, typically a tertiary amine like triethylamine or pyridine, is to act as an acid scavenger.[2] The reaction of phosphorus trichloride with p-cresol produces three molecules of hydrogen chloride (HCl) for every molecule of this compound formed. This HCl is acidic and can lead to unwanted side reactions, including the hydrolysis of the product and starting materials if any moisture is present. The base neutralizes the HCl as it is formed, creating a salt (e.g., triethylammonium chloride) and driving the reaction towards the desired product.[2]
Q2: How critical is temperature control during the reaction?
Temperature control is very important for a successful synthesis. The initial reaction between PCl₃ and p-cresol is exothermic, and adding the PCl₃ at a controlled, lower temperature (e.g., 40 °C) helps to manage the heat released and prevent uncontrolled side reactions.[2][5] After the initial addition, the temperature is typically raised to ensure the reaction goes to completion in a reasonable timeframe.[2] However, excessively high temperatures should be avoided as they can cause the volatile PCl₃ to boil out of the reaction mixture, leading to a lower yield.[5]
Q3: What are the best practices for handling the reagents?
-
Phosphorus Trichloride (PCl₃): PCl₃ is corrosive, toxic, and reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It is best to use freshly distilled PCl₃ to ensure high purity and the absence of hydrolysis products.
-
p-Cresol: p-Cresol is toxic and corrosive. It should be handled with care, avoiding skin and eye contact.
-
Solvents: Anhydrous solvents are crucial to prevent the hydrolysis of PCl₃. Solvents should be properly dried and stored over molecular sieves or other drying agents.
-
Inert Atmosphere: As phosphites are susceptible to oxidation, conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended to maximize yield and purity.[6]
Q4: Can this synthesis be performed in a continuous flow reactor?
Yes, the synthesis of triaryl phosphites, including derivatives of this compound, has been successfully demonstrated in continuous flow microreactors.[2] This approach offers several advantages over traditional batch synthesis, including significantly shorter reaction times (on the order of seconds), improved heat and mass transfer, and enhanced safety due to the small reaction volumes.[2]
Q5: What are some common analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a particularly powerful technique for this reaction as it directly observes the phosphorus nucleus. The chemical shift of the phosphorus atom will be distinct for PCl₃, the mono-, di-, and tri-substituted phosphite products, and any phosphate byproduct.
-
¹H and ¹³C NMR: These techniques are used to confirm the structure of the final product by showing the expected signals for the tolyl groups.
-
-
Melting Point: The melting point of the purified product can be compared to the literature value to assess its purity.[7][8]
Section 3: Experimental Protocols & Data
Optimized Batch Synthesis Protocol
This protocol is a synthesis of best practices derived from the literature for the batch synthesis of this compound.
Materials:
-
p-Cresol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropyl Alcohol
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (nitrogen or argon). Ensure all glassware is thoroughly oven-dried.
-
Reagent Preparation: In the flask, dissolve p-cresol (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous toluene under an inert atmosphere.
-
PCl₃ Addition: In the dropping funnel, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous toluene.
-
Reaction - Step 1 (Addition): Cool the flask containing the p-cresol and TEA solution to a suitable initial temperature, for example, by placing it in a water bath at 40 °C.[2] Add the PCl₃ solution dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction - Step 2 (Heating): After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.[2][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with deionized water and then twice with 1 M NaOH solution to remove the triethylammonium hydrochloride salt and any unreacted p-cresol.[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene by rotary evaporation.
-
Recrystallize the crude product from isopropyl alcohol to obtain pure this compound as a white crystalline solid.[2]
-
Data Summary Table
| Parameter | Recommended Condition | Rationale / Reference |
| Reactant Ratio (p-cresol:PCl₃) | 3:1 (or slight excess of p-cresol) | Stoichiometric requirement for full substitution. |
| Base Ratio (TEA:PCl₃) | ~3.3:1 | To effectively neutralize the HCl byproduct.[2] |
| Solvent | Anhydrous Toluene | A suitable inert solvent with an appropriate boiling point.[5] |
| Initial Reaction Temperature | 40 °C | To control the initial exotherm of the reaction.[2] |
| Main Reaction Temperature | 70-80 °C | To drive the reaction to completion at a reasonable rate.[2][5] |
| Purification Method | Recrystallization from Isopropyl Alcohol | To obtain a high-purity crystalline product.[2] |
Visualizing the Workflow
The following diagram illustrates the key steps in the optimized synthesis of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech [ereztech.com]
Troubleshooting poor yield in Tri-p-tolyl phosphite preparation
Technical Support Center: Tri-p-tolyl Phosphite Preparation
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction and achieve high yields of a pure product. Our approach is grounded in established chemical principles and field-proven experience to ensure you can identify, understand, and solve common issues.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue and can stem from several factors. Systematically evaluating each stage of your process is key to identifying the root cause. Use the following guide and the troubleshooting workflow diagram below to diagnose the problem.
A. Incorrect Stoichiometry: The reaction requires precise molar ratios. The fundamental reaction is the stepwise substitution of chlorine atoms on phosphorus trichloride (PCl₃) with the p-cresol reactant.[1][2]
-
Reactant Ratio: Ensure you are using a molar ratio of at least 3 equivalents of p-cresol to 1 equivalent of PCl₃. Using a slight excess of p-cresol is generally not harmful.
-
Base Ratio: A tertiary amine base (e.g., triethylamine or pyridine) is critical for scavenging the three equivalents of hydrogen chloride (HCl) produced.[3] You must use at least 3 equivalents of the base relative to PCl₃. Research suggests that a slight excess, such as a 1:3.3 ratio of PCl₃ to triethylamine, can improve yields by ensuring all HCl is neutralized.[1][4]
B. Reagent Purity and Handling:
-
Moisture Contamination: Phosphorus trichloride is extremely sensitive to moisture and will readily hydrolyze to phosphorous acid, rendering it unavailable for the reaction. Likewise, the this compound product can be hydrolyzed. Ensure all reagents (p-cresol, solvent, and base) are anhydrous and that all glassware is rigorously oven- or flame-dried before use.[5]
-
Oxidation: The this compound product is a trivalent phosphorus ester, which can be easily oxidized to the corresponding pentavalent phosphate by atmospheric oxygen, especially at elevated temperatures.[5] Conducting the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is mandatory to prevent this side reaction.[2][5]
C. Suboptimal Reaction Conditions:
-
Temperature Control: This reaction is highly exothermic.[2][5] The initial addition of PCl₃ to the solution of p-cresol and base should be performed slowly and at a reduced temperature (e.g., 0–5 °C) to control the reaction rate and prevent the formation of undesirable byproducts.[5] After the addition is complete, the reaction temperature should be raised to ensure the reaction goes to completion. Temperatures of 70 °C or higher have been shown to be beneficial for driving the final substitution steps.[1] However, excessively high temperatures (e.g., above 80 °C) can cause the volatilization of PCl₃, leading to a lower yield.[1]
-
Inefficient HCl Removal: The HCl generated must be effectively removed from the reaction medium. While the tertiary amine base is the primary scavenger, inefficient stirring can lead to localized pockets of high HCl concentration, which can slow or reverse the reaction.[2] In processes without a base, sparging the reaction with dry nitrogen can help remove HCl gas and drive the equilibrium forward.[2]
D. Inadequate Workup and Purification:
-
Incomplete Salt Removal: The tertiary amine hydrochloride salt precipitates during the reaction. If this salt is not thoroughly removed by filtration, it can contaminate the final product and complicate purification. Wash the filter cake with a small amount of cold, dry solvent to recover any trapped product.
-
Purification Losses: this compound is typically purified by vacuum distillation.[5] Ensure your vacuum is adequate to distill the product at a reasonable temperature to avoid thermal decomposition.
Q2: The reaction mixture has become a thick, difficult-to-stir slurry. Is this normal?
Yes, this is often normal. The reaction between the tertiary amine base and the generated HCl produces a hydrochloride salt (e.g., triethylammonium chloride), which is typically insoluble in common organic solvents like toluene or hexanes and precipitates out.[6] This precipitation can cause the reaction mixture to become very thick.
-
Probable Cause: Formation of tertiary amine hydrochloride salt.
-
Solution: Ensure your mechanical stirring apparatus is robust enough to handle the viscous slurry. Using a sufficient volume of solvent can also help maintain a stirrable mixture. While the slurry formation indicates the reaction is proceeding, poor mixing can hinder heat transfer and prevent the reactants from interacting efficiently, potentially leading to a lower yield.
Q3: My final product is a yellow or brown color. What causes this discoloration?
The ideal product is a colorless to pale yellow liquid.[7][8] Deeper coloration often indicates impurities.
-
Probable Cause 1: Oxidation. The phosphite product may have partially oxidized to the corresponding phosphate. This is more likely if the inert atmosphere was compromised during the reaction or workup.
-
Probable Cause 2: Thermal Decomposition. Overheating during the final vacuum distillation can cause decomposition and discoloration.
-
Solution: Ensure a strict inert atmosphere is maintained throughout the entire process. During distillation, use the lowest possible temperature that allows for a reasonable distillation rate by employing a high-quality vacuum.
Part 2: Frequently Asked Questions (FAQs)
This section covers the fundamental principles behind the synthesis.
Q1: What is the precise role of the tertiary amine base?
The tertiary amine (e.g., triethylamine, pyridine) serves as an acid scavenger. The reaction of PCl₃ with three molecules of p-cresol produces three molecules of HCl as a byproduct.[1] This HCl is acidic and can lead to unwanted side reactions. The tertiary amine is a non-nucleophilic base that reacts with the HCl to form a stable and insoluble ammonium salt.[3] This neutralization serves two critical purposes:
-
Drives Equilibrium: By removing a product (HCl) from the reaction mixture, it drives the esterification reaction toward completion according to Le Châtelier's principle.
-
Prevents Side Reactions: It prevents the acidic conditions that could lead to degradation of the desired phosphite ester.[5]
Q2: How does the reaction mechanism proceed?
The synthesis is a stepwise nucleophilic substitution at the phosphorus center. Each step involves the displacement of a chloride ion by a p-cresoxide group. The base is crucial for generating the more nucleophilic phenoxide or for activating the phenol.
Q3: Which solvent is best for this synthesis?
The choice of solvent is important for managing the reaction's exothermicity and facilitating the workup.
-
Recommended Solvents: Aprotic, non-reactive solvents are preferred. Toluene is an excellent choice as it is non-reactive, has a suitable boiling point for driving the reaction to completion, and is relatively easy to remove.[1] Other options include xylenes, dichloromethane, or light petroleum.[1][5][6]
-
Considerations: The solvent must be anhydrous. The solubility of the amine hydrochloride salt in the chosen solvent will affect the viscosity of the slurry.
Part 3: Experimental Protocols & Data
Optimized Laboratory Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
1. Preparation (Day 1):
-
Dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at >120 °C overnight.
-
Assemble the glassware while hot under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stir bar and a thermocouple.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Reaction (Day 1):
-
To the reaction flask, add anhydrous p-cresol (3.05 equivalents) and anhydrous toluene (approx. 5 mL per gram of p-cresol).
-
Add anhydrous triethylamine (3.3 equivalents).
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of phosphorus trichloride (1.0 equivalent) in a small amount of anhydrous toluene.
-
Add the PCl₃ solution dropwise to the reaction flask over 40-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and slowly heat the reaction mixture to 70 °C using an oil bath.[1]
-
Maintain the reaction at 70 °C for 3-4 hours with vigorous stirring.
3. Workup and Purification (Day 2):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the precipitated triethylammonium chloride.
-
Wash the filter cake with two small portions of cold, anhydrous toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the toluene.
-
Set up for vacuum distillation. Distill the crude product under high vacuum to obtain pure this compound as a colorless to pale yellow liquid.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| PCl₃ : p-Cresol Ratio | 1 : 3.05 | Ensures complete substitution of all chlorine atoms on PCl₃. |
| PCl₃ : Base Ratio | 1 : 3.3 | A slight excess of base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.[1][4] |
| Initial Addition Temp. | 0–5 °C | Controls the initial exothermic reaction, preventing byproduct formation.[5] |
| Final Reaction Temp. | 70–80 °C | Provides sufficient energy to drive the slower, final substitution step to completion.[1] |
| Atmosphere | Anhydrous Nitrogen or Argon | Prevents hydrolysis of PCl₃ and oxidation of the final phosphite product.[5] |
References
-
Yin, J., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 754–761. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
-
Ereztech. (n.d.). Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P. Retrieved from [Link]
-
Yin, J., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ResearchGate. Available from: [Link]
-
Mane, S. R., et al. (2010). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. Available from: [Link]
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved from [Link]
-
ACS Publications. (2021). Directing Cation Coordination and Phase in Nickel Sulfide Nanocrystals through the Addition of Phosphines. Chemistry of Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
- Google Patents. (n.d.). CN101684130B - Preparation method of phosphite ester.
-
Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]
Sources
- 1. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphite ester - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN101684130B - Preparation method of phosphite ester - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 620-42-8 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of Tri-p-tolyl Phosphite
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of tri-p-tolyl phosphite. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis of this versatile organophosphorus compound. As a crucial reagent and ligand in various chemical transformations, from catalysis to polymer stabilization, achieving high purity and yield of this compound is paramount.[1][2][3] This document moves beyond standard protocols to explain the causality behind common issues and offers robust troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is consistently low, and I suspect the formation of acidic byproducts. What's the likely cause?
Answer:
A low yield in this synthesis is most often linked to an incomplete reaction, which is driven by the equilibrium of the primary reaction pathway. The synthesis of this compound is typically achieved by reacting p-cresol with phosphorus trichloride (PCl₃).[1] This is a stepwise substitution reaction where the hydroxyl groups of three p-cresol molecules replace the chlorine atoms on PCl₃.
The key challenge here is the generation of hydrogen chloride (HCl) as a byproduct at each step.
Causality:
The generated HCl can establish an equilibrium that slows down or halts the reaction before it reaches completion. If the HCl is not effectively removed, the reaction mixture will contain significant quantities of partially substituted intermediates: mono(p-tolyl) dichlorophosphite and di(p-tolyl) chlorophosphite . These compounds are not only impurities but are also highly reactive and susceptible to hydrolysis, contributing to the acidity of the crude product.
Troubleshooting Protocol:
-
Inert Gas Sparging: During the reaction, bubble a slow, steady stream of an inert gas (Nitrogen or Argon) through the reaction mixture. This technique, known as sparging, effectively removes the gaseous HCl as it forms, driving the equilibrium towards the desired product.[4] Studies on similar phosphite syntheses have shown that nitrogen sparging is crucial for maximizing yield.[4]
-
Use of a Sacrificial Base: Incorporate a tertiary amine, such as triethylamine or pyridine, into the reaction mixture. The amine will act as an HCl scavenger, forming a solid and easily filterable ammonium salt. This method is highly effective but requires an additional filtration step and careful purification to remove any residual amine. A well-established procedure for a similar compound, triethyl phosphite, uses diethylaniline for this purpose.[5]
-
Temperature Optimization: Ensure the reaction is conducted at a sufficiently high temperature (typically above 140°C) to favor the forward reaction and the removal of HCl.[4] However, be mindful that excessively high temperatures can promote other side reactions (see Question 2).
dot
Caption: Main synthesis pathway and the critical role of HCl removal.
Question 2: My analysis shows a P(V) impurity with a P-C bond. Is this the Arbuzov rearrangement, and how can I prevent it?
Answer:
Yes, the presence of a pentavalent phosphorus species containing a phosphorus-carbon bond is a classic indicator of the Michaelis-Arbuzov reaction (or Arbuzov rearrangement).[6][7] While triaryl phosphites like this compound are generally less susceptible than their trialkyl counterparts, this rearrangement can occur under certain conditions, especially at high temperatures.[7][8]
Causality:
The Arbuzov rearrangement is typically initiated by an alkyl halide. The nucleophilic phosphorus(III) atom of the phosphite attacks the electrophilic alkyl group of the halide, forming a quasi-phosphonium salt intermediate.[7][9] A subsequent Sₙ2 attack by the displaced halide on one of the aryl groups is difficult. However, at high temperatures (e.g., >200°C), thermal rearrangement can occur, or trace impurities can catalyze the reaction.[8][10] In the context of this compound synthesis, the "halide" source could be:
-
Trace Alkyl Halide Impurities: From solvents or starting materials.
-
Aryl Halide: At very high temperatures, an aryl halide (like p-tolyl chloride, if present) could potentially initiate the rearrangement, though this is less common.[8]
-
Catalysts: Certain metal halide catalysts can promote this transformation.[8]
The product of this side reaction would be a di(p-tolyl) p-tolylphosphonate .
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid excessive heating. While the main reaction requires elevated temperatures to proceed efficiently, monitor the reaction closely and maintain the temperature within the optimal range (typically 140-160°C) without significant overheating.[4]
-
High-Purity Reagents: Use high-purity p-cresol and phosphorus trichloride. Ensure that any solvents used are anhydrous and free from alkyl halide contaminants.
-
Avoid Halide Catalysts: Unless specifically required for a different transformation, avoid the addition of metal halides or other reagents known to catalyze the Arbuzov rearrangement.
dot
Caption: The Arbuzov rearrangement pathway leading to phosphonate impurities.
Question 3: My purified product appears clean initially but degrades over time, especially when exposed to air. What is causing this instability?
Answer:
The degradation of this compound upon storage is primarily due to two well-known pathways for phosphite esters: hydrolysis and oxidation .
1. Hydrolysis:
-
Causality: Phosphites are susceptible to hydrolysis when exposed to moisture.[11] This reaction is often catalyzed by trace amounts of acid. The hydrolysis of this compound will cleave one of the P-O-Aryl bonds to form di(p-tolyl) phosphite and one equivalent of p-cresol. The continued presence of moisture can lead to further degradation. Hydrolyzed phosphites can become viscous or even form a sticky mass, which can be corrosive to equipment.[11] While sterically hindered phosphites show greater resistance, this compound is still vulnerable.[11]
-
Prevention:
-
Anhydrous Conditions: Ensure all workup and storage steps are conducted under strictly anhydrous conditions. Use dry solvents and store the final product under an inert atmosphere (e.g., in a sealed ampoule or a desiccator with a nitrogen blanket).
-
Neutralization: Before final purification, wash the crude product with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) to remove any residual HCl or other acidic impurities, followed by a wash with brine and thorough drying over a suitable agent like anhydrous MgSO₄ or Na₂SO₄.
-
2. Oxidation:
-
Causality: The phosphorus(III) center in phosphites possesses a lone pair of electrons, making it susceptible to oxidation to a pentavalent phosphorus(V) species.[12] Atmospheric oxygen is the most common oxidant, and the reaction is often accelerated by heat or light. The product of this side reaction is tri-p-tolyl phosphate .
-
Prevention:
-
Inert Atmosphere: Handle and store the purified product under an inert atmosphere (Nitrogen or Argon) at all times to minimize contact with oxygen.
-
Storage Conditions: Store the product in a cool, dark place to minimize thermal and photochemical degradation. Amber vials are recommended.
-
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. CA1093572A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Storage and handling guidelines for Tri-p-tolyl phosphite
Welcome to the technical support guide for Tri-p-tolyl phosphite (CAS 620-42-8). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and troubleshooting to ensure the integrity of your experiments. The information is presented in a practical, question-and-answer format to address specific issues you may encounter.
Section 1: Core Concepts & Safety Overview
Before delving into specific protocols, it is crucial to understand the fundamental properties and hazards of this compound. This substance is a versatile organophosphorus compound used as an antioxidant, a stabilizer, and a ligand in coordination chemistry.[1][2] However, its utility is contingent on maintaining its chemical integrity, as it is susceptible to degradation.
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous chemical that can cause severe burns to the eyes, skin, and respiratory and digestive tracts upon contact.[3] It is classified as a combustible liquid and may cause central nervous system depression or cardiac disturbances if exposure is significant.[3] The primary hazard codes under the Globally Harmonized System (GHS) are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4][5] Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate engineering controls and personal protective equipment.[3]
| Property | Value | Source |
| CAS Number | 620-42-8 | [1] |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.37 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | ~1.13 g/mL | [1] |
| Boiling Point | 238 °C @ 7.00 mmHg | [3] |
| Flash Point | 93 °C (199.4 °F) | [3] |
| GHS Hazard Codes | H315, H319 | [5] |
Section 2: Storage and Handling Best Practices (FAQs)
Proper storage and handling are the most critical factors in preventing chemical degradation and ensuring experimental reproducibility.
Q2: What are the ideal storage conditions for this compound?
To maintain its purity, this compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] It is designated as both air and moisture-sensitive.[5] Therefore, storage under an inert gas atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[7] Keep it away from sources of ignition, heat, and incompatible substances.[3]
Q3: Why is storage under an inert atmosphere so critical?
Storage under an inert atmosphere is crucial to prevent two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: Triaryl phosphites are susceptible to hydrolysis when exposed to moisture. Water molecules can attack the phosphorus center, leading to the formation of diaryl phosphites and, eventually, phosphorous acid.[8][9] The presence of these acidic byproducts can catalyze further degradation and interfere with chemical reactions, particularly those sensitive to acid.[8]
-
Oxidation: The phosphorus(III) center in phosphites can be readily oxidized to a phosphorus(V) center, converting the this compound into Tri-p-tolyl phosphate. This is a significant issue in applications where the compound is used as a ligand for transition metal catalysis, as the resulting phosphate is a poor ligand and will not effectively stabilize the metal center.
Q4: What materials are incompatible with this compound?
The primary incompatibility is with strong oxidizing agents.[3][6] Contact with these can lead to a vigorous reaction and the rapid, exothermic oxidation of the phosphite. Additionally, avoid contact with strong acids and bases, which can catalyze hydrolysis.
Q5: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A comprehensive approach to safety is essential. Facilities should be equipped with an eyewash station and a safety shower.[3]
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133. | Protects against splashes that can cause severe eye burns.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing. | Prevents skin contact, which can cause burns and irritation.[3][4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator. | Prevents inhalation of vapors, which can cause chemical burns to the respiratory tract.[3] |
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during experimentation, linking them to the chemical properties of this compound.
Q6: My reaction yield is low, and I suspect my catalyst, which uses this compound as a ligand, is inactive. What's wrong?
This is a classic symptom of this compound degradation. The most likely cause is the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)). Tri-p-tolyl phosphate is a very poor ligand for transition metals and will not stabilize the catalytic species, leading to catalyst deactivation and low or no product yield.
Solution:
-
Verify Purity: Before use, verify the purity of your this compound, especially if the container is old or has been opened multiple times. The preferred method is ³¹P NMR spectroscopy.
-
Use Fresh or Purified Reagent: If degradation is confirmed, use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure.
-
Ensure Inert Atmosphere: When setting up your reaction, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidation of the ligand during the reaction.
Q7: I've noticed the pH of my reaction mixture is unexpectedly acidic after adding this compound. Why?
An acidic shift strongly suggests that your this compound has undergone hydrolysis.[8] Exposure to atmospheric or residual moisture in your solvents has likely led to the formation of acidic byproducts like p-cresol and phosphorous acid derivatives.[9] These acidic species can interfere with a wide range of reactions, especially those involving acid-sensitive functional groups or catalysts.
Solution:
-
Check for Hydrolysis: Analyze a sample of the phosphite via ³¹P NMR to check for hydrolysis products.
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.
-
Store Properly: Ensure your main stock of this compound is stored under an inert atmosphere and tightly sealed to prevent further moisture ingress.
Q8: How can I confirm the identity and purity of this compound using NMR?
³¹P NMR spectroscopy is the most direct and effective tool for assessing the purity of organophosphorus compounds.
-
This compound (P(III)): You should observe a single peak in the characteristic region for triaryl phosphites.
-
Tri-p-tolyl phosphate (P(V)) (Oxidation Product): This will appear as a separate, distinct peak, typically at a very different chemical shift from the phosphite.
-
Hydrolysis Products: Hydrolyzed species will also give rise to new peaks in the spectrum.
Consulting literature values for similar phosphites and phosphates can help in assigning the peaks observed in your spectrum.
Section 4: Key Methodologies & Visual Guides
Protocol 1: Safe Handling and Dispensing Workflow
This protocol outlines the essential steps for safely handling this compound to minimize exposure and prevent degradation.
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before starting. Ensure the chemical fume hood is operational.
-
Inert Atmosphere: If the reagent is stored under an inert gas, prepare a Schlenk line or have a nitrogen/argon balloon setup ready.
-
Dispensing: Using a clean, dry syringe, carefully pierce the septum of the reagent bottle. Draw the required volume of the liquid.
-
Transfer: Immediately dispense the liquid into your reaction vessel, which should already be under an inert atmosphere.
-
Cleanup: Rinse the syringe immediately with an appropriate anhydrous solvent (e.g., toluene or THF), followed by a final rinse with acetone. Dispose of the rinsate as hazardous waste.
-
Storage: Securely close the reagent bottle, ensuring the seal is tight. If using a Sure/Seal™ bottle, cover the septum with parafilm for extra protection. Return the bottle to its designated storage location.
Diagram 1: Troubleshooting Logic for this compound Issues
Caption: Decision tree for troubleshooting common experimental problems.
Diagram 2: Primary Degradation Pathways
Caption: Oxidation and hydrolysis of this compound.
Section 5: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, Tech., 90% (GC). Retrieved from
-
Chem-Impex. (n.d.). This compound. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-p-tolylphosphine. Retrieved from
-
Ereztech. (n.d.). This compound SDS. Retrieved from
-
Benchchem. (n.d.). Tri-o-tolyl phosphite | 2622-08-4. Retrieved from
-
Sigma-Aldrich. (2025-10-09). SAFETY DATA SHEET - Aldrich 287830. Retrieved from
-
TCI Chemicals. (2025-11-20). SAFETY DATA SHEET. Retrieved from
-
Starshinechemical. (n.d.). This compound. Retrieved from
-
Benchchem. (n.d.). This compound | 620-42-8. Retrieved from
-
Google Patents. (n.d.). WO2011014529A2 - Hydrolytically stable phosphite compositions. Retrieved from
-
Winona State University. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites - OpenRiver. Retrieved from
-
TCI EUROPE N.V. (n.d.). This compound | 620-42-8. Retrieved from
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- 5. This compound | Starshinechemical [starshinechemical.com]
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- 8. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 9. openriver.winona.edu [openriver.winona.edu]
Resolving peak splitting in 31P NMR of Tri-p-tolyl phosphite
Welcome to the technical support center for the analysis of tri-p-tolyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during ³¹P NMR spectroscopy of this compound, with a specific focus on peak splitting and broadening phenomena.
As Senior Application Scientists, we have designed this guide to be an interactive resource, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose experimental artifacts and confidently acquire high-quality, interpretable data.
Troubleshooting Guide: Resolving Peak Splitting & Broadening
This section addresses specific spectral issues in a question-and-answer format. We provide the probable cause for each issue and a detailed, field-proven protocol to resolve it.
Question 1: My ³¹P NMR spectrum of this compound shows a single broad peak at room temperature, not the sharp singlet I expected. What is the cause?
Answer:
The observation of a broad peak for this compound at ambient temperature is a classic example of dynamic NMR effects. The broadening is not typically due to impurities but rather to a chemical process occurring at a rate comparable to the NMR timescale.
Causality: The core issue is restricted rotation around the three Phosphorus-Oxygen (P-O) single bonds. At any given moment, the molecule exists as a mixture of different rotational isomers (rotamers). At room temperature, these rotamers are interconverting rapidly. However, "rapidly" in chemical terms is not always "instantaneous" on the NMR timescale. When the rate of this interconversion is in the intermediate exchange regime , the NMR spectrometer detects an "average" signal that is significantly broadened. At lower temperatures, the exchange slows, and you may resolve individual signals for each rotamer. At higher temperatures, the exchange becomes so fast that the spectrometer sees a time-averaged, sharp singlet.[1][2]
Question 2: I've observed a complex multiplet or a clear doublet in my spectrum. What is this splitting from and how do I confirm it?
Answer:
While dynamic exchange is a common cause of broadening, distinct splitting patterns (like a doublet) usually arise from spin-spin coupling .
Probable Causes & Verification:
-
¹H-¹³P Coupling: The most common cause is coupling to protons. Although spectra are typically acquired with proton decoupling, incomplete decoupling can lead to residual splitting.[3] More significantly, if your sample has hydrolyzed, you may have formed di-p-tolyl phosphite, which contains a P-H bond.
-
Signature: Direct, one-bond P-H coupling (¹JPH) is very large, typically in the range of 600-700 Hz.[3] Two- or three-bond couplings are much smaller (5-30 Hz).[4]
-
Verification Protocol: Acquire a proton-coupled ³¹P NMR spectrum . If a large doublet splitting appears, it confirms the presence of a P-H bond. Compare this with your standard proton-decoupled spectrum to see the peak collapse into a singlet (or a narrower peak if other couplings are present).
-
-
¹⁹F-¹³P Coupling: If your synthesis or purification involves fluorine-containing reagents (e.g., hexafluorobenzene as a solvent, or reagents like PF₅), you may have trace impurities leading to P-F bonds.
-
Signature: P-F coupling constants (¹JPF) are typically very large, often exceeding 1000 Hz.[5]
-
Verification: Check the synthesis and purification history for any sources of fluorine. If suspected, acquiring a ¹⁹F NMR spectrum can help identify the fluorine-containing species.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of unexpected peak shapes in the ³¹P NMR of this compound.
Caption: Troubleshooting workflow for resolving ³¹P NMR peak splitting.
Question 3: How do I use temperature to resolve the broad peak from dynamic exchange?
Answer:
A Variable-Temperature (VT) NMR experiment is the definitive method to resolve issues of chemical exchange. By changing the temperature, you alter the rate of P-O bond rotation, moving it from the intermediate exchange regime into either the slow or fast regime.[2][6]
Experimental Protocol: Variable-Temperature (VT) ³¹P NMR
-
Baseline Spectrum: Acquire a standard proton-decoupled ³¹P NMR spectrum at ambient temperature (e.g., 298 K). Note the peak width at half-height.
-
High-Temperature Acquisition:
-
Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Acquire a spectrum at each temperature. You should observe the peak becoming progressively sharper as the rotational exchange rate increases. This confirms dynamic exchange is the cause of broadening.
-
-
Low-Temperature Acquisition (Optional, for resolving rotamers):
-
Cool the sample in increments of 10-15 K below ambient (e.g., to 283 K, 268 K, 253 K).
-
Allow for equilibration at each step.
-
As the temperature decreases, the broad peak may first become broader before decoalescing into multiple, sharper signals corresponding to the individual, "frozen-out" rotamers.
-
Data Interpretation Summary
| Temperature Regime | Exchange Rate (k) vs. Freq. Separation (Δν) | Expected Spectral Appearance |
| High Temperature | k >> Δν (Fast Exchange) | Sharp, time-averaged singlet |
| Coalescence Temp. | k ≈ Δν (Intermediate Exchange) | Very broad, unresolved peak |
| Low Temperature | k << Δν (Slow Exchange) | Multiple sharp peaks (one for each rotamer) |
Conformational Exchange Diagram
This diagram illustrates how the rotation around the P-O bonds leads to different conformers that interconvert.
Caption: Conformational exchange in this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ³¹P chemical shift for this compound?
The chemical shift for triaryl phosphites typically appears in the upfield region of the spectrum. For this compound, the expected chemical shift is approximately +128 ppm relative to 85% H₃PO₄. However, this value can be influenced by the solvent and temperature.[1][7]
Q2: Why is sample preparation important for good ³¹P NMR spectra?
Proper sample preparation is critical to avoid artificial broadening and ensure accurate chemical shifts.[8][9]
-
Concentration: Overly concentrated samples can be viscous, leading to broader lines. A typical concentration for ³¹P NMR is 50-100 mg in 0.6-0.7 mL of deuterated solvent.[8]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause severe peak broadening. If suspected, filter the sample through a small plug of Celite or silica, or add a chelating agent like EDTA.[10]
-
Dissolution: Ensure the sample is fully dissolved. Any solid particulates can distort the magnetic field homogeneity, degrading resolution.[8]
Q3: What reference standard should I use for ³¹P NMR?
The universally accepted primary reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄) , which is assigned a chemical shift of 0.0 ppm.[11][12] It is typically used as an external standard, either by referencing the spectrometer to a sealed standard sample or by placing a sealed capillary containing 85% H₃PO₄ inside the NMR tube.[8]
Q4: Can I use ³¹P NMR for quantitative analysis (qNMR)?
Yes, ³¹P NMR is an excellent technique for quantification due to its 100% natural abundance, high sensitivity, and wide chemical shift range which minimizes signal overlap.[10] For accurate quantification, you must:
-
Use an Internal Standard: Add a known mass of a stable, phosphorus-containing compound with a signal that is well-resolved from your analyte.
-
Ensure Full Relaxation: Use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any peak of interest.
-
Suppress NOE: Use inverse-gated proton decoupling to eliminate the variable Nuclear Overhauser Effect, which can otherwise lead to inaccurate integrations.[3][10]
References
-
Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]
-
ProQuest. 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies. [Link]
-
PubMed. Investigation of broad resonances in 31P NMR spectra of the human brain in vivo. [Link]
-
RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
-
University of Sheffield. 31 Phosphorus NMR. [Link]
-
Slideshare. 31-P NMR SPECTROSCOPY. [Link]
-
ResearchGate. Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. [Link]
-
RSC Publishing. Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]
-
Scilit. Temperature dependence of 31P NMR chemical shifts of some trivalent phosphorus compounds. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
ElectronicsAndBooks. High-Resolution Variable-Temperature 31P NMR of Solid Calcium Phosphates. [Link]
-
ResearchGate. 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. [Link]
-
Chemistry Stack Exchange. Coupling constant in 1H NMR with phosphorus. [Link]
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ResearchGate. 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. [Link]
-
ResearchGate. How to prepare the 31P NMR sample and measure it?. [Link]
-
PubMed. Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water. [Link]
-
ResearchGate. PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. [Link]
-
MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
NIH National Center for Biotechnology Information. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]
-
ResearchGate. 31P N.M.R. chemical shifts. [Link]
-
Georgia State University. 31P NMR Data Acquisition. [Link]
-
RSC Publishing. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. [Link]
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Validation & Comparative
A Comparative Guide: Tri-p-tolyl Phosphite vs. Triphenyl Phosphite as Polymer Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate stabilizer is paramount to ensuring the longevity, integrity, and performance of the final product. Among the arsenal of secondary antioxidants, phosphite esters play a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life. This guide offers an in-depth technical comparison between two widely used aryl phosphites: tri-p-tolyl phosphite and triphenyl phosphite. By examining their chemical structures, performance characteristics, and supporting experimental data, this document aims to provide a comprehensive resource for making informed decisions in stabilizer selection.
Introduction: The Role of Aryl Phosphites in Polymer Stabilization
Aryl phosphites, such as this compound and triphenyl phosphite, function primarily as secondary antioxidants or hydroperoxide decomposers. During polymer processing and subsequent exposure to heat and oxygen, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals that propagate further degradation, leading to chain scission, crosslinking, and discoloration of the polymer matrix.
The primary mechanism of action for phosphite stabilizers involves the reduction of hydroperoxides to stable alcohols, a process in which the phosphite is oxidized to a phosphate.[1] This crucial intervention breaks the auto-catalytic cycle of oxidation, thereby preserving the polymer's molecular structure and physical properties. These stabilizers are often used in synergy with primary antioxidants, like hindered phenols, to provide a comprehensive protective system.[2]
Structural and Physicochemical Properties: A Tale of Two Molecules
At the heart of the performance differences between this compound and triphenyl phosphite lies their molecular structure. Both are esters of phosphorous acid, but the presence of methyl groups on the phenyl rings of this compound introduces significant steric and electronic effects.
dot
Caption: Chemical structures of Triphenyl Phosphite and this compound.
| Property | This compound | Triphenyl Phosphite |
| CAS Number | 620-42-8 | 101-02-0 |
| Molecular Formula | C₂₁H₂₁O₃P | C₁₈H₁₅O₃P |
| Molecular Weight | 352.37 g/mol | 310.28 g/mol |
| Appearance | Colorless to yellow clear liquid | Colorless to slightly yellowish transparent liquid |
| Density (25°C) | ~1.13 g/mL | 1.180-1.192 g/cm³ |
| Refractive Index (25°C) | Not specified | 1.585-1.590 |
| Freezing Point | Not specified | 19-24 °C |
Performance Comparison: The Impact of Methyl Substitution
The methyl groups in the para position of the phenyl rings in this compound exert a notable influence on its performance as a stabilizer compared to the unsubstituted triphenyl phosphite.
Thermal Stability
Hydrolytic Stability
Antioxidant Efficiency and Polymer Performance
The primary role of these phosphites is to decompose hydroperoxides. Their effectiveness can be evaluated by monitoring key polymer properties after processing and aging.
dot
Caption: Experimental workflow for evaluating stabilizer performance.
While direct comparative studies are scarce, research on substituted aryl phosphites suggests that the electronic and steric nature of the substituents on the phenyl ring significantly influences their stabilizing efficiency. In applications such as PVC stabilization, phosphites act as chelating agents, mitigating the detrimental effects of metal chlorides that can form during processing and lead to discoloration.[6]
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of this compound and triphenyl phosphite, the following experimental protocols are outlined.
Evaluation of Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine and compare the onset of thermal decomposition for this compound and triphenyl phosphite.
Methodology:
-
Accurately weigh 5-10 mg of the phosphite stabilizer into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Assessment of Performance in Polypropylene (PP): Melt Flow Index (MFI) and Colorimetry
Objective: To compare the effectiveness of the two phosphites in preserving the processability and color of polypropylene during multiple extrusion cycles.
Methodology:
-
Prepare formulations of polypropylene with 0.1% by weight of either this compound or triphenyl phosphite, along with a primary antioxidant (e.g., 0.05% hindered phenol). A control sample with only the primary antioxidant should also be prepared.
-
Compound the formulations using a twin-screw extruder.
-
Subject the compounded materials to multiple extrusion passes (e.g., 1, 3, and 5 passes) to simulate processing-induced degradation.
-
After each pass, collect samples and measure the Melt Flow Index (MFI) according to ASTM D1238. A smaller change in MFI indicates better stabilization.
-
Prepare plaques from the samples after each pass and measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313. A lower YI signifies better color stability.
Determination of Long-Term Thermal Stability: Oxidative Induction Time (OIT)
Objective: To assess the long-term thermal stability of a polymer stabilized with each phosphite.
Methodology:
-
Prepare stabilized polymer samples as described in the MFI protocol.
-
Place a small, thinly cut section of the sample (5-10 mg) into an open aluminum pan for a Differential Scanning Calorimeter (DSC).
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater thermal stability.[7]
Conclusion and Future Perspectives
Both this compound and triphenyl phosphite are effective secondary antioxidants widely used in the polymer industry. The key differentiator lies in the methyl substitution on the phenyl rings of this compound, which is expected to confer a higher molecular weight and potentially enhanced hydrolytic stability compared to triphenyl phosphite.
While a comprehensive, direct comparison based on publicly available experimental data is challenging, the principles of structure-activity relationships in phosphite stabilizers suggest that this compound may offer advantages in applications requiring lower volatility and improved resistance to hydrolysis. However, for a definitive selection, it is imperative for researchers and formulation scientists to conduct direct comparative studies using the experimental protocols outlined in this guide, tailored to their specific polymer systems and processing conditions.
Future research focusing on a systematic evaluation of substituted aryl phosphites will be invaluable in developing a deeper understanding of their stabilization mechanisms and in designing next-generation stabilizers with superior performance profiles.
References
- Focke, W., & van der Westhuizen, I. (2010). Oxidation induction time and oxidation onset temperature of polyethylene in air. Journal of Thermal Analysis and Calorimetry, 101(1), 263-269.
- BenchChem. (2025). A comparative study of the antioxidant activity of various alkyl and aryl phosphite esters. BenchChem Technical Document.
- BenchChem. (2025). Extended thermal stability studies of PVC formulations stabilized with trioleyl phosphite. BenchChem Technical Document.
- Focke, W. W., van der Westhuizen, I., & Joseph, P. (2007).
- US Patent 2,733,226A. (1956). Triaryl phosphite stabilizers.
- Pospíšil, J., Nešpůrek, S., & Pfaendner, R. (2005). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Journal of Applied Polymer Science, 98(1), 50-58.
- Adishank Chemicals. (2025).
- NIH. (2022). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone.
- ResearchGate. (n.d.).
- Science Publishing Group. (2015).
- US Patent 4,383,950A. (1983). Phosphite stabilizers.
- OpenRiver. (2019).
- ResearchGate. (1993). Phosphite ester compositions for PVC compounds.
- European Patent Office. (2013). Phosphite compositions.
- LIFE-TRIALKYL. (n.d.). Polymer Stabilizers.
- PENPET. (n.d.). Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics.
- ResearchGate. (2011). Study of the high temperature reactions of a hindered aryl phosphite (Hostanox PAR 24) used as a processing stabiliser in polyolefins.
- US Patent 6,362,260B1. (2002). Phenol-free phosphite stabilizers.
- ResearchGate. (2015). (PDF)
- Tüzüm Demir, A. P. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy based stabilizers on the thermal degradation of plasticized poly (vinyl chloride).
- MDPI. (2023).
- Adishank Chemicals. (n.d.). Triphenyl phosphite (TPP).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Triphenyl Phosphite in Enhancing Polymer Durability.
- ResearchGate. (2019). (PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite.
- ResearchGate. (2002). (PDF) Phosphite stabilization effects on two-step melt-spun fibers of polylactide.
- Diva-portal.org. (2022). Thermal Conductivity of Solid Triphenyl Phosphite.
- ResearchGate. (1996).
- PubChem. (n.d.). Triphenyl phosphite.
- ResearchGate. (2019). Triphenyl Phosphite as the Phosphorus Source for the Scalable and Cost-Effective Production of Transition Metal Phosphides.
- ResearchGate. (2019). Characteristics of tri (nonyl) phenyl phosphite (TNPP).
- ResearchGate. (2023). Comparative thermal study of polyethylene terephthalate and low-density polyethylene by using the DSC analyzer.
- Ataman Kimya. (n.d.). TRIPHENYL PHOSPHITE.
- Adishank Chemicals. (2025). Triphenyl Phosphite (TPP)
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A Comparative Guide to the Antioxidant Efficacy of Tri-p-tolyl Phosphite
For professionals in polymer science, materials development, and formulation chemistry, the selection of an appropriate antioxidant package is paramount to ensuring product stability, longevity, and performance. Among the class of secondary antioxidants, phosphites play a crucial role, particularly in mitigating degradation during high-temperature processing. This guide provides an in-depth technical comparison of Tri-p-tolyl phosphite, a notable organophosphorus compound, against other widely used alternatives. We will dissect its mechanism, present comparative performance data, and offer field-proven insights to guide your selection process.
The Role of Secondary Antioxidants: A Mechanistic Overview
Polymer degradation is a cascade of auto-catalytic reactions initiated by heat, shear, and residual catalysts. This process generates hydroperoxides (ROOH), unstable intermediates that decompose into highly reactive radicals, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.
While primary antioxidants, such as hindered phenols, function by scavenging free radicals (R•, ROO•) to terminate the chain reaction, secondary antioxidants operate via a different, complementary mechanism.[1] They are primarily hydroperoxide decomposers.[1]
This compound and other phosphite esters act as reducing agents, converting harmful hydroperoxides into stable, non-radical alcohols.[2] In this process, the phosphite (P(OR)₃) is stoichiometrically oxidized to the corresponding phosphate (P(O)(OR)₃), a stable species that does not initiate further degradation.[2]
This synergistic relationship is visualized below. The primary antioxidant breaks the cycle, and the secondary antioxidant removes the fuel (hydroperoxides) that perpetuates it.
The Comparative Landscape: Selecting the Alternatives
To objectively evaluate this compound, we have selected three industry-standard antioxidants for comparison, each representing a distinct profile in terms of structure, performance, and application.
-
This compound (TPTP): A liquid aryl phosphite known for its role as a stabilizer and antioxidant in various polymers.
-
Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168): A high-performance, solid phosphite antioxidant widely regarded for its excellent processing stability and hydrolytic resistance.[3] It is a benchmark for secondary antioxidants in demanding applications.[2]
-
Tris(nonylphenyl) phosphite (TNPP): A liquid phosphite ester that has been a cost-effective workhorse in the industry, particularly for PVC and elastomers, though it faces scrutiny over hydrolysis and potential byproducts.[4][5]
-
Butylated Hydroxytoluene (BHT): A classic hindered phenolic primary antioxidant.[6] It is included not as a direct competitor, but as a synergistic partner and a benchmark for a different antioxidant mechanism (free radical scavenging).[7]
Performance Evaluation: Experimental Data & Protocols
The efficacy of an antioxidant is not a single value but a composite of properties. We will compare these materials based on two critical performance metrics: thermal stability and radical scavenging potential.
Thermal Stability: Thermogravimetric Analysis (TGA)
Causality of Experimental Choice: The operational window of an antioxidant is defined by its thermal stability. It must withstand high processing temperatures (e.g., during extrusion or molding) without premature decomposition to be effective. Thermogravimetric Analysis (TGA) is the standard method for determining this, measuring mass loss as a function of temperature.[8] A higher decomposition temperature indicates greater thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following protocol outlines the standardized procedure for evaluating the thermal stability of antioxidant additives.
Comparative Data:
The table below summarizes key physical and thermal properties of the selected antioxidants, synthesized from technical literature.
| Antioxidant | Chemical Structure | Physical Form | Melting Point (°C) | Onset of Decomposition (Td, °C) |
| This compound | C₂₁H₂₁O₃P | Liquid | N/A | ~350-400 |
| Irgafos 168 | C₄₂H₆₃O₃P | Solid Powder | 181-184[3] | ~425[9] |
| TNPP | C₄₅H₆₉O₃P | Liquid | N/A | ~300-350 |
| BHT | C₁₅H₂₄O | Solid Crystalline | ~70 | ~150-200 |
Note: Decomposition temperatures are approximate values from literature and can vary based on specific TGA conditions (e.g., heating rate, atmosphere). Direct comparison requires testing under identical conditions.
Field Insights & Interpretation: As expected, the phosphite antioxidants demonstrate significantly higher thermal stability than the phenolic antioxidant BHT. This is precisely why they are indispensable as processing stabilizers. Irgafos 168 exhibits exceptional thermal stability, with a decomposition onset well above typical polymer processing temperatures, making it suitable for high-temperature engineering plastics.[10] this compound shows robust stability, positioning it as a reliable choice for a wide range of polymers. TNPP's lower stability compared to other phosphites may limit its use in the most demanding high-temperature applications.[4]
Radical Scavenging Efficacy: The DPPH Assay
Causality of Experimental Choice: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which fades upon reduction by an antioxidant. This test is highly relevant for primary antioxidants like BHT, which act directly by donating a hydrogen atom.[11] However, for secondary antioxidants like phosphites, the results must be interpreted with a clear understanding of their mechanism.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the steps to determine the radical scavenging activity, typically reported as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Comparative Efficacy & Mechanistic Interpretation:
| Antioxidant Type | Primary Mechanism | Expected DPPH Assay Result | Rationale |
| Primary (e.g., BHT) | Hydrogen Atom Donation[7][11][[“]] | High Activity (Low IC₅₀) | Directly reduces the DPPH radical by donating a hydrogen atom from its phenolic hydroxyl group.[11] |
| Secondary (Phosphites) | Hydroperoxide Decomposition[1][2] | Very Low to No Activity (High IC₅₀) | Does not possess a readily available hydrogen atom for donation. Its role is to reduce peroxides, not scavenge the DPPH radical directly. |
Field Insights & Interpretation: It is a common misconception to evaluate secondary phosphite antioxidants using assays designed for radical scavengers. An R&D professional might observe that this compound or Irgafos 168 performs poorly in a DPPH test and incorrectly conclude it is an ineffective antioxidant. This is a failure to align the assay with the mechanism. The true efficacy of phosphites is revealed in their ability to maintain polymer properties like Melt Flow Index (MFI) and Yellowness Index (YI) after multiple processing cycles, or through direct measurement of peroxide decomposition.[13] A recent study demonstrated that a novel phosphite containing a free phenolic hydroxyl group exhibited superior performance to Irgafos 168, precisely because its structure allowed it to function as both a primary (radical scavenger) and secondary antioxidant.[14] This highlights the importance of understanding structure-function relationships.
Hydrolytic Stability: A Critical Parameter for Phosphites
A significant differentiator among phosphite antioxidants is their stability in the presence of moisture. Hydrolysis of phosphites can generate acidic byproducts, which may corrode processing equipment and, in some cases, catalyze polymer degradation.[15]
-
Irgafos 168: Features bulky tert-butyl groups in the ortho and para positions of the phenyl rings. This steric hindrance provides exceptional protection against hydrolysis, making it a highly reliable choice for applications where moisture exposure is a concern.[3]
-
This compound: Offers moderate hydrolytic stability. The methyl groups provide less steric hindrance than the tert-butyl groups of Irgafos 168.
-
TNPP: Is known to be more susceptible to hydrolysis. This can be a significant drawback, potentially leading to handling issues (stickiness) and a reduction in performance if not stored and handled correctly.[4]
Advanced, hydrolysis-resistant phosphites are now critical in demanding applications like agricultural films, geotextiles, and the stabilization of recycled polymers where moisture exposure is inevitable.[16]
Conclusion and Recommendations
This compound is a versatile and thermally stable secondary antioxidant suitable for a broad range of polymer applications. Its performance characteristics position it as a reliable and effective choice for preventing degradation during processing.
Summary Comparison:
| Feature | This compound | Irgafos 168 | TNPP | BHT |
| Type | Secondary | Secondary | Secondary | Primary |
| Mechanism | Peroxide Decomposer | Peroxide Decomposer | Peroxide Decomposer | Radical Scavenger |
| Physical Form | Liquid | Solid | Liquid | Solid |
| Thermal Stability | Good | Excellent | Moderate-Good | Low |
| Hydrolytic Stability | Moderate | Excellent | Low-Moderate | N/A |
| Best Use Case | General-purpose processing stabilizer for various polymers. | High-temperature applications, humid environments, food contact materials.[17] | Cost-sensitive applications (e.g., flexible PVC) where moisture is controlled.[4] | Synergist with secondary AOs for long-term heat aging and color stability. |
As a Senior Application Scientist, the choice depends entirely on the specific demands of the application. For high-performance engineering plastics or applications requiring FDA approval and superior hydrolytic stability, Irgafos 168 remains the gold standard.[13][17] For general-purpose applications where a liquid form is advantageous for dosing and a balance of performance and cost is needed, This compound is an excellent candidate. While TNPP offers economic benefits, careful consideration of its hydrolytic stability is required. Finally, no secondary antioxidant should be used in isolation; a synergistic combination with a primary antioxidant like BHT is almost always necessary to achieve comprehensive protection against both processing and long-term degradation.
References
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Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Choosing the Right Antioxidant: A Guide to Tris(2,4-di-tert-butylphenyl) phosphite. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus. Retrieved January 14, 2026, from [Link]
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Tris(2,4-di-tert-butylphenyl)phosphite. (2023, December 26). Wikipedia. Retrieved January 14, 2026, from [Link]
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Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. (2025, October 1). Adishank Chemicals. Retrieved January 14, 2026, from [Link]
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Tris(2,4-ditert-butylphenyl) phosphite. (n.d.). Lookchem. Retrieved January 14, 2026, from [Link]
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Butylated hydroxytoluene. (2023, December 19). Wikipedia. Retrieved January 14, 2026, from [Link]
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Thbayh, D. K., & Rágynszki, A. (n.d.). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. Retrieved January 14, 2026, from [Link]
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Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312. Retrieved January 14, 2026, from [Link]
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Johnson, B., et al. (2005). Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. Journal of Vinyl and Additive Technology, 11(3), 136-142. Retrieved January 14, 2026, from [Link]
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Hydrolysis-resistant Phosphite Antioxidant Market. (2025, September 4). PW Consulting. Retrieved January 14, 2026, from [Link]
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How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics. Retrieved January 14, 2026, from [Link]
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Excellent hydrolysis resistance phosphite antioxidant. (2021, September 29). Partners in Chemicals. Retrieved January 14, 2026, from [Link]
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Synthesis of Polyethylene‐Grafted Phosphite Antioxidant and Its Antioxidant Behavior in Polypropylene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Evaluation of the reactivity of superoxide radicals with phosphite by direct and indirect kinetic methods. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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A comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses. (2025, July 5). BDMAEE. Retrieved January 14, 2026, from [Link]
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Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. (n.d.). Tintoll. Retrieved January 14, 2026, from [Link]
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Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Markley, L. C., et al. (2023). Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications. Food and Chemical Toxicology, 178, 113877. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Alternative Stabilizers for Tri-p-tolyl Phosphite in Polymers
For Researchers, Scientists, and Product Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of alternative stabilizers to tri-p-tolyl phosphite for polymer applications. We will delve into the mechanistic rationale for seeking alternatives, present comparative performance data, and provide detailed experimental protocols for evaluating stabilizer efficacy. This guide is designed to be a practical resource, enabling you to make informed decisions in your polymer formulation and development endeavors.
The Role and Limitations of this compound as a Polymer Stabilizer
This compound, an organophosphorus compound, has traditionally been used as a secondary antioxidant and thermal stabilizer in a variety of polymers, including plastics and elastomers.[1] Its primary function is to protect the polymer from degradation during high-temperature processing and throughout its service life.[1][2] The stabilization mechanism involves the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable products.[3] This action prevents chain scission and cross-linking, thereby preserving the mechanical properties and appearance of the polymer.[1][2]
However, the use of traditional aryl phosphites like this compound is facing increasing scrutiny due to several limitations:
-
Hydrolytic Instability: Phosphite esters are susceptible to hydrolysis, especially in the presence of moisture and acidic residues from polymerization catalysts.[4][5] This degradation of the stabilizer not only reduces its effectiveness but can also lead to the formation of acidic byproducts that can corrode processing equipment.[4]
-
Regulatory Scrutiny: Related aryl phosphite compounds, such as triphenyl phosphate, have come under regulatory pressure. For instance, triphenyl phosphate was added to the European Chemicals Agency (ECHA) Candidate List of Substances of Very High Concern (SVHC) due to its endocrine-disrupting properties.[6][7][8][9] This trend raises concerns about the future regulatory status of other aryl phosphites.
-
Performance Deficits Compared to Modern Alternatives: Newer generations of phosphite stabilizers, particularly those with sterically hindered molecular structures, offer significantly improved performance in terms of hydrolytic stability and processing efficiency.[4][5]
The following diagram illustrates the general mechanism of phosphite stabilizers in preventing polymer degradation.
Caption: Mechanism of polymer degradation and the role of phosphite stabilizers.
A New Generation of Alternatives: Superior Performance and Stability
The search for alternatives to this compound has led to the development of a range of advanced stabilizers. These can be broadly categorized as sterically hindered phosphites and phosphonates, often used in synergistic combination with primary antioxidants like hindered phenols.
Sterically Hindered Phosphites
Sterically hindered phosphites are designed to overcome the hydrolytic instability of traditional aryl phosphites. The introduction of bulky alkyl groups, typically in the ortho position to the oxygen atom on the phenyl ring, physically shields the phosphorus atom from attack by water molecules.[4][5]
Key Alternatives:
-
Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168): This is a widely used, high-performance phosphite stabilizer known for its low volatility and excellent resistance to hydrolysis.[10] It is effective in a broad range of polymers, including polyolefins, polycarbonates, and polyamides.[10]
-
Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (e.g., Ultranox® 626): This diphosphite offers high phosphorus content and exceptional thermal stability, making it suitable for high-temperature processing applications.
-
Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite (e.g., Sandostab® P-EPQ): A high molecular weight phosphonite that provides excellent processing stability and color retention.[11]
The enhanced hydrolytic stability of sterically hindered phosphites is a key performance differentiator. Studies have shown that substituents in the ortho-position, particularly tert-butyl groups, significantly enhance hydrolysis stability.[5]
Phosphonates
Phosphonates represent another class of organophosphorus stabilizers that offer excellent performance, particularly in demanding applications. They are known for their high thermal stability and resistance to hydrolysis.
Synergistic Blends
For optimal performance, secondary antioxidants like phosphites are almost always used in combination with primary antioxidants, such as hindered phenols (e.g., Irganox® 1010). The primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides. This synergistic interaction provides comprehensive protection against both processing-induced and long-term thermal degradation.[10][12]
Comparative Performance Data
While direct head-to-head published data comparing this compound with modern alternatives is limited due to the industry's shift towards newer technologies, the superior performance of sterically hindered phosphites is well-established. The following table summarizes the expected performance differences based on their chemical structures and available data for similar compounds.
| Performance Parameter | This compound | Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos® 168) | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox® 626) |
| Melt Flow Stability | Moderate | Excellent | Excellent |
| Color Stability | Good | Excellent | Excellent |
| Hydrolytic Stability | Poor to Moderate | Excellent[10] | Excellent |
| Processing Window | Narrower | Wide | Wide |
| Volatility | Moderate | Low[10] | Very Low |
| Regulatory Profile | Potential concern due to aryl phosphite classification | Generally favorable | Generally favorable |
Data is a qualitative comparison based on chemical structure and published data on similar compounds.
The following diagram illustrates a typical experimental workflow for evaluating the performance of polymer stabilizers.
Caption: Experimental workflow for evaluating polymer stabilizer performance.
Experimental Protocols for Stabilizer Evaluation
To objectively compare the performance of alternative stabilizers, a series of standardized tests should be conducted. The following are detailed protocols for key analytical techniques.
Melt Flow Index (MFI) Measurement
Standard: ASTM D1238
Objective: To assess the effect of the stabilizer on the polymer's processability and degradation during melt processing. A smaller change in MFI after multiple extrusions indicates better stabilization.
Procedure:
-
Sample Preparation: Dry the polymer pellets containing the different stabilizer formulations according to the material's specifications. A typical sample size is around 7 grams.[13]
-
Apparatus Setup: Set the temperature and load of the melt flow indexer according to the polymer being tested (e.g., for polypropylene, 230°C and a 2.16 kg load are common).
-
Measurement (Procedure A):
-
Load the polymer into the heated barrel of the MFI apparatus.
-
Allow the polymer to preheat for a specified time (typically 5-7 minutes).
-
Extrude the molten polymer through a standard die.
-
Cut the extrudate at fixed time intervals.
-
Weigh the collected extrudates.
-
-
Calculation: The MFI is calculated in grams per 10 minutes.
-
MFI (g/10 min) = (mass of extrudate in grams / time of extrusion in seconds) * 600
-
Oxidative Induction Time (OIT)
Standard: ASTM D3895
Objective: To determine the resistance of the stabilized polymer to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates more effective stabilization.
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the stabilized polymer into a DSC sample pan.
-
Apparatus Setup:
-
Place the sample pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[1]
-
-
Measurement:
-
Once the isothermal temperature is reached and the system has stabilized, switch the purge gas from nitrogen to oxygen.
-
Continue to hold the sample at the isothermal temperature and record the heat flow.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Color Measurement
Objective: To quantify the ability of the stabilizer to prevent discoloration during processing and aging.
Procedure:
-
Sample Preparation: Prepare flat, smooth plaques of the stabilized polymer using an injection or compression molding machine.
-
Measurement:
-
Use a spectrophotometer or colorimeter to measure the color of the plaques.
-
Record the CIE Lab* values. The b* value is often used to quantify yellowness.
-
-
Evaluation: Compare the initial color of the different formulations and the color change after accelerated aging (e.g., heat aging in an oven or UV exposure). A lower change in the b* value indicates better color stability.
Hydrolytic Stability Testing
Standard: Based on principles from ASTM D2619 (modified for solid stabilizers)
Objective: To assess the resistance of the phosphite stabilizer to degradation in the presence of water.
Procedure:
-
Sample Preparation:
-
Prepare a solution or dispersion of the phosphite stabilizer in a suitable solvent.
-
Alternatively, for a more direct polymer-relevant test, compound the stabilizer into a polymer and expose the polymer pellets to a high-humidity environment at an elevated temperature (e.g., 85°C and 85% relative humidity) for an extended period.
-
-
Analysis:
-
For the solution method, monitor the degradation of the phosphite over time using techniques like ³¹P NMR spectroscopy.
-
For the polymer method, extract the stabilizer from the aged polymer pellets and analyze its integrity. Additionally, monitor the polymer for signs of degradation (e.g., MFI change, color change).
-
Conclusion and Recommendations
The selection of a polymer stabilizer is a critical decision that impacts product performance, processing efficiency, and regulatory compliance. While this compound has a history of use, modern sterically hindered phosphites and phosphonates offer significant advantages in terms of hydrolytic stability, processing performance, and a more favorable regulatory outlook.
For researchers and product developers, it is highly recommended to evaluate these next-generation stabilizers in your specific polymer formulations. The experimental protocols provided in this guide offer a robust framework for conducting a thorough comparative analysis. By focusing on key performance indicators such as melt flow stability, oxidative induction time, and color retention, you can identify the optimal stabilization package that meets the demanding requirements of your applications.
References
- Al-Mutairi, N. H., & Mousa, Z. O. (2021). Some Methodes for Measurements of Polymer Degradation: A Review. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 29(4), 169-180.
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BDMAEE. (2025, July 8). A comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. Retrieved January 14, 2026, from [Link]
-
Intertek. (n.d.). Melt Flow Rate Testing to ASTM D 1238, ISO 1133. Retrieved January 14, 2026, from [Link]
-
ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (D3895-23). Retrieved January 14, 2026, from [Link]
-
Testronix. (2024, November 5). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133. Retrieved January 14, 2026, from [Link]
-
ASTM International. (n.d.). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved January 14, 2026, from [Link]
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-
ChemRadar. (2024, November 11). REACH Update: EU to Add Triphenyl Phosphate to List of Candidate SVHCs; Public Input Sought on OEL for 1,3-propanesultone. Retrieved January 14, 2026, from [Link]
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-
Polyurethane catalyst. (2025, July 7). a comparative analysis of secondary antioxidant 168 versus other leading phosphite stabilizers for high-performance applications. Retrieved January 14, 2026, from [Link]
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ASTM International. (2021). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) (D2619-21). Retrieved January 14, 2026, from [Link]
-
REACH24H. (2024, November 13). ECHA Adds Triphenyl Phosphate to SVHC Candidate List, Total Reaches 242. Retrieved January 14, 2026, from [Link]
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ASTM International. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. Retrieved January 14, 2026, from [Link]
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ASTM International. (1995). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) (D2619-95). Retrieved January 14, 2026, from [Link]
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Intertek. (2024, November 19). EU REACH – ECHA Adds Triphenyl Phosphate to the Candidate List. Retrieved January 14, 2026, from [Link]
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European Chemicals Agency. (2024, November 7). ECHA adds one hazardous chemical to the Candidate List. Retrieved January 14, 2026, from [Link]
-
NETZSCH. (n.d.). Determination of the Oxidation Induction Time or Temperature: OIT and OOT. Retrieved January 14, 2026, from [Link]
- Xin, R., et al. (2023). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 12(5), e202200135.
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The Performance of Tri-p-tolyl Phosphite in Polymer Matrices: A Comparative Guide for Researchers
In the intricate world of polymer science, the longevity and performance of materials are paramount. The relentless assault of thermal and oxidative degradation during processing and end-use necessitates the use of stabilizing additives. Among these, phosphite antioxidants play a crucial role as secondary stabilizers, working synergistically with primary antioxidants to protect the polymer matrix. This guide provides an in-depth technical comparison of tri-p-tolyl phosphite's performance in various polymer matrices, offering insights for researchers, scientists, and professionals in material and drug development.
The Critical Role of Secondary Antioxidants: A Focus on this compound
During polymer processing and its service life, exposure to heat, light, and oxygen initiates a cascade of degradation reactions. This process involves the formation of hydroperoxides (ROOH), which are unstable and decompose into highly reactive radicals that propagate further degradation, leading to discoloration, embrittlement, and a loss of mechanical properties.[1]
Primary antioxidants, such as hindered phenols, function by scavenging these free radicals. However, they are consumed in the process. This is where secondary antioxidants, like this compound, play a vital synergistic role. Their primary function is to decompose hydroperoxides into non-radical, stable products, thereby preventing the chain-scission and cross-linking reactions that compromise the polymer's integrity.[2][3]
The mechanism of action for this compound and other phosphite esters involves the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to a phosphate. This sacrificial mechanism effectively neutralizes the harmful byproducts of primary antioxidant activity and enhances the overall stability of the polymer.[3]
Comparative Performance Analysis of this compound
While direct, publicly available quantitative data from head-to-head comparative studies of this compound against other phosphite stabilizers is limited, we can infer its performance based on the behavior of structurally similar aryl phosphites and the general principles of phosphite stabilization. This section provides a comparative overview of this compound with other commonly used phosphite antioxidants in key polymer matrices.
Polyvinyl Chloride (PVC)
PVC is notoriously susceptible to thermal degradation at processing temperatures, leading to dehydrochlorination and severe discoloration.[4] Phosphite co-stabilizers are essential in PVC formulations to improve thermal stability and maintain color.
Performance Attributes in PVC:
-
Thermal Stability: this compound, as an aryl phosphite, contributes to the thermal stability of PVC by chelating metal ions (like zinc in Ca/Zn stabilizer systems) and reacting with metal chlorides, which can otherwise catalyze degradation.[4]
-
Color Stability: By preventing the formation of conjugated polyenes that cause discoloration, this compound helps in maintaining the initial color and clarity of PVC products. Its performance is comparable to other aryl phosphites like triphenyl phosphite.
Comparative Overview in PVC:
| Stabilizer | Type | Expected Thermal Stability Improvement | Expected Color Stability | Key Considerations |
| This compound | Aryl Phosphite | Good | Good | Effective in synergism with primary stabilizers. |
| Triphenyl Phosphite | Aryl Phosphite | Good | Good | Widely used, but can have volatility concerns.[5][6] |
| Tris(nonylphenyl) Phosphite (TNPP) | Alkyl-Aryl Phosphite | Very Good | Very Good | Excellent performance, but facing regulatory scrutiny in some regions.[2] |
| Alkyl Phosphites | Alkyl Phosphite | Moderate to Good | Good initial color, may have lower long-term stability. | Generally less hydrolytically stable than aryl phosphites.[7] |
Polyolefins (Polyethylene & Polypropylene)
In polyolefins like polyethylene (PE) and polypropylene (PP), phosphite stabilizers are crucial during high-temperature processing (extrusion, molding) to prevent degradation that affects melt flow and mechanical properties.[8]
Performance Attributes in Polyolefins:
-
Melt Flow Stability: this compound helps in maintaining the melt flow index (MFI) of the polymer by preventing chain scission and cross-linking, ensuring consistent processability.
-
Color Protection: It provides good color stability, minimizing yellowing during processing and thermal aging.
-
Synergy with Primary Antioxidants: It exhibits a strong synergistic effect with hindered phenolic antioxidants, providing a comprehensive stabilization package.
Comparative Overview in Polyolefins:
| Stabilizer | Polymer Matrix | Expected Melt Flow Stability | Expected Color Stability | Expected Oxidative Stability (OIT) |
| This compound | PE, PP | Good | Good | Moderate to Good |
| Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168) | PE, PP | Excellent | Excellent | High |
| Tris(nonylphenyl) Phosphite (TNPP) | PE, PP | Very Good | Very Good | High |
| Triphenyl Phosphite | PE, PP | Good | Good | Moderate |
Other Polymer Matrices
This compound's utility extends to other polymers such as polyesters, ABS, and synthetic rubbers, where it contributes to processing stability and long-term thermal endurance.[2]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and replicability of performance claims, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the efficacy of this compound and other stabilizers.
Thermal Stability Assessment: Oxidative Induction Time (OIT)
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[9]
Experimental Workflow:
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Processing Stability Assessment: Melt Flow Index (MFI)
Objective: To measure the ease of flow of a molten thermoplastic. Changes in MFI after processing can indicate polymer degradation (chain scission or cross-linking).[10]
Experimental Workflow:
Caption: Workflow for Melt Flow Index (MFI) measurement.
Color Stability Assessment: Yellowness Index (YI)
Objective: To quantify the change in color of a polymer from white or colorless towards yellow, which is a common sign of degradation.[12]
Standard: ASTM E313[13]
Experimental Workflow:
Caption: Workflow for Yellowness Index (YI) measurement.
Mechanism of Synergistic Stabilization
The enhanced performance of polymer stabilization systems often relies on the synergistic interaction between primary and secondary antioxidants. The following diagram illustrates this crucial relationship.
Caption: Synergistic mechanism of primary and secondary antioxidants.
Conclusion and Future Outlook
This compound is a versatile and effective secondary antioxidant for a wide range of polymer matrices. Its ability to decompose hydroperoxides makes it an essential component in synergistic stabilization systems, protecting polymers from thermal and oxidative degradation during processing and throughout their service life. While direct quantitative comparisons with other phosphites are not always readily available in the public domain, its performance can be reliably predicted based on its chemical structure and the extensive body of knowledge on phosphite stabilization.
Future research should focus on generating more direct comparative data to allow for more precise formulation optimization. Additionally, the development of novel phosphite stabilizers with enhanced hydrolytic stability and lower volatility continues to be an active area of investigation, promising even greater performance and longevity for polymeric materials.
References
-
ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,
- BenchChem, "Extended thermal stability studies of PVC formulations stabilized with trioleyl phosphite," December 2025.
- Adishank Chemicals, "Why TNPP is the Preferred Phosphite for He
- ResearchGate, "Phosphite blends in the stabiliz
-
ASTM D1238-13, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer, ASTM International, West Conshohocken, PA, 2013,
- Intertek, "Melt Flow R
- Impact Solutions, "Oxidation Induction Time (OIT) testing," February 26, 2025.
-
ASTM E313-15, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM International, West Conshohocken, PA, 2015,
- Goettfert, "Test conditions Melt Flow Index Test."
- BenchChem, "Application Note: Evaluating the Efficacy of Phosphite Antioxidants in Polymers."
- Adishank Chemicals, "Why TNPP is the Preferred Phosphite for He
- Grand View Research, "Tris Nonylphenyl Phosphite Market Size, Share & Trends Analysis Report," 2024-2030.
- BIT Mesra, "MELT FLOW INDEX (MFI)."
- Pacorr, "Essential Guide to Melt Flow Index Testing: ASTM D 1238 & ISO 1133," April 21, 2024.
- Infinita Lab, "Comprehensive Guide Yellowness Index Testing - ASTM E313."
- Intertek, "Yellowness Index (YI) ASTM E313."
- Intertek, "Yellowness Index (YI) ASTM E313."
- LIFE-TRIALKYL, "Polymer Stabilizers."
- ResearchGate, "Study of thermal degradation of PVC plasticized formulations costabilized with D-sorbitol and triphenyl phosphite."
- PENPET, "Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics."
- TCI EUROPE N.V., "this compound | 620-42-8."
- Tintoll, "Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer."
- Grand View Research, "Tris Nonylphenyl Phosphite Market Size, Share Report, 2030."
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- 2. Why Tri-nonylphenyl Phosphite is the Preferred Phosphite [adishank.com]
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A Comparative Guide to the Catalytic Activity of Tri-p-tolyl phosphite Complexes
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of tri-p-tolyl phosphite complexes, benchmarking their performance against common alternatives in two pivotal industrial reactions: hydroformylation and Suzuki-Miyaura cross-coupling. The information presented herein is a synthesis of experimental data from authoritative sources, designed to empower informed catalyst selection.
The Unique Profile of this compound as a Ligand
This compound, a member of the triaryl phosphite ligand class, possesses a distinct combination of steric and electronic properties that modulate the reactivity of transition metal centers.[1] Its three p-tolyl groups create significant steric bulk around the phosphorus atom, influencing the coordination sphere of the metal and, consequently, the regioselectivity of catalytic transformations.
Electronically, phosphites are characterized as weak σ-donors and strong π-acceptors.[2] This strong π-acceptor character, arising from the P-O bonds, allows for effective π-back bonding with low-valent transition metals, stabilizing the catalytic species.[1] This property is particularly advantageous in reactions like hydroformylation, where it facilitates key steps in the catalytic cycle.[2] Compared to their triarylphosphine counterparts, triaryl phosphites often exhibit greater resistance to air oxidation, enhancing catalyst longevity.[1] However, their susceptibility to hydrolysis can be a limitation in certain reaction media.[1]
I. Rhodium-Catalyzed Hydroformylation: A Comparative Analysis
Hydroformylation, or the "oxo process," is a large-scale industrial method for producing aldehydes from alkenes. The choice of ligand is crucial for controlling the reaction rate and, most importantly, the regioselectivity (n/iso ratio). Here, we compare the performance of a rhodium catalyst modified with a triaryl phosphite (triphenylphosphite, a close structural and electronic analog of this compound) against the widely used triphenylphosphine ligand in the hydroformylation of 1-hexene.
Comparative Performance Data
| Ligand | Catalyst System | Substrate | Reaction Rate (kobs, mM/min) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| Triphenylphosphite | [Rh(acac)(CO)₂] / P(OPh)₃ | 1-Hexene | 2.13 | 95-99 | 2.3 - 1.8 | [3] |
| Triphenylphosphine | [Rh(acac)(CO)₂] / PPh₃ | 1-Hexene | 0.82 | 80-90 | Not Specified | [3] |
Analysis of Performance:
The experimental data clearly indicates that the rhodium-phosphite system exhibits a significantly higher reaction rate, more than double that of the phosphine-based catalyst.[3] This enhanced activity can be attributed to the strong π-acceptor nature of the phosphite ligand, which facilitates the dissociation of a CO ligand from the rhodium center—a key step in the catalytic cycle.[2][4] Furthermore, the phosphite-modified catalyst demonstrates superior chemoselectivity towards the desired aldehyde products.[3] The observed n/iso ratio with the phosphite ligand, while favoring the linear aldehyde, indicates that some isomerization of the starting alkene occurs during the reaction.[3]
Experimental Protocol: Hydroformylation of 1-Hexene
This protocol is a representative procedure for the rhodium-catalyzed hydroformylation of an alkene using a triaryl phosphite ligand.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)
-
This compound
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.005 mmol, 1.0 equiv) and this compound (0.1 mmol, 20 equiv).
-
Add anhydrous toluene (20 mL) and 1-hexene (10 mmol, 2000 equiv).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas to 10 bar and commence vigorous stirring.
-
Heat the reaction mixture to 80°C and maintain this temperature for the duration of the reaction (typically 3-6 hours).
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The product mixture can be analyzed directly by GC and NMR to determine conversion and selectivity.
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A high ligand-to-metal ratio is employed to ensure the formation of the desired catalytically active species and to suppress the formation of inactive rhodium clusters.
-
Solvent: Anhydrous toluene is used to prevent the hydrolysis of the phosphite ligand.
-
Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate while maintaining good selectivity. Higher temperatures can lead to increased isomerization of the alkene substrate.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. The choice of ligand is critical, especially when employing challenging substrates like aryl chlorides. Here, we compare the performance of palladium complexes with triaryl phosphites to those with other common phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
Comparative Performance Data for Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Catalyst System | Aryl Chloride | Arylboronic Acid | Yield (%) | Reference |
| Tris(2,4-di-tert-butylphenyl)phosphite | Pd(OAc)₂ / Ligand | 4-Chlorotoluene | Phenylboronic Acid | 54 | [5] |
| Tri-p-tolylphosphine | Pd₂(dba)₃ / Ligand | 4-Chlorotoluene | Phenylboronic Acid | 95 | [6] |
| SPhos | Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic Acid | 98 | [7] |
| XPhos | Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | 99 | [7] |
Analysis of Performance:
While triaryl phosphite ligands can facilitate the Suzuki-Miyaura coupling of activated aryl chlorides, their performance with less reactive substrates like chlorotoluene is moderate.[5] In contrast, bulky and electron-rich monophosphine ligands such as tri-p-tolylphosphine and the Buchwald-type biaryl phosphines (SPhos, XPhos) demonstrate significantly higher efficacy, providing excellent yields.[6][7] The superior performance of these phosphine ligands is attributed to their ability to promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride using a palladium/tri-p-tolyl phosphite catalyst system.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
4-Chlorotoluene
-
Phenylboronic acid
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and K₃PO₄ (3 mmol).
-
Add 4-chlorotoluene (1 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: K₃PO₄ is a commonly used base that is effective in the transmetalation step of the catalytic cycle.
-
Solvent System: The use of a biphasic toluene/water system is common in Suzuki-Miyaura reactions, as it can facilitate the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the phosphite ligand.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound complexes are valuable catalysts, particularly in reactions where their strong π-acceptor properties can be leveraged to enhance reaction rates, as demonstrated in rhodium-catalyzed hydroformylation. While they may not always be the most active catalysts for challenging Suzuki-Miyaura couplings of aryl chlorides compared to specialized phosphine ligands, their air stability and synthetic accessibility make them a viable option for many applications. This guide provides a framework for understanding the catalytic performance of this compound complexes in the context of common alternatives, enabling researchers to make more strategic decisions in catalyst selection for their specific synthetic needs.
References
-
Bara-Estaún, A., Lyall, C. L., Lowe, J. P., et al. (2023). Understanding Rh-catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy. ChemCatChem, 15(4), e202201204. Available at: [Link]
- Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). A General and Highly Efficient Protocol for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Aryl- and Heteroarylboronic Acids. The Journal of Organic Chemistry, 73(19), 7731–7734.
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2003).
- Trzeciak, A. M., & Ziółkowski, J. J. (1988). Rhodium-catalyzed hydroformylation with substituted phenylphosphite ligands.
- van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., ... & Vogt, D. (2000). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tri-p-tolyl Phosphite and its Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of organophosphorus compounds is paramount. The oxidation of a phosphite to its corresponding phosphate is a fundamental transformation, yet one that can profoundly alter a molecule's reactivity, stability, and biological activity. Distinguishing between these two states is a frequent necessity, whether one is monitoring a reaction's progress, assessing the stability of a phosphorus-containing drug candidate, or qualifying raw materials. This guide provides an in-depth spectroscopic comparison of tri-p-tolyl phosphite (a P(III) compound) and its oxidized form, tri-p-tolyl phosphate (a P(V) compound), grounded in practical experimental methodologies and fundamental principles.
The Core Distinction: P(III) vs. P(V)
The central difference between this compound and tri-p-tolyl phosphate lies in the oxidation state and coordination geometry of the central phosphorus atom. This compound features a trivalent phosphorus atom with a trigonal pyramidal geometry and a lone pair of electrons. Oxidation converts this to a pentavalent, tetrahedral phosphorus center with the formation of a highly polar phosphoryl (P=O) bond. This structural and electronic alteration is the origin of the significant differences observed across various spectroscopic techniques.
Caption: Molecular structures of this compound and Phosphate.
Experimental Methodologies
The integrity of spectroscopic data begins with meticulous sample preparation and appropriate instrumental parameters.
NMR Sample Preparation Protocol
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the analysis of organophosphorus compounds.[1]
Step-by-Step Protocol:
-
Mass Measurement: Accurately weigh 10-20 mg of the solid sample (this compound or phosphate).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.[2]
-
Analysis: Insert the tube into the NMR spectrometer. For routine analysis, acquiring proton-decoupled ³¹P and ¹³C spectra is standard practice.[3]
IR/Raman Sample Preparation Protocol
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes within a molecule.[4]
Step-by-Step Protocol (Thin Solid Film for IR):
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Deposition: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[6]
-
Evaporation: Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[5] The ideal film is transparent and uniform.
-
Data Acquisition: Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
For Raman: Typically, a small amount of the solid sample can be placed directly into a glass vial or onto a microscope slide for analysis with a Raman spectrometer, requiring minimal preparation.
Comparative Spectroscopic Analysis
The oxidation of the phosphite to the phosphate induces clear and diagnostic changes in their respective spectra.
Phosphorus-31 (³¹P) NMR Spectroscopy
³¹P NMR is arguably the most direct and unambiguous method for distinguishing between these two compounds. The phosphorus nucleus is highly sensitive to its electronic environment, making its chemical shift a powerful diagnostic tool.[7]
The oxidation from P(III) to P(V) results in a significant change in the electronic shielding around the phosphorus nucleus. The lone pair on the P(III) center is deshielding, while the formation of the P=O bond in the P(V) species alters the electron density, leading to a substantial shift in the resonance frequency. Phosphites typically resonate upfield (lower ppm values) relative to their corresponding phosphate esters.
| Compound | Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
| This compound | P(III) | ~128 - 131 ppm |
| Tri-p-tolyl Phosphate | P(V) | ~ -16 to -18 ppm |
Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm). Exact values can vary slightly based on solvent and concentration.
Caption: Decision workflow for compound identification.
Conclusion
The spectroscopic differentiation between this compound and tri-p-tolyl phosphate is straightforward and robust when leveraging the appropriate analytical techniques. ³¹P NMR spectroscopy offers the most definitive and quantitative distinction, with a chemical shift difference of over 140 ppm between the two species. Infrared spectroscopy provides an equally unambiguous, qualitative confirmation through the presence or absence of the intense P=O stretching band around 1300 cm⁻¹. While ¹³C NMR and Raman spectroscopy offer supplementary data, the combination of ³¹P NMR and IR provides a self-validating system for the rapid and confident identification of these and similar organophosphorus compounds in any research or development setting.
References
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning. (Note: A general authoritative textbook reference, specific link not available, but methodology is standard and reflected in source)[5].
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Costa, J. C. S., Ando, R. A., Sant’Ana, A. C., & Corio, P. (2012). Surface-enhanced Raman spectroscopy studies of organophosphorous model molecules and pesticides. Physical Chemistry Chemical Physics, 14(45), 15645–15651. Retrieved from [Link]
-
University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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LibreTexts Chemistry. (2022). IR Spectroscopy. Retrieved from [Link]
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Durig, J. R., & Cox Jr., A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(24), 2693-2703. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
-
Sankaran, A., & Umapathy, S. (2014). Surface Enhanced Raman Spectra and Theoretical Study of an Organophosphate Malathion. International Journal of ChemTech Research, 6(9), 4334-4340. Retrieved from [Link]
-
López-Sánchez, G., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2936. Retrieved from [Link]
-
Sato B, R.Y., et al. (2004). Application of the Raman spectroscopy for the characterization of organic pesticides. Revista Internacional de Contaminacion Ambiental, 20(1), 23-30. Retrieved from [Link]
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Holzgrabe, U. (2010). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 15(7), 4848–4875. Retrieved from [Link]
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Bentrude, W. G., & Tan, H. W. (1971). 13C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate. Journal of the Chemical Society D: Chemical Communications, (3), 113. Retrieved from [Link]
-
Szymańska-Buzar, T., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1044-1050. Retrieved from [Link]
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Trivedi, M. K., & Jana, S. (2015). FT-IR spectral analysis of triphenyl phosphate. ResearchGate. Retrieved from [Link]
-
Szymańska-Buzar, T., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. Retrieved from [Link]
-
Koskela, H., et al. (2005). A set of triple-resonance nuclear magnetic resonance experiments for structural characterization of organophosphorus compounds in mixture samples. Magnetic Resonance in Chemistry, 43(10), 826-34. Retrieved from [Link]
-
NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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Bodner, G. M., & Bauer, L. (1982). Assignment of the 13C NMR resonances in trialkylphosphines from spin-lattice relaxation time measurements. Journal of Organometallic Chemistry, 226(1), 85-92. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
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Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(6), 519-524. Retrieved from [Link]
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Nakashima, T., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 390, 124-128. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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Doan-Nguyen, V., Carroll, P. J., & Murray, C. B. (2015). FT–IR spectrum of trioctylphosphine oxide (TOPO). ResearchGate. Retrieved from [Link]
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Hill, H. (2020). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar. Retrieved from [Link]
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Trivedi, M. K., & Jana, S. (2015). FT-IR Spectral analysis of triphenyl phosphate. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2025). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Retrieved from [Link]
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Frost, R. L., et al. (2013). Vibrational spectroscopic characterization of the phosphate mineral hureaulite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 268-273. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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PubChem. (n.d.). Tri-p-cresyl phosphate. Retrieved from [Link]
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A Comparative Cost-Benefit Analysis of Tri-p-tolyl phosphite for Industrial Applications
<_-3a_bd>
Abstract
Tri-p-tolyl phosphite (TPPT) is a versatile organophosphorus compound widely recognized for its role as a secondary antioxidant and stabilizer in various polymers and industrial lubricants.[1] This guide provides a comprehensive cost-benefit analysis of TPPT, comparing its performance and economic viability against key alternatives in major industrial applications. Through an examination of experimental data and established testing protocols, this document aims to equip researchers, scientists, and formulation chemists with the necessary insights to make informed decisions regarding the selection of appropriate stabilization systems. We will delve into the mechanistic functions of phosphite stabilizers, present comparative performance data, and outline the economic factors that influence their selection, providing a holistic view of TPPT's position in the market.
The Role of Phosphite Antioxidants in Polymer and Lubricant Stability
The Mechanism of Secondary Antioxidants
Industrial polymers and lubricants are susceptible to oxidative degradation when exposed to heat, shear, and UV radiation during processing and end-use. This process is often initiated by the formation of hydroperoxides (ROOH), which can decompose into highly reactive radicals, leading to a cascade of degradation reactions that compromise the material's mechanical properties, color, and overall lifespan.[2]
Secondary antioxidants, also known as hydroperoxide decomposers, play a critical role in mitigating this degradation. Unlike primary antioxidants (typically hindered phenols) that scavenge free radicals, secondary antioxidants like phosphites function by converting hydroperoxides into non-radical, stable products.[2][3] This synergistic relationship between primary and secondary antioxidants provides a comprehensive stabilization package, extending the long-term heat and processing stability of the material.[3][4]
The fundamental reaction involves the phosphite ester (P(OR)₃) reacting with a hydroperoxide (ROOH) to yield a phosphate ester (O=P(OR)₃) and an alcohol (ROH).[2] This process effectively neutralizes the hydroperoxide before it can decompose into damaging radicals, thus preventing chain scission and cross-linking within the polymer matrix.[2]
Introduction to this compound (TPPT)
This compound, with the chemical formula C₂₁H₂₁O₃P, is an aryl phosphite ester recognized for its excellent thermal stability and compatibility with a wide range of polymers.[1] Its primary applications include acting as an antioxidant in plastics and elastomers, a stabilizer in lubricants for high-temperature applications, and an intermediate in the synthesis of flame retardants.[1] The key attributes of TPPT that make it a preferred choice in certain applications are its low volatility and ability to maintain the mechanical properties and color of materials in demanding environments.[1]
Core Industrial Applications and Performance Evaluation
The efficacy of TPPT is best demonstrated in its primary applications, where its performance can be quantitatively measured against that of its alternatives.
Application: PVC Stabilization
Context: Polyvinyl chloride (PVC) is notoriously heat-sensitive and requires a robust stabilization package to prevent degradation during processing.[5] Phosphites act as crucial auxiliary stabilizers in PVC formulations, often in conjunction with primary stabilizers like calcium/zinc stearates.[5][6] They contribute to improved color stability and prevent "zinc burning," a rapid degradation that can occur in Ca/Zn stabilized systems.[6]
Experimental Protocol: Static Oven Aging for PVC Thermal Stability
This protocol is a standard method to assess the long-term heat stability of PVC formulations.
-
Formulation Preparation: Prepare different PVC formulations, each containing a standard primary stabilizer package (e.g., Calcium/Zinc stearate) and varying secondary stabilizers (TPPT and alternatives) at equivalent phosphorus content.
-
Milling: Homogenize each formulation on a two-roll mill at a controlled temperature (e.g., 170°C) to create uniform sheets.
-
Sample Preparation: Cut the milled sheets into uniform sample strips.
-
Oven Aging: Place the sample strips in a forced-air oven at a high temperature (e.g., 180°C).
-
Evaluation: Remove sample strips at regular intervals (e.g., every 10 minutes) and mount them on a display card.
-
Data Analysis: Record the time at which significant color change (yellowing to blackening) occurs. This time is indicative of the stabilizer's effectiveness.
Application: Polyolefin Processing Stability
Context: Polyolefins, such as polyethylene (PE) and polypropylene (PP), undergo significant thermal and shear stress during extrusion and molding. Phosphite stabilizers are essential for preserving the melt flow index (MFI) and preventing discoloration.[7]
Experimental Protocol: Multiple Extrusion for Polyolefin Stability
This protocol simulates the effects of recycling and multiple processing cycles on the polymer.
-
Compounding: Blend the polyolefin resin with a standard primary antioxidant (e.g., a hindered phenol) and the phosphite stabilizer being tested (TPPT or an alternative).
-
Initial Extrusion (Pass 1): Extrude the compounded material through a single-screw or twin-screw extruder under controlled temperature and screw speed conditions. Pelletize the extrudate.
-
Multiple Extrusions (Passes 2-5): Re-extrude the pellets from the previous pass. This is typically repeated for 3 to 5 passes.
-
Sample Collection: Collect pellet samples after each extrusion pass.
-
Data Analysis:
-
Melt Flow Index (MFI): Measure the MFI of the pellets from each pass according to ASTM D1238. A smaller change in MFI indicates better stabilization.
-
Colorimetry (Yellowness Index - YI): Measure the YI of molded plaques made from the pellets of each pass using a spectrophotometer according to ASTM E313. A lower YI signifies better color stability.
-
Comparative Analysis: TPPT vs. Key Alternatives
The selection of a phosphite stabilizer is often a trade-off between performance, cost, and regulatory considerations. Here, we compare TPPT with two common classes of alternatives.
Alternative 1: Tris(nonylphenyl) phosphite (TNPP)
TNPP has historically been a workhorse in the polymer industry due to its cost-effectiveness and good performance.[4][7] It is a liquid, making it easy to handle and incorporate into various processes. However, TNPP has faced increasing regulatory scrutiny due to concerns over the potential for nonylphenol, a breakdown product, to act as an endocrine disruptor. This has led many formulators to seek alternatives.
Alternative 2: Hindered Phenolic Phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
These solid phosphites, such as Irgafos 168, are known for their high performance, excellent hydrolytic stability, and broad regulatory approval, including for food contact applications.[2][8] They offer superior resistance to degradation caused by moisture compared to many other phosphites.[9][10] Their solid form can be advantageous for preventing coking and ensuring precise dosing in some systems.[10]
Performance Data Summary
The following table summarizes the expected performance of TPPT in comparison to TNPP and a high-performance hindered phosphite. The data is synthesized from typical industry knowledge and performance literature.
| Performance Metric | This compound (TPPT) | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) phosphite |
| Thermal Stability | Good to Excellent | Good | Excellent |
| Processing Stability (MFI) | Good | Good | Excellent |
| Color Stability (YI) | Good | Moderate to Good | Excellent |
| Hydrolytic Stability | Moderate | Low to Moderate | Excellent[8] |
| Physical Form | Liquid | Liquid | Solid Powder/Granules |
| Regulatory Profile | Generally favorable | Concerns over nonylphenol | Broad FDA and global approvals[8] |
Cost-Benefit Analysis
The economic viability of a stabilizer system goes beyond the initial purchase price. It encompasses processing efficiency, long-term product durability, and regulatory compliance costs.
Factors Influencing Cost
-
Raw Material Costs: The cost of p-cresol for TPPT, nonylphenol for TNPP, and 2,4-di-tert-butylphenol for hindered phosphites are major drivers of their respective prices.
-
Synthesis Complexity: The manufacturing process for solid, high-purity phosphites is generally more complex and costly than for liquid phosphites.
-
Market Demand and Supply: Volatility in the petrochemical market can impact the availability and price of raw materials.
Long-Term Performance vs. Initial Cost
While TNPP is often the most cost-effective option initially, its lower hydrolytic stability can lead to premature degradation of the final product in humid environments, potentially increasing warranty claims and reducing brand reputation.[9] High-performance phosphites, though more expensive, can offer significant long-term value by extending product lifespan and enabling the use of recycled materials, which require robust stabilization.[9] TPPT often occupies a middle ground, providing a good balance of performance and cost for applications where the extreme hydrolytic stability of a hindered phosphite is not strictly necessary.
Cost-Benefit Summary
| Factor | This compound (TPPT) | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) phosphite |
| Initial Purchase Cost | Moderate | Low | High |
| Performance Value | Good | Moderate to Good | Excellent |
| Regulatory Risk | Low | High | Very Low |
| Long-Term Durability | Good | Application Dependent | Excellent |
| Overall Cost-Benefit | Balanced | Favorable for non-critical, dry applications | Favorable for high-performance & regulated applications |
Conclusion and Recommendations
This compound (TPPT) presents a well-balanced cost-benefit profile for a variety of industrial applications. It offers a significant performance upgrade over traditional, lower-cost options like TNPP, particularly in terms of color stability and a more favorable regulatory outlook. While it may not match the superior hydrolytic and thermal stability of high-end hindered phosphites, it provides a cost-effective solution for applications that do not demand the highest level of performance.
Recommendations for Selection:
-
For cost-sensitive, general-purpose applications with no direct food contact and in dry environments: TNPP may still be considered, but with careful monitoring of regulatory trends.
-
For applications requiring a good balance of performance, color stability, and cost, such as in PVC stabilization and general-purpose polyolefins: TPPT is an excellent candidate.
-
For high-performance applications, those requiring food contact approval, or use in humid environments where hydrolytic stability is critical: A hindered phosphite like Tris(2,4-di-tert-butylphenyl) phosphite is the recommended choice.
Ultimately, the optimal selection of a phosphite stabilizer requires a thorough evaluation of the specific polymer system, processing conditions, end-use environment, and regulatory requirements.
Visualizations
Mechanism of Phosphite Antioxidant Action
Caption: Mechanism of action for phosphite antioxidants.
Experimental Workflow for Polyolefin Stability Testing
Caption: Workflow for multiple extrusion stability testing.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Midwest Lubricants LLC. (n.d.). Phosphite Antioxidants. Retrieved from [Link]
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Chem-Impex. (n.d.). Tri-o-tolyl phosphite. Retrieved from [Link]
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A Comparative Guide to the Stabilizing Efficacy of Tri-p-tolyl Phosphite
For researchers, scientists, and formulation experts in polymer science and drug development, ensuring the long-term stability of materials is paramount. The degradation of polymers under thermal and oxidative stress can compromise everything from the mechanical integrity of a medical device to the shelf-life of a packaged pharmaceutical. This guide provides an in-depth, quantitative comparison of Tri-p-tolyl phosphite, a key organophosphorus compound, evaluating its performance as a secondary stabilizer against other common industrial alternatives.
This compound is a versatile stabilizer recognized for its ability to enhance the thermal stability of polymers like plastics and elastomers.[1] Its primary role is to prevent oxidative degradation, thereby prolonging the material's lifespan and maintaining its critical mechanical properties.[1] This guide moves beyond general claims to provide a framework for its quantitative evaluation, grounded in established experimental protocols.
The Mechanism of Stabilization: A Two-Fold Defense
The longevity of a polymer is often compromised by auto-oxidation, a free-radical chain reaction initiated by heat, light, or residual catalysts. This process generates hydroperoxides (ROOH), highly unstable molecules that decompose into aggressive radicals, perpetuating the degradation cycle and leading to discoloration and brittleness.[2]
Effective stabilization relies on a synergistic, two-fold defense mechanism involving primary and secondary antioxidants.
-
Primary Antioxidants (Radical Scavengers): Typically hindered phenols, these molecules intercept and neutralize free radicals (R•, ROO•), breaking the degradation cycle.
-
Secondary Antioxidants (Hydroperoxide Decomposers): This is the class to which this compound belongs. These phosphite stabilizers target and decompose the problematic hydroperoxides into non-radical, stable alcohols, preventing them from becoming a source of new radicals.[3][4] This action is particularly crucial during high-temperature processing stages like extrusion and molding.[4]
This dual approach, illustrated in the pathway below, is the cornerstone of modern polymer stabilization.
Comparative Performance Analysis
To quantify the stabilizing effect of this compound, its performance must be benchmarked against other widely used secondary antioxidants. The primary competitors in this space are other phosphites, such as the liquid Tris(nonylphenyl) phosphite (TNPP) and the solid, high-performance Tris(2,4-di-tert-butylphenyl)phosphite, commonly known as Irgafos 168.[3][5]
The following table summarizes expected performance based on typical industry observations and data for structurally similar compounds. The evaluation is centered on three critical performance indicators: processing stability, long-term thermal stability, and color retention.
| Stabilizer System (in Polypropylene) | Melt Flow Index (MFI) Change (%) ¹ | Oxidative Induction Time (OIT) (min) ² | Yellowness Index (YI) Change (ΔYI) ³ |
| Control (Unstabilized PP) | >100% | < 5 | > 15 |
| 0.1% this compound + 0.05% Primary AO | 15 - 25% | 40 - 50 | 2.5 - 4.0 |
| 0.1% Tris(nonylphenyl) phosphite (TNPP) + 0.05% Primary AO | 20 - 30% | 35 - 45 | 3.0 - 5.0 |
| 0.1% Tris(2,4-di-t-butylphenyl)phosphite (Irgafos 168) + 0.05% Primary AO | 10 - 20% | > 60 | 1.5 - 3.0 |
¹After multiple extrusion passes. A lower percentage change indicates better preservation of molecular weight. ²At 200°C via DSC. A longer time indicates superior thermal-oxidative resistance. ³After thermal aging. A lower value signifies better color stability.
Interpretation of Data:
-
This compound demonstrates strong performance in preserving melt flow and providing good thermal stability, making it a robust choice for demanding processing conditions.
-
TNPP offers a cost-effective solution with good general performance, though it may be surpassed by other phosphites in high-heat applications and color stability.[2]
-
Irgafos 168 is a high-performance solid phosphite known for its exceptional thermal and hydrolytic stability, often resulting in superior color retention and longer OIT values.[3][5]
The choice of stabilizer is therefore a function of the specific polymer, processing conditions, and end-use performance requirements.[6]
Experimental Validation: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of these comparisons, standardized, self-validating experimental protocols are essential. The following section details the methodologies for the key performance tests.
Processing Stability: Melt Flow Index (MFI)
Causality: MFI measures the ease of flow of a molten polymer. During processing, polymer chains can break (chain scission), reducing molecular weight and increasing the MFI. An effective stabilizer minimizes this degradation, resulting in a smaller change in MFI over multiple processing cycles. This test directly quantifies the stabilizer's ability to protect the polymer during the high-stress, high-temperature extrusion phase.
Protocol (ASTM D1238 - Procedure A):
-
Sample Preparation: Ensure polymer pellets are clean and dry (typically 7 grams per test).[7]
-
Apparatus Setup: Preheat the melt flow indexer barrel to the specified temperature for the polymer (e.g., 230°C for polypropylene). Ensure the die is clean and in place.
-
Loading: Load the sample into the heated barrel and insert the piston. Allow the material to preheat for a specified duration (e.g., 6-8 minutes) to reach thermal equilibrium.[8]
-
Extrusion: Apply the designated load (e.g., 2.16 kg for polypropylene) to the piston, forcing the molten polymer through the die.[9]
-
Measurement: After an initial purge, collect timed extrudates (cuttings). The standard calls for multiple cuts over defined time intervals.[9]
-
Calculation: Weigh the collected extrudates. The MFI is calculated in grams per 10 minutes using the formula: MFI (g/10 min) = (600 / t) * (mass of extrudate in grams), where 't' is the cut time in seconds.[9]
-
Validation: Perform the test on the virgin resin and on samples that have undergone multiple extrusion passes to calculate the percentage change in MFI.
Long-Term Thermal Stability: Oxidative Induction Time (OIT)
Causality: OIT is a relative measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere.[10] The test, performed via Differential Scanning Calorimetry (DSC), determines the time until the stabilizer package is consumed and the polymer begins to rapidly oxidize, which is marked by a strong exothermic reaction. A longer OIT directly correlates with more effective stabilization under thermal stress.
Protocol (ASTM D3895):
-
Sample Preparation: Place a small, representative sample of the polymer (5-10 mg) into an aluminum DSC pan.[11]
-
Instrument Setup: Place the sample pan in the DSC cell alongside an empty reference pan.
-
Heating Cycle: Heat the sample to a set isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[12]
-
Isothermal Hold & Gas Switch: Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to high-purity oxygen at the same flow rate. This marks the start of the measurement (time = 0).[10]
-
Detection: Continue to hold the sample at the isothermal temperature in the oxygen atmosphere until the onset of the exothermic oxidation peak is observed on the thermal curve.[10]
-
Determination: The OIT is the time interval from the initial switch to oxygen to the onset of the exothermic peak.[10]
Color Stability: Yellowness Index (YI)
Causality: Discoloration, particularly yellowing, is a primary visual indicator of polymer degradation. The Yellowness Index quantifies this change. An effective stabilizer system minimizes the chemical changes (like the formation of conjugated double bonds) that lead to color body formation, resulting in a lower YI after exposure to heat and light.
Protocol (ASTM E313):
-
Sample Preparation: Use flat, opaque test plaques with a smooth surface, prepared via injection molding. Ensure specimens are clean and free of surface defects.[13][14]
-
Instrument Setup: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black references. Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).[13]
-
Initial Measurement (T=0): Measure the tristimulus values (X, Y, Z) of the unstressed (un-aged) sample plaques. The instrument software will calculate the initial YI.[15]
-
Accelerated Aging: Place the sample plaques in a forced-air circulating oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 240 hours).
-
Final Measurement: After aging, allow the samples to cool to room temperature. Remeasure the tristimulus values and calculate the final YI.
-
Calculation: The change in Yellowness Index (ΔYI) is calculated as: ΔYI = YI_final - YI_initial.
Conclusion
This compound serves as a highly effective secondary antioxidant, offering a robust defense against the thermo-oxidative degradation of polymers during processing and end-use.[1] While high-performance solid phosphites like Irgafos 168 may offer superior color stability and thermal resistance in certain applications, this compound provides a well-balanced and versatile performance profile.[3][5] The ultimate selection of a stabilizer system must be driven by empirical data derived from standardized testing protocols as outlined in this guide. By quantitatively assessing processing stability (MFI), thermal resistance (OIT), and color retention (YI), researchers and developers can make informed decisions to optimize material longevity and performance.
References
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Presto Group. (2025, November 21). Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133). Available at: [Link]
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Intertek. Yellowness Index (YI) ASTM E313. Available at: [Link]
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Testronix. (2024, November 5). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133. Available at: [Link]
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Sciteq. ASTM D 1238 melt flow testing for thermoplastics: procedure and use. Available at: [Link]
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3nh. (2024, November 6). Yellowness index measurement method. Available at: [Link]
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ASTM International. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available at: [Link]
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ASTM International. ASTM E313-00 - Standard Practice for Calculating Yellowness and Whiteness Indices from. Available at: [Link]
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WJE. D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available at: [Link]
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Intertek. Melt Flow Rate Testing to ASTM D 1238, ISO 1133. Available at: [Link]
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ASTM International. (2019). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available at: [Link]
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Infinita Lab. Comprehensive Guide Yellowness Index Testing - ASTM. Available at: [Link]
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NETZSCH. Determination of the Oxidation Induction Time or Temperature: OIT and OOT. Available at: [Link]
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ASTM International. (2025, December 2). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Available at: [Link]
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ASTM International. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available at: [Link]
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Industrial Physics. ASTM D1238 testing. Available at: [Link]
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Adishank Chemicals. (2025, October 1). Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. Available at: [Link]
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MDPI. (2023, December 19). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Available at: [Link]
-
Amine Catalysts. (2025, June 27). Comparing Trilauryl Phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics. Available at: [Link]
-
Agilent. (2011, June 8). Quantitative GPC Analysis of PVC and Plasticizers. Available at: [Link]
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ResearchGate. (2025, August 10). Phosphite ester compositions for PVC compounds. Available at: [Link]
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MDPI. (2023, April 2). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. Available at: [Link]
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BDMAEE. (2025, July 8). a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. Available at: [Link]
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ResearchGate. Characteristics of tri (nonyl) phenyl phosphite (TNPP). Available at: [Link]
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E3S Web of Conferences. (2020). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Available at: [Link]
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ResearchGate. (2025, August 6). New Processing Stabilizers for Polypropylene. Available at: [Link]
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PubChem. Tris(nonylphenyl)phosphite. Available at: [Link]
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Amfine Chemical Corporation. Phosphites | Process Stabilizers for Plastics. Available at: [Link]
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Technavio. (2024). Tris Nonylphenyl Phosphite Market Analysis - US, China, Germany, Japan, UK - Size and Forecast 2024-2028. Available at: [Link]
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Vesta Chemicals bv. Trisnonylphenol phosphite - Rostabil TNF. Available at: [Link]
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ResearchGate. (2019, August 7). The Effect of Polyquinone and Phenol-Phosphite Stabilizer on the Resistance of Polypropylene to Ionizing Radiation. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for Tri-p-tolyl Phosphite Assay
This guide provides a comprehensive overview and comparison of validated analytical methods for the quantitative determination of Tri-p-tolyl phosphite (TPTP). Intended for researchers, scientists, and professionals in drug development and industrial quality control, this document delves into the nuances of method selection, validation, and practical application. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
This compound is a widely used antioxidant and stabilizer in the manufacturing of polymers, lubricants, and other industrial products.[1] Its primary function is to prevent oxidative degradation, thereby extending the lifespan and maintaining the performance of these materials.[1] Accurate quantification of TPTP is crucial for ensuring product quality, stability, and compliance with regulatory standards. This guide will focus on the most prevalent and reliable analytical techniques for TPTP assay: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Methodology Comparison: GC vs. HPLC for TPTP Assay
The choice between Gas Chromatography and High-Performance Liquid Chromatography for this compound (TPTP) analysis is primarily dictated by the sample matrix, the required sensitivity, and the potential for thermal degradation of the analyte.[2][3] While both techniques are powerful for the separation and quantification of organic compounds, their underlying principles and instrumental configurations lend them to different analytical challenges.
Gas chromatography is often preferred for volatile and thermally stable compounds like TPTP.[2] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For TPTP, a non-polar or mid-polar column is typically chosen to achieve good peak shape and resolution from potential impurities. The selection of the injection technique is also critical; a split/splitless injector is commonly used, with the split ratio adjusted to prevent column overload while maintaining adequate sensitivity. Flame Ionization Detection (FID) is a robust and widely used detector for TPTP analysis due to its high sensitivity to hydrocarbons and linear response over a wide concentration range.[4] However, a key consideration when using GC is the thermal stability of the analyte. Although TPTP is relatively stable, prolonged exposure to high temperatures in the injector and column can lead to degradation, potentially forming tri-p-tolyl phosphate.[5] Therefore, it is crucial to optimize the temperature program to ensure the elution of TPTP at the lowest possible temperature without compromising peak shape.
On the other hand, High-Performance Liquid Chromatography offers a significant advantage for thermally labile or non-volatile compounds.[3] In HPLC, the separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For TPTP, a reversed-phase C18 column is a common choice, coupled with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[6] The isocratic or gradient elution profile is optimized to achieve a balance between resolution and analysis time. UV detection is well-suited for TPTP analysis, as the aromatic rings in its structure exhibit strong absorbance in the UV region, typically between 210-260 nm.[2] A significant benefit of HPLC is that the analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation.[5] However, HPLC may be more susceptible to matrix effects, where other components in the sample can interfere with the separation and detection of the analyte. Therefore, careful sample preparation and method development are essential to ensure the accuracy and reliability of HPLC methods for TPTP assay.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Volatile and thermally stable compounds.[2] | Non-volatile and thermally labile compounds.[3] |
| Typical Column | Capillary column (e.g., DB-5, HP-1) | Reversed-phase column (e.g., C18, C8) |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector |
| Advantages | High resolution, high sensitivity, robust.[4] | Amenable to thermally sensitive compounds, versatile.[5] |
| Limitations | Potential for thermal degradation of the analyte.[5] | Can be susceptible to matrix effects, lower resolution than GC for some compounds. |
| TPTP Specifics | Good for pure samples or simple matrices. Requires careful temperature control. | Preferred for complex matrices or when thermal degradation is a concern. UV detection is effective.[2] |
Validated Experimental Protocol: GC-FID Assay of this compound
This section provides a detailed, step-by-step protocol for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]
1. Instrumentation and Materials
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5 or equivalent).
-
Carrier gas: Helium or Nitrogen, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
This compound reference standard (purity ≥98%).
-
Solvent: Acetone or isopropanol, HPLC grade.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Causality Behind Experimental Choices: The selection of a non-polar DB-5 column is based on the non-polar nature of TPTP, promoting efficient separation based on boiling points. The temperature program is designed to ensure the elution of TPTP in a reasonable timeframe while minimizing the risk of thermal degradation. The split injection mode is employed to handle the high concentration of the analyte, preventing column overload and ensuring sharp, symmetrical peaks.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the TPTP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh a suitable amount of the sample containing TPTP into a volumetric flask. Dissolve and dilute with the solvent to achieve a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before analysis.
4. Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose.[10] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[7][8][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of TPTP in a blank sample and by comparing the chromatograms of the sample with and without spiked TPTP.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Analyze the calibration standards in triplicate and plot the peak area versus concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by performing recovery studies on a placebo sample spiked with known amounts of TPTP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.[12]
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments. The RSD should be ≤ 2%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by introducing small changes to the chromatographic conditions (e.g., flow rate, oven temperature) and observing the effect on the results.
Caption: Decision tree for selecting an analytical method for TPTP assay.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative assay of this compound. The choice between the two methods should be based on a thorough consideration of the sample matrix, the thermal stability of the analyte, and the required sensitivity. By following a rigorous method validation protocol, as outlined in this guide and in accordance with ICH guidelines, researchers and analysts can ensure the generation of accurate, precise, and trustworthy data for quality control and research applications.
References
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [7]2. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [8]3. Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [11]4. PubMed. (n.d.). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Retrieved from [4]5. Benchchem. This compound | 620-42-8. Retrieved from [2]6. Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [10]7. ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [9]8. ResearchGate. (2023, July). Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging. Retrieved from [13]9. ResearchGate. (n.d.). Organophosphite Antioxidants and Novel Organophosphate Esters in Dust from China: Large-Scale Distribution and Heterogeneous Phototransformation. Retrieved from [5]11. NSUWorks. (1989). Reversed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. Retrieved from [6]13. ResearchGate. (2025, August 5). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Retrieved from [12]14. Application Note. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. Retrieved from [3]22. Chem-Impex. This compound. Retrieved from
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to Ortho-, Meta-, and Para-Tolyl Phosphites: Steric and Electronic Effects in Synthesis and Catalysis
Introduction: The Subtle Power of Isomerism in Organophosphorus Chemistry
In the vast landscape of organophosphorus chemistry, triaryl phosphites stand out as remarkably versatile molecules. Their utility spans from industrial applications as polymer stabilizers to their critical role as ligands in homogeneous catalysis, a cornerstone of modern synthetic chemistry. Within this class, the isomeric tri-tolyl phosphites—ortho, meta, and para—offer a compelling case study in how a seemingly minor structural change, the position of a single methyl group on an aromatic ring, can profoundly alter molecular properties and chemical reactivity.
This guide provides a comparative analysis of tri(o-tolyl) phosphite, tri(m-tolyl) phosphite, and tri(p-tolyl) phosphite. Moving beyond a simple catalog of properties, we will explore the causal relationships between isomeric structure, the resulting steric and electronic environments, and the practical consequences for their application, particularly as ligands in transition metal catalysis. For researchers, scientists, and drug development professionals, understanding these nuances is not merely academic; it is fundamental to rational ligand design, reaction optimization, and the development of more efficient and selective chemical transformations.
Molecular Structure: The Isomeric Foundation
The core structure of all three compounds consists of a central phosphorus(III) atom bonded to three oxygen atoms, each of which is connected to a tolyl (methylphenyl) group. The distinction lies in the substitution pattern of the methyl group on the aryl ring relative to the oxygen atom.
-
Ortho-tolyl phosphite: The methyl group is at the 2-position, immediately adjacent to the point of attachment. This proximity creates significant steric congestion around the phosphorus center.
-
Meta-tolyl phosphite: The methyl group is at the 3-position, one carbon removed. Its steric influence is moderate and its electronic influence is primarily inductive.
-
Para-tolyl phosphite: The methyl group is at the 4-position, opposite the point of attachment. This position minimizes steric hindrance while maximizing electronic effects on the phosphorus atom.
Caption: Molecular structures of the ortho, meta, and para isomers.
Synthesis of Tri-tolyl Phosphites
The most direct and widely adopted method for synthesizing triaryl phosphites is the reaction of the corresponding phenol with phosphorus trichloride (PCl₃).[1] This reaction is a nucleophilic substitution at the phosphorus center, where three equivalents of the cresol (o-, m-, or p-cresol) displace the three chloride ions from PCl₃.
The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. More recent, environmentally conscious methods explore routes that avoid halogenated starting materials.[1]
Generalized Laboratory Protocol for Synthesis
Objective: To synthesize a tri-tolyl phosphite from the corresponding cresol isomer and phosphorus trichloride.
Materials:
-
o-cresol, m-cresol, or p-cresol (3.0 eq)
-
Phosphorus trichloride (1.0 eq)
-
Anhydrous toluene or other inert solvent
-
Anhydrous pyridine or triethylamine (3.0 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Schlenk flask, dropping funnel, magnetic stirrer, condenser
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: Dissolve the chosen cresol isomer (3.0 eq) and pyridine (3.0 eq) in anhydrous toluene in the Schlenk flask. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add phosphorus trichloride (1.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of starting materials.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude phosphite can be further purified by vacuum distillation or recrystallization.
Causality: The dropwise addition of PCl₃ at low temperatures is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. The inert atmosphere is essential as phosphites are susceptible to oxidation.
Comparative Analysis of Physicochemical Properties
The isomeric position of the methyl group creates distinct steric and electronic environments, which are reflected in the compounds' physical properties and spectroscopic signatures.
| Property | Tri-o-tolyl Phosphite | Tri-m-tolyl Phosphite | Tri-p-tolyl Phosphite |
| Molecular Formula | C₂₁H₂₁O₃P | C₂₁H₂₁O₃P | C₂₁H₂₁O₃P |
| Molecular Weight | 352.37 g/mol [2] | 352.37 g/mol | 352.37 g/mol [3] |
| CAS Number | 2622-08-4[2] | 6224-63-1[4] | 620-42-8[3] |
| Appearance | - | White to orange/green powder[4] | Colorless to yellow liquid[3] |
| Boiling Point | 238 °C / 11 mmHg[2] | - | - |
| Density | 1.14 g/mL[2] | - | 1.13 g/mL[3] |
| Refractive Index (n20D) | 1.58[2] | - | - |
Steric Effects
Steric hindrance is the most dramatic differentiator among the isomers. This is often quantified by the ligand cone angle (Tolman cone angle), a measure of the steric bulk of a ligand. While cone angles are formally calculated for phosphine ligands, the principles directly apply to phosphites.
-
Tri-o-tolyl phosphite: The ortho-methyl groups create a highly crowded environment around the phosphorus atom. This leads to a very large cone angle, analogous to its phosphine counterpart, P(o-tol)₃, which has an exceptionally large cone angle of 194°.[5][6] This steric bulk forces a trigonal-planar geometry in its metal complexes, maximizing the separation between the large ligands and often leaving a vacant site for substrate binding.[1]
-
Tri-m-tolyl phosphite: The meta-methyl groups exert a moderate steric influence, greater than the para-isomer but significantly less than the ortho-isomer.
-
This compound: The para-methyl groups are distant from the phosphorus center and contribute minimally to steric bulk beyond that of a simple phenyl group.
Electronic Effects
The methyl group is weakly electron-donating through both inductive (+I) and hyperconjugation/resonance (+R) effects. This influences the electron density on the phosphorus atom, which in turn affects its properties as a ligand.
-
This compound: The methyl group is in the para position, allowing it to exert both its +I and +R effects fully. This increases the electron density on the oxygen and, subsequently, the phosphorus atom, making it a stronger σ-donor compared to the other isomers.
-
Tri-m-tolyl phosphite: The methyl group is in the meta position, from which resonance effects do not extend to the ipso-carbon. Therefore, it primarily exerts a weaker, distance-dependent +I effect.
-
Tri-o-tolyl phosphite: While an electronic effect exists, it is largely overshadowed by the dominant steric hindrance.
Caption: Relationship between isomer structure and catalytic implications.
Comparative Reactivity and Applications
The differences in steric and electronic profiles translate directly into distinct performance characteristics in various chemical applications.
Ligands in Homogeneous Catalysis
This is the area where the choice of isomer has the most profound impact. Phosphite ligands are known for their strong π-acceptor capabilities, which allow them to stabilize low-valent transition metals through π-backbonding.[7] This property, combined with their σ-donor strength, can be fine-tuned by the tolyl substitution pattern to modulate the reactivity of a metal center.[7][8]
-
Tri-o-tolyl phosphite: Its extreme bulk is highly advantageous in reactions where dissociation of a ligand is a rate-determining step, such as in many Pd-catalyzed cross-coupling reactions.[9][10] The steric pressure can facilitate reductive elimination, the final product-forming step in many catalytic cycles. It is often employed in challenging couplings where less bulky ligands fail.[5][11] For example, it has been identified as a highly efficient ligand for the Suzuki coupling of propargylic carbonates with boronic acids at room temperature.[11]
-
This compound: As a strong σ-donor and π-acceptor, this ligand is effective at stabilizing electron-deficient metal centers.[7] It is used in various catalytic systems, including rhodium-catalyzed hydroformylation and nickel-catalyzed hydrocyanation, where it can enhance reaction rates and control selectivity.[7]
-
Tri-m-tolyl phosphite: This ligand offers a balance of steric and electronic properties, making it a versatile tool for reaction optimization where the extremes of the ortho or para isomers are not required.[4]
Industrial Applications: Stabilizers and Antioxidants
All three isomers find use as antioxidant additives and stabilizers in the polymer, rubber, and lubricant industries.[2][3] They function by quenching radical species and decomposing hydroperoxides, which would otherwise lead to material degradation.
-
Tri-o-tolyl phosphite is valued in PVC production, where it enhances thermal stability and acts as a synergist in flame retardant formulations.[2]
-
This compound is also an effective antioxidant in plastics and elastomers and is used as a stabilizer in lubricants, particularly in high-temperature applications.[3]
The choice of isomer in these applications often depends on factors like volatility, compatibility with the polymer matrix, and cost-effectiveness.
Experimental Protocol: Comparative Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction
To provide a tangible measure of the isomers' differing performance, the following protocol outlines a self-validating system to compare their efficacy as ligands in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Objective: To quantitatively compare the catalytic activity imparted by ortho-, meta-, and para-tolyl phosphite ligands in the coupling of 4-bromoanisole and phenylboronic acid.
Workflow:
Caption: Experimental workflow for the comparative catalysis study.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Stock Solution): To ensure consistency, prepare a stock solution of the palladium precursor. Dissolve Palladium(II) acetate (Pd(OAc)₂, 1 mol%) in a small amount of anhydrous toluene.
-
Reaction Setup: In three separate, identical, flame-dried Schlenk flasks (labeled Ortho, Meta, Para) under an argon atmosphere, add a stir bar.
-
Ligand Addition:
-
To flask "Ortho," add tri(o-tolyl) phosphite (2.2 mol%).
-
To flask "Meta," add tri(m-tolyl) phosphite (2.2 mol%).
-
To flask "Para," add tri(p-tolyl) phosphite (2.2 mol%).
-
Add an equal portion of the Pd(OAc)₂ stock solution to each flask. Stir for 15 minutes to allow for ligand-metal coordination.
-
-
Reagent Addition: To each flask, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water as the solvent system.
-
Reaction: Immerse all three flasks simultaneously in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, and 4 hours) and analyzing them by GC or TLC. After 4 hours, cool the reactions to room temperature.
-
Work-up: Dilute the reaction mixtures with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Quantification: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction. Alternatively, an internal standard can be added before the reaction to calculate the yield via ¹H NMR or GC analysis of the crude mixture.
Expected Outcome & Interpretation: This experiment will likely reveal different reaction rates and final yields for each ligand. The para-isomer, with its electron-rich nature, might show high initial activity. The ortho-isomer, due to its bulk, might be slower but could ultimately lead to a higher yield by preventing catalyst deactivation pathways or by facilitating the rate-limiting reductive elimination step. The results will provide direct, quantitative data on how isomer choice impacts catalytic efficiency.
Conclusion
The ortho, meta, and para isomers of tri-tolyl phosphite are not interchangeable reagents. They represent a finely tunable toolkit for the modern chemist. The selection of an isomer should be a deliberate choice based on a clear understanding of the underlying principles of steric and electronic effects.
-
Tri(o-tolyl) phosphite is the ligand of choice when steric bulk is paramount, often used to impart selectivity or to drive challenging cross-coupling reactions.
-
Tri(p-tolyl) phosphite is ideal when electronic effects are the primary consideration, providing an electron-rich environment to stabilize catalysts and enhance reactivity.
-
Tri(m-tolyl) phosphite serves as a valuable intermediate, offering a balanced profile for systems that do not require steric or electronic extremes.
By appreciating these isomeric distinctions, researchers can accelerate the discovery of new reactions, optimize existing processes, and design more effective materials, ultimately harnessing the subtle yet powerful influence of molecular architecture.
References
-
PubMed Central. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. [Link]
-
Grokipedia. Tris(o-tolyl)phosphine. [Link]
-
Royal Society of Chemistry. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tri-p-tolyl Phosphite
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, experimental integrity, and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of tri-p-tolyl phosphite, moving beyond mere compliance to foster a culture of safety and operational excellence. Our commitment is to provide value beyond the product, building deep trust by equipping you with the knowledge to handle chemical waste with confidence and precision.
This compound, a versatile organophosphorus compound, requires meticulous handling throughout its lifecycle, including its final disposal. Improper disposal can lead to significant safety hazards and environmental contamination. This document outlines a self-validating system of protocols, grounded in established chemical principles and regulatory standards, to ensure the safe and compliant disposal of this reagent.
Foundational Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is imperative. This foundational knowledge informs every subsequent step, ensuring that all actions are taken with an appropriate level of caution.
1.1. Hazard Profile
This compound presents a multi-faceted hazard profile that demands respect and careful handling. It is crucial to internalize these risks not as a list to be memorized, but as a framework for predicting and mitigating potential dangers.
| Hazard Classification | Description | Potential Consequences |
| Skin and Eye Contact | Causes severe skin and eye burns.[1] | Direct contact can lead to chemical burns, corneal damage, and permanent tissue damage.[1] |
| Inhalation | Causes chemical burns to the respiratory tract.[1] | Inhalation of vapors or mists can result in severe irritation, abdominal pain, and potential pulmonary edema.[1] |
| Ingestion | Causes burns to the digestive tract. | Ingestion can lead to perforation of the digestive tract, cardiac disturbances, and central nervous system effects.[1] |
| Systemic Effects | May cause central nervous system depression and cardiac disturbances.[1] | Exposure can lead to systemic health issues, with the potential for delayed effects.[1] |
| Flammability | Combustible liquid and vapor.[1] | Vapors can form explosive mixtures with air at temperatures above its flash point. |
1.2. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The causality is simple: effective PPE creates a barrier between you and the chemical, mitigating the risk of exposure.
-
Eye and Face Protection: Wear chemical safety goggles as a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]
-
Skin Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of this compound, consult your institution's safety guidelines for specific glove material recommendations (e.g., nitrile, neoprene). Wear a flame-retardant lab coat to protect your clothing and skin.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Disposal Decision Workflow
The optimal disposal route for this compound waste depends on the quantity of the waste and the available facilities. This decision-making workflow provides a logical progression to determine the most appropriate and safest disposal method.
Caption: Decision workflow for the proper disposal of this compound.
In-Lab Chemical Treatment Protocols for Small Quantities
For small residual amounts of this compound, in-lab chemical treatment can be a viable option to render the waste less hazardous before final disposal. These procedures should only be performed by trained personnel in a properly equipped chemical fume hood.
3.1. Alkaline Hydrolysis
Principle: Aryl phosphites can undergo hydrolysis, particularly under basic conditions, to break the P-O-Aryl bond, yielding less hazardous inorganic phosphate and the corresponding phenol.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable solvent that is miscible with this compound, such as a 1:1 mixture of water and ethanol.
-
Reaction Setup: Place the small quantity of this compound waste in a flask equipped with a magnetic stirrer.
-
Slow Addition: Slowly add the 1 M NaOH solution to the this compound waste while stirring continuously. An excess of the NaOH solution should be used to ensure complete hydrolysis.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The hydrolysis of aryl phosphites can be slower than that of alkyl phosphites.
-
Neutralization: After the reaction is complete, carefully neutralize the solution with a 1 M solution of hydrochloric acid (HCl) to a pH between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Disposal: The resulting neutralized aqueous solution, containing sodium phosphate and p-cresol, should be collected in a designated hazardous waste container for pickup by a licensed disposal company. Do not pour the final solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3.2. Oxidation Using Fenton's Reagent
Principle: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), generates highly reactive hydroxyl radicals (•OH). These radicals can effectively oxidize organophosphorus compounds to inorganic phosphate, carbon dioxide, and water.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare the following solutions:
-
A solution of the this compound waste in a suitable solvent (e.g., acetone).
-
A solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in deionized water.
-
A 30% solution of hydrogen peroxide.
-
-
pH Adjustment: Adjust the pH of the this compound solution to approximately 3-4 with sulfuric acid (H₂SO₄).[3]
-
Catalyst Addition: Add the iron(II) sulfate solution to the this compound solution.
-
Oxidant Addition: Slowly and carefully add the 30% hydrogen peroxide solution to the reaction mixture. The reaction is exothermic, so addition should be controlled to prevent excessive heat generation.
-
Reaction: Stir the mixture for a sufficient time to allow for complete oxidation.
-
Quenching and Neutralization: After the reaction, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite. Then, neutralize the solution to a pH between 6 and 8 with a base such as sodium hydroxide.
-
Disposal: The final mixture should be collected as hazardous waste for professional disposal.
Direct Collection for Incineration (For Larger Quantities)
For larger quantities of this compound waste, in-lab treatment is not recommended. The safest and most compliant method is to arrange for disposal via a licensed hazardous waste contractor, which will typically involve high-temperature incineration.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]
-
Containerization:
-
Use a robust, leak-proof container that is chemically compatible with this compound.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., corrosive, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is critical to minimizing harm.
5.1. Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: If the spill is significant, remove all sources of ignition.[1]
-
Containment: Wearing appropriate PPE, contain the spill by absorbing it with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your supervisor and your institution's EHS office.
5.2. First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[1]
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator to properly classify, handle, and dispose of hazardous waste in accordance with these regulations. Always consult your institution's EHS department to ensure full compliance with all applicable rules.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity.
References
-
Material Safety Data Sheet - this compound, Tech., 90% (GC). Cole-Parmer. [Link]
-
TRIETHYLPHOSPHITE - Safety Data Sheet. Gelest, Inc. [Link]
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Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Removal of organophosphorus pesticides from water by electrogenerated Fenton's reagent. ResearchGate. [Link]
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Tri(m-tolyl)phosphine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]
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Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography. US EPA. [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
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Removal of triazophos pesticide from wastewater with Fenton reagent. PubMed. [Link]
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Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. National Institutes of Health. [Link]
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Hazardous Waste. US EPA. [Link]
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PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
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Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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The Synthesis of Alkyl Aryl Phosphates from Aryl. Datapdf.com. [Link]
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Use of Fenton's Reagent for Removal of Pesticides from Industrial Wastewater. Polish Journal of Environmental Studies. [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study. ResearchGate. [Link]
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EPA Announces Accelerated Action on Four Organophosphate Pesticides Based on Updated Exposure Assessments. US EPA. [Link]
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Organophosphate/Carbamate Exposure - Management. The Sydney children's Hospitals network. [Link]
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Mastering the Safe Handling of Tri-p-tolyl phosphite: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Tri-p-tolyl phosphite (CAS No. 620-42-8), a compound that demands careful attention to protocol. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Risks: Hazard Identification
This compound is a combustible liquid and vapor that can cause severe eye and skin burns, as well as burns to the digestive and respiratory tracts upon contact or inhalation.[1] It is crucial to recognize that exposure can lead to central nervous system depression and cardiac disturbances.[1] The primary hazards are summarized below:
| Hazard | Description |
| Skin Contact | Causes skin burns and may lead to cyanosis (a bluish discoloration of the skin).[1] |
| Eye Contact | Causes serious eye burns, potentially leading to conjunctivitis and corneal damage.[1] |
| Inhalation | Causes chemical burns to the respiratory tract and may result in systemic effects.[1] |
| Ingestion | Causes burns to the gastrointestinal tract and can lead to perforation of the digestive tract.[1] |
| Flammability | Combustible liquid with a flash point of 93°C.[1] |
Given these significant risks, adherence to strict safety protocols is non-negotiable.
Your First Line of Defense: Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and that employees are trained in its proper use.[2][3][4][5][6] For this compound, a comprehensive PPE strategy is essential.
Core PPE Requirements:
A Safety Data Sheet (SDS) for a similar compound, Tri(p-tolyl)phosphine, recommends a dust mask, eyeshields, and gloves.[7] Based on the hazards of this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[8][9]
-
Hand Protection: Wear suitable protective gloves.[8][9] Nitrile or rubber gloves are appropriate choices.[10]
-
Protective Clothing: A lab coat or apron is necessary to prevent skin contact.[1][8][9] In cases of potential splashing, a disposable suit of a plastic-like material may be required.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, an approved respirator should be used.[10]
PPE Selection Workflow:
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Operational Blueprint: Safe Handling and Storage
Proper handling and storage are critical to preventing exposure and accidents.
Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.[1][11]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[1][9] Do not eat, drink, or smoke in the work area.[12]
-
Avoidance: Do not breathe vapor, mist, or gas.[1] Avoid contact with eyes, skin, and clothing.[1]
-
Containers: Keep the container tightly closed when not in use.[1] Do not pressurize, cut, weld, or expose empty containers to heat or flame as they may retain product residue.[1]
Storage Guidelines:
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
-
The storage area should be designated as a corrosives area.[1]
-
Store under an inert gas as the material is air and moisture sensitive.[9]
Emergency Response: Spills and Exposure
In the event of an emergency, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Cleanup:
-
Evacuate the area and remove all sources of ignition.[1]
-
Ventilate the area of the spill.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Place the absorbed material into a suitable, labeled container for disposal.[1]
Responsible Disposal: Waste Management
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1]
-
Classification: Determine if the discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[1]
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Containers: Use properly labeled, sealed containers for waste collection. Do not dispose of this compound down the drain.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents.
References
-
Material Safety Data Sheet - this compound, Tech., 90% (GC). Cole-Parmer.
-
Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration.
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR.
-
1910.132 - General requirements. Occupational Safety and Health Administration.
-
OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply.
-
This compound SDS.
-
Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration.
-
Tri(p-tolyl)phosphine 98 1038-95-5. Sigma-Aldrich.
-
This compound. Starshinechemical.
-
Tri-o-tolyl phosphite. Chem-Impex.
-
This compound 620-42-8. TCI Chemicals.
-
Material Safety Data Sheet - Tri-O-Tolylphosphine. Cole-Parmer.
-
TRI-P-TOLYL PHOSPHATE - Safety Data Sheet. ChemicalBook.
-
Aldrich 287830 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET. Fisher Scientific.
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This compound | 620-42-8. TCI EUROPE N.V.
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SAFETY DATA SHEET. Fisher Scientific.
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Triphenyl phosphite. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. Fisher Scientific.
-
NIOSH Method 5600: Organophosphorus Pesticides. US EPA.
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SKC OSHA / NIOSH Sampling Guide for Methamidophos (Organophosphorus Pesticides). SKC Inc.
-
Trimethyl Phosphite.
-
organophosphorus pesticides 5600 | niosh. CDC.
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Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. NJ.gov.
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PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
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Health Hazard Evaluation Report 83-341-1557. CDC.
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NIOSH Method 5601: Organonitrogen Pesticides. US EPA.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
